R916562
Description
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Properties
Molecular Formula |
C26H30ClN9S |
|---|---|
Molecular Weight |
536.1 g/mol |
IUPAC Name |
3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C26H30ClN9S/c1-15-14-37-22-21(15)30-24(27)31-23(22)36-25(28)32-26(33-36)29-18-4-6-19(7-5-18)34-8-10-35(11-9-34)20-13-16-2-3-17(20)12-16/h4-7,14,16-17,20H,2-3,8-13H2,1H3,(H3,28,29,32,33)/t16?,17?,20-/m0/s1 |
InChI Key |
HLRDOMFIYHUBLJ-UHYCVJNDSA-N |
Isomeric SMILES |
CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)[C@H]6CC7CCC6C7)N)Cl |
Canonical SMILES |
CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6CC7CCC6C7)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Syk Inhibition in Mast Cells: A Technical Guide on R406
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in the allergic inflammatory cascade. Upon activation, typically through the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a host of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, cytokines, and chemokines. This rapid release of mediators is responsible for the immediate hypersensitivity reactions seen in allergic diseases. A key orchestrator of this signaling cascade is the Spleen Tyrosine Kinase (Syk). Consequently, inhibition of Syk has emerged as a promising therapeutic strategy for the treatment of allergic and inflammatory conditions. This technical guide provides an in-depth overview of the mechanism of action of R406, the active metabolite of the prodrug fostamatinib, a potent Syk inhibitor, in mast cells. While the initial query referenced "R916562," this appears to be a less common or potentially mistaken identifier; R406 is a well-characterized compound in this class and serves as an exemplary model for understanding Syk inhibition in mast cells.
The FcεRI Signaling Pathway and the Role of Syk
The activation of mast cells via the FcεRI receptor is a complex and tightly regulated process. The binding of multivalent antigen to IgE already bound to FcεRI on the mast cell surface leads to receptor aggregation and the initiation of a downstream signaling cascade. Syk is a central player in this pathway. Following receptor clustering, the Src family kinase Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the β and γ chains of FcεRI. This phosphorylation creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the receptor complex and its subsequent activation through phosphorylation by Lyn and autophosphorylation.
Once activated, Syk phosphorylates a number of downstream adaptor proteins and enzymes, including Linker for Activation of T cells (LAT) and Phospholipase Cγ (PLCγ). The phosphorylation of LAT is a critical step, as it creates a scaffold for the assembly of a larger signaling complex that ultimately leads to calcium mobilization, the activation of protein kinase C (PKC), and the degranulation of the mast cell. Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium, while DAG activates PKC. The sustained increase in intracellular calcium is a crucial signal for the fusion of granules with the plasma membrane and the release of their contents.
Mechanism of Action of R406
R406 is an ATP-competitive inhibitor of Syk kinase activity.[1] By binding to the ATP-binding pocket of Syk, R406 prevents the transfer of phosphate (B84403) from ATP to Syk's substrates, effectively blocking its catalytic function.[1] This inhibition occurs downstream of Syk recruitment to the FcεRI complex but upstream of the phosphorylation of key signaling molecules like LAT.[2] The result is a potent and selective inhibition of the FcεRI-mediated signaling cascade, leading to a suppression of mast cell degranulation and the release of inflammatory mediators.[1][2]
Quantitative Data on the Effects of R406 in Mast Cells
The inhibitory activity of R406 on mast cell function has been quantified in numerous in vitro studies. The following tables summarize key quantitative data.
| Parameter | Cell Type | Value | Reference(s) |
| Syk Kinase Activity | Enzyme Assay | Ki = 30 nM | [1][2] |
| Enzyme Assay | IC50 = 41 nM | [3] | |
| Mast Cell Degranulation | Primary Human Mast Cells | EC50 = 56 nM | [1][3] |
| LAD2 Human Mast Cell Line | IC50 = 56 nM | ||
| Bone Marrow-Derived Mast Cells (BMMCs) | EC50 = 43 nM | [2] |
Table 1: Inhibitory Activity of R406 on Syk Kinase and Mast Cell Degranulation
| Cytokine/Mediator | Cell Type | R406 Concentration | % Inhibition | Reference(s) |
| LTB4 | BMMCs | 0.1 µM | ~90% | [2] |
| 1.0 µM | ~100% | [2] | ||
| TNF-α | BMMCs | 0.01 µM | ~75% | [2] |
| 0.1 µM | ~100% | [2] | ||
| IL-6 | BMMCs | 0.01 µM | ~80% | [2] |
| 0.1 µM | ~100% | [2] | ||
| IL-13 | BMMCs | 0.01 µM | ~90% | [2] |
| 0.1 µM | ~100% | [2] |
Table 2: R406-Mediated Inhibition of Cytokine and Leukotriene Release from IgE-Activated BMMCs
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Syk inhibitors like R406 in mast cells.
Western Blotting for Syk and LAT Phosphorylation
This protocol is used to assess the phosphorylation status of Syk and its direct substrate LAT, providing a direct measure of Syk inhibition.
a. Cell Culture and Stimulation:
-
Culture bone marrow-derived mast cells (BMMCs) or RBL-2H3 cells in appropriate media.
-
Sensitize cells with anti-DNP IgE (e.g., 0.5 µg/mL) overnight.
-
Wash cells and resuspend in a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate cells with various concentrations of R406 or vehicle control for 1 hour at 37°C.
-
Stimulate cells with DNP-BSA (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
b. Cell Lysis:
-
Pellet the cells by centrifugation and lyse in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Syk (e.g., Tyr525/526), total Syk, phospho-LAT (e.g., Tyr191), and total LAT overnight at 4°C. Recommended antibody dilutions should be determined empirically but are often in the range of 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
β-Hexosaminidase Release Assay for Mast Cell Degranulation
This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker for mast cell degranulation.
a. Cell Culture and Stimulation:
-
Seed RBL-2H3 cells or BMMCs in a 96-well plate and sensitize with anti-DNP IgE overnight.
-
Wash the cells with Tyrode's buffer.
-
Pre-incubate with R406 or vehicle for 1 hour at 37°C.
-
Stimulate with DNP-BSA for 30 minutes at 37°C.
b. Sample Collection and Lysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Lyse the remaining cells in the wells with 0.1% Triton X-100 to measure the total cellular β-hexosaminidase content.
c. Enzymatic Reaction:
-
In a separate 96-well plate, add an aliquot of the supernatant or cell lysate to a solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate (B86180) buffer.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding a high pH buffer (e.g., glycine (B1666218) buffer, pH 10.7).
d. Data Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release as: (Absorbance of Supernatant / Absorbance of Supernatant + Absorbance of Lysate) x 100.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, a key downstream event of Syk activation.
a. Cell Preparation and Dye Loading:
-
Sensitize mast cells with IgE overnight.
-
Wash and resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Load the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Indo-1 AM (e.g., 1-5 µM) for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove extracellular dye.
b. Pre-treatment and Stimulation:
-
Pre-incubate the dye-loaded cells with R406 or vehicle control for the desired time.
-
Place the cells in a fluorometer or on a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add the stimulating antigen (e.g., DNP-BSA) and record the change in fluorescence over time.
c. Data Acquisition and Analysis:
-
For ratiometric dyes like Fura-2, measure the fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).
-
The ratio of the fluorescence intensities at these two wavelengths is proportional to the intracellular calcium concentration.
-
Plot the fluorescence ratio over time to visualize the calcium mobilization profile.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: FcεRI signaling pathway in mast cells and the point of inhibition by R406.
Caption: Experimental workflow for Western blotting.
Caption: Workflow for the β-hexosaminidase degranulation assay.
Conclusion
R406, the active metabolite of fostamatinib, is a potent and selective inhibitor of Spleen Tyrosine Kinase. By targeting Syk, R406 effectively blocks the IgE-mediated FcεRI signaling cascade in mast cells, leading to the inhibition of degranulation and the release of a broad spectrum of inflammatory mediators. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the development of novel therapies for allergic and inflammatory diseases by targeting the critical role of Syk in mast cell activation. The detailed methodologies and visualizations are intended to facilitate the design and execution of experiments aimed at further elucidating the intricacies of mast cell signaling and the evaluation of novel therapeutic agents.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR2 Regulates Mast Cell IL-6 and IL-13 Production During Listeria monocytogenes Infection - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of R916562: A Dual Axl/VEGF-R2 Kinase Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
R916562 is a novel, orally active small molecule inhibitor targeting two key receptor tyrosine kinases implicated in cancer progression: Axl and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By dually inhibiting these pathways, this compound presents a promising therapeutic strategy to simultaneously combat tumor growth, angiogenesis, and metastasis. Preclinical data demonstrate potent anti-tumor efficacy in various cancer models, positioning this compound as a compelling candidate for further oncological drug development. This document provides a comprehensive overview of the therapeutic potential of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies.
Introduction
Cancer remains a formidable challenge in modern medicine, with tumor progression, angiogenesis, and metastasis being critical hallmarks of advanced and aggressive disease. Receptor tyrosine kinases (RTKs) are crucial mediators of the signaling pathways that drive these processes, making them attractive targets for therapeutic intervention.
Axl , a member of the TAM (Tyro3, Axl, Mer) family of RTKs, is increasingly recognized as a key driver of cancer progression and therapeutic resistance.[1] Its overexpression is observed in numerous malignancies, where it promotes cell survival, proliferation, invasion, and metastasis.[1]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the pro-angiogenic signals induced by VEGF.[2] Angiogenesis, the formation of new blood vessels, is essential for providing tumors with the nutrients and oxygen required for their growth and dissemination.[2]
This compound was identified through high-throughput screening as a potent dual inhibitor of both Axl and VEGFR-2.[2] This dual-targeting approach offers the potential for a more comprehensive and effective anti-cancer therapy by simultaneously disrupting distinct but complementary pathways involved in tumorigenesis.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of both Axl and VEGFR-2. This inhibition blocks the autophosphorylation of the receptors and the subsequent activation of downstream signaling cascades.
Inhibition of Axl Signaling
The binding of the ligand Gas6 to Axl induces receptor dimerization and autophosphorylation, leading to the activation of multiple downstream pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are critical for promoting cancer cell proliferation, survival, and migration. By inhibiting Axl kinase activity, this compound effectively abrogates these pro-tumorigenic signals.
Inhibition of VEGFR-2 Signaling
VEGF binding to VEGFR-2 triggers receptor dimerization and the activation of its tyrosine kinase domain. This initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. This compound's inhibition of VEGFR-2 directly counteracts these effects, leading to a reduction in tumor angiogenesis.
Quantitative Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in a series of preclinical studies, demonstrating its potent anti-tumor and anti-angiogenic activity.
In Vitro Kinase Inhibition
This compound demonstrates potent and selective inhibition of Axl and VEGFR-2 kinases.
| Target Kinase | IC50 (nM) |
| Axl | 36[2] |
| VEGFR-2 | 24[2] |
In Vivo Tumor Growth Inhibition
This compound has shown significant tumor growth inhibition in various xenograft models of human cancer.
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Human Breast Cancer Xenograft | This compound | 85 mg/kg, b.i.d., oral, 21 days | 69% (statistically significant)[2] |
| Human Breast Cancer Xenograft | This compound | 125 mg/kg, b.i.d., oral, 21 days | 83%[2] |
| Human Breast Cancer Xenograft | Sunitinib (positive control) | 80 mg/kg, q.d., oral | 84%[2] |
| Caki-1 Human Renal Carcinoma Xenograft | This compound | 85 mg/kg, b.i.d., oral | 80%[2] |
| Caki-1 Human Renal Carcinoma Xenograft | Sunitinib (positive control) | 80 mg/kg, q.d., oral | 85%[2] |
In Vivo Anti-Angiogenic Activity
The anti-angiogenic potential of this compound was assessed using the mouse corneal micropocket assay.
| Assay | Treatment | Dosing Schedule | Reduction in FGF-induced Neovascularization |
| Mouse Corneal Micropocket | This compound | 100 mg/kg | 73%[2] |
| Mouse Corneal Micropocket | Sunitinib (positive control) | 80 mg/kg | 78%[2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this document.
Human Breast Cancer Xenograft Model
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Animals: Female athymic nude mice.
-
Tumor Implantation: MDA-MB-231 cells are cultured and harvested. A suspension of 5 x 10^6 cells in a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is formulated for oral administration and given twice daily (b.i.d.) at the specified doses. The vehicle control is administered to the control group.
-
Efficacy Endpoint: Treatment continues for a specified duration (e.g., 21 days). The primary endpoint is the percentage of tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
Caki-1 Human Renal Carcinoma Xenograft Model
-
Cell Line: Caki-1 human renal clear cell carcinoma cells.
-
Animals: Immunocompromised mice (e.g., NOD/SCID).
-
Tumor Implantation: Caki-1 cells are prepared and injected subcutaneously into the flank of the mice, typically with Matrigel to support initial tumor take.
-
Tumor Growth and Treatment: Similar to the breast cancer xenograft model, tumors are allowed to grow to a specified size before the initiation of treatment with this compound or a vehicle control.
-
Efficacy Assessment: Tumor volumes are monitored throughout the study to determine the extent of tumor growth inhibition.
Mouse Corneal Micropocket Assay
-
Objective: To assess in vivo angiogenesis.
-
Procedure:
-
A small pellet containing a pro-angiogenic factor (e.g., Fibroblast Growth Factor - FGF) is surgically implanted into a surgically created micropocket in the avascular cornea of an anesthetized mouse.
-
The test compound (this compound) is administered systemically (e.g., via oral gavage).
-
After a set period (typically 5-7 days), the cornea is examined under a microscope.
-
The area of new blood vessel growth sprouting from the limbal vasculature towards the pellet is quantified.
-
The percentage of reduction in neovascularization in the treated group is calculated relative to the vehicle-treated control group.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Dual Inhibition of Axl and VEGFR-2 Signaling
Caption: this compound dually inhibits Axl and VEGFR-2 signaling pathways.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for assessing the in vivo efficacy of this compound.
Conclusion and Future Directions
This compound is a promising dual Axl/VEGF-R2 inhibitor with demonstrated preclinical anti-tumor and anti-angiogenic activity. Its mechanism of action, targeting two critical pathways in cancer progression, suggests its potential as a broad-spectrum anti-cancer agent. The robust in vivo efficacy observed in breast and renal cancer models, comparable to the established multi-kinase inhibitor sunitinib, underscores its therapeutic potential.
Future research should focus on a more detailed characterization of the downstream signaling consequences of this compound treatment in various cancer cell lines. Further preclinical studies are warranted to explore its efficacy in other Axl and/or VEGFR-2 dependent tumor types and to evaluate its potential in combination with other anti-cancer therapies. The favorable preclinical profile of this compound supports its advancement into clinical development to determine its safety and efficacy in cancer patients.
References
An In-depth Technical Guide to the Discovery and Development of the Syk Kinase Inhibitor R112 and its Pro-drug Fostamatinib
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of the spleen tyrosine kinase (Syk) inhibitor R112 and its subsequent evolution into the FDA-approved drug Fostamatinib (B613848) (the pro-drug of the active metabolite R406). It includes detailed experimental methodologies, tabulated quantitative data, and visualizations of key biological pathways and workflows.
Introduction: Spleen Tyrosine Kinase (Syk) as a Therapeutic Target
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signal transduction pathways of various immune cells.[1][2] It is a crucial mediator of signaling downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[2][3][4] Upon receptor engagement, Syk is activated and initiates a cascade of downstream signaling events that lead to cellular responses such as proliferation, differentiation, and the production of inflammatory mediators.[2][5] This central role in immune activation makes Syk a compelling therapeutic target for a range of autoimmune diseases, allergic conditions, and hematological malignancies.[2][3][5] The therapeutic strategy is based on the principle that inhibiting Syk can dampen overactive or misdirected immune responses.[2]
Discovery of R112
The journey to a clinically approved Syk inhibitor began with the identification of R112. This small molecule was discovered through a cell-based high-throughput screen designed to identify compounds that could block IgE-mediated signaling in cultured human mast cells.[6] Activation of the high-affinity IgE receptor, FcεRI, on mast cells is the primary mechanism initiating the pathophysiological responses in allergic rhinitis.[6] R112 was selected for its potent ability to inhibit this pathway.[6]
Subsequent molecular characterization revealed that R112 is an ATP-competitive inhibitor of Syk kinase.[6] This discovery validated Syk as a druggable target for allergic diseases and paved the way for the development of more refined compounds.
From R112 to Fostamatinib (R788) and the Active Metabolite R406
While R112 showed promise, further development led to fostamatinib (codenamed R788), a pro-drug designed for oral administration. Fostamatinib itself is not active but is rapidly converted in the gut by alkaline phosphatases to its major active metabolite, R406 (tamatinib).[1][7][8] R406 is a potent inhibitor of Syk, binding reversibly to its ATP-binding pocket with high affinity.[9] This pro-drug strategy improves the pharmacokinetic profile of the active compound. R406 is the molecule responsible for the therapeutic effects seen in clinical trials.[1][8]
Mechanism of Action
R406, the active metabolite of fostamatinib, functions by inhibiting the kinase activity of Syk.[9] In immune cells, many activating receptors, such as Fc receptors and B-cell receptors, contain or associate with proteins that have Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[7][10]
The signaling cascade is initiated when these receptors are engaged, leading to the phosphorylation of ITAMs by Src-family kinases.[10] Syk contains two SH2 domains that bind to these phosphorylated ITAMs, leading to the recruitment and activation of Syk itself.[3][9][10] Activated Syk then phosphorylates downstream substrates, propagating the signal and leading to cellular activation, phagocytosis, and the release of inflammatory mediators.[3][10]
R406 competitively binds to the ATP pocket of Syk, preventing its kinase activity and thereby blocking this entire downstream signaling cascade.[2][9] This inhibition reduces antibody-mediated cell destruction, a key pathological mechanism in diseases like chronic immune thrombocytopenia (ITP).[7][8]
Preclinical Development and Key Experiments
The preclinical evaluation of R112 and R406 involved a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies.
| Compound | Assay Type | Target | Value | Reference |
| R112 | Kinase Activity | Syk | IC50 = 226 nM | [11] |
| R112 | Kinase Binding | Syk | Ki = 96 nM | [6][11] |
| R406 | Kinase Activity | Syk | IC50 = 41 nM | [9] |
| R406 | Kinase Binding | Syk | Ki = 30 nM | [9] |
Table 1: Biochemical Potency of R112 and R406 against Syk Kinase.
| Compound | Cell Type | Assay | Stimulus | Value | Reference |
| R112 | Mast Cells | Tryptase Release | Anti-IgE | EC50 = 353 nM | [6][11] |
| R112 | Basophils | Histamine (B1213489) Release | Anti-IgE | EC50 = 280 nM | [6][11] |
| R112 | Basophils | Histamine Release | Dust Mite Allergen | EC50 = 490 nM | [6] |
| R112 | Mast Cells | LTC4 Secretion | Anti-IgE | EC50 = 115 nM | [11] |
| R112 | Mast Cells | TNF-α Secretion | Anti-IgE | EC50 = 2.01 µM | [11] |
| R112 | Mast Cells | GM-CSF Secretion | Anti-IgE | EC50 = 1.58 µM | [11] |
| R112 | Mast Cells | IL-8 Secretion | Anti-IgE | EC50 = 1.75 µM | [11] |
Table 2: Cellular Activity of R112 in Mast Cells and Basophils.
Experimental Protocols
A. Syk Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of Syk kinase.
-
Methodology:
-
Recombinant human Syk kinase is incubated in a reaction buffer containing a specific peptide substrate and ATP.
-
The compound of interest (e.g., R112, R406) is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ELISA with a phospho-specific antibody or radiometric assays measuring the incorporation of radioactive phosphate (B84403) (³²P or ³³P) from ATP into the substrate.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration.
-
B. Mast Cell Degranulation Assay (Cell-Based)
-
Objective: To measure the compound's ability to inhibit the release of inflammatory mediators from mast cells following IgE receptor activation.
-
Methodology:
-
Cultured human mast cells (or basophils) are sensitized overnight with IgE.
-
The cells are washed to remove unbound IgE and then pre-incubated with various concentrations of the test compound (e.g., R112) for a specified time (e.g., 1 hour).
-
Degranulation is triggered by adding an antigen or an anti-IgE antibody to cross-link the FcεRI receptors.
-
After a short incubation period (e.g., 30-60 minutes), the cells are pelleted by centrifugation.
-
The supernatant is collected to measure the released mediators. For tryptase or histamine release, an ELISA or a specific enzymatic assay is used.
-
The effective concentration that inhibits 50% of the mediator release (EC50) is calculated.
-
Clinical Development
R112 in Allergic Rhinitis
The initial clinical application explored for a Syk inhibitor was for allergic rhinitis, leveraging the potent effect of R112 on mast cell degranulation.
-
Phase II "Park Study": An early Phase II trial demonstrated that intranasal R112 was effective and produced a statistically significant improvement in the symptoms of seasonal allergic rhinitis compared to placebo.[12][13] The onset of action was rapid, observed as early as 45 minutes after dosing.[13]
-
Subsequent Phase II Study: However, a larger, subsequent Phase II study involving 396 patients failed to show a statistically significant difference from placebo in improving nasal allergy symptoms, which was the primary endpoint.[12] These disappointing results led to the discontinuation of R112 development for this indication.[12]
Fostamatinib in Chronic Immune Thrombocytopenia (ITP)
The development focus shifted to fostamatinib for autoimmune disorders, particularly chronic ITP. ITP is an autoimmune condition where the immune system produces antibodies that mark platelets for destruction by macrophages in the spleen and liver.[7] By inhibiting Syk, fostamatinib aims to block this FcγR-mediated platelet destruction.[7][[“]]
-
Pivotal Phase III Trials (FIT-1 and FIT-2): The approval of fostamatinib was based on two identical, double-blind, placebo-controlled trials, FIT-1 (NCT02076399) and FIT-2 (NCT02076412).[7][15] These trials enrolled a total of 150 adults with persistent or chronic ITP who had an insufficient response to previous treatments.[7][15]
-
Study Design: Patients were randomized in a 2:1 ratio to receive either fostamatinib (100 mg orally twice daily, with a possible dose escalation to 150 mg twice daily) or a placebo for 24 weeks.[7][15]
-
Primary Efficacy Endpoint: The primary endpoint was a stable platelet response, defined as achieving a platelet count of at least 50 x10⁹/L on at least four of the six visits between weeks 14 and 24.[15]
| Trial | Parameter | Fostamatinib Group | Placebo Group | Reference |
| FIT-1 & FIT-2 (Pooled) | Number of Patients | 101 | 49 | [7][15] |
| Stable Platelet Response | 18% | 2% | [16] | |
| Overall Response | 43% | 14% | ||
| Dosing | Initial Dose | 100 mg twice daily | Placebo | [15] |
| Dose Escalation | To 150 mg twice daily if platelet count <50 x10⁹/L after 1 month | N/A | [15] |
Table 3: Efficacy Results from Phase III FIT Trials for Fostamatinib in ITP.
| Adverse Event | Frequency in Fostamatinib Group | Note | Reference |
| Diarrhea | Most Common | - | [7] |
| Hypertension | Most Common | Can be a serious adverse reaction (hypertensive crisis occurred in 1% of patients) | [7][15] |
| Nausea | Most Common | - | [7] |
| Dizziness | Most Common | - | [7] |
| Increased Liver Enzymes | Most Common | - | [7] |
| Neutropenia | Most Common | Decreased white blood cell count | [7] |
| Febrile Neutropenia | Serious Adverse Reaction | 1% of patients | [15] |
| Pneumonia | Serious Adverse Reaction | 1% of patients | [15] |
Table 4: Common and Serious Adverse Events Associated with Fostamatinib in ITP Trials.
Based on the positive results of these trials, the U.S. Food and Drug Administration (FDA) approved fostamatinib (brand name Tavalisse) on April 17, 2018, for the treatment of thrombocytopenia in adult patients with chronic ITP who have had an insufficient response to a previous treatment.[15][17][18] It is considered a first-in-class medication.[7][18]
Conclusion
The development of the Syk inhibitor R112 and its successor, fostamatinib, represents a significant advancement in the treatment of autoimmune diseases. The journey from a high-throughput screen for an allergy treatment to an FDA-approved oral medication for a chronic bleeding disorder highlights the complexities and pivots common in drug development. Fostamatinib's unique mechanism of action, which directly targets the pathological process of platelet destruction in ITP, provides a valuable new therapeutic option for patients who have failed other therapies.[[“]] Ongoing research continues to explore the potential of Syk inhibition in other conditions, such as warm antibody autoimmune hemolytic anemia (AIHA).[7]
References
- 1. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. Fostamatinib - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Rigel Pharmaceuticals, Inc. Announces Disappointing Results From Phase II Study Of R112 For The Treatment Of Allergic Rhinitis - BioSpace [biospace.com]
- 13. An intranasal Syk-kinase inhibitor (R112) improves the symptoms of seasonal allergic rhinitis in a park environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. FDA approves fostamatinib tablets for ITP | FDA [fda.gov]
- 16. hcplive.com [hcplive.com]
- 17. oncnursingnews.com [oncnursingnews.com]
- 18. Tavalisse (Fostamatinib Disodium Hexahydrate) First Spleen Tyrosine Kinase Inhibitor Approved for Chronic Immune Thrombocytopenia [ahdbonline.com]
Investigational Studies of R112 for Allergic Rhinitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by an IgE-dependent activation of mast cells. A key intracellular signaling molecule in this pathway is the Spleen tyrosine kinase (Syk). R112, an investigational Syk kinase inhibitor, was developed as a potential therapeutic agent for allergic rhinitis. This technical guide provides an in-depth overview of the investigational studies on R112, summarizing key clinical and preclinical data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows.
Core Mechanism of Action: Syk Kinase Inhibition
R112 is a potent and reversible inhibitor of Syk kinase. The binding of an allergen to IgE antibodies complexed with the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils triggers a signaling cascade that is critically dependent on Syk kinase. By inhibiting Syk, R112 effectively blocks the downstream signaling events that lead to mast cell degranulation and the release of pro-inflammatory mediators, such as histamine (B1213489), leukotrienes, and cytokines. This targeted inhibition of a central node in the allergic inflammatory cascade formed the scientific rationale for the clinical investigation of R112 in allergic rhinitis.
Signaling Pathway of R112 in Mast Cell Inhibition
Caption: R112 inhibits Syk kinase, a critical step in the FcεRI signaling pathway in mast cells.
Preclinical Investigational Studies
In vitro studies were conducted to determine the potency and mechanism of R112.
In Vitro Efficacy Data
| Parameter | Value | Description |
| Syk Kinase Inhibition | ||
| IC50 | 226 nM | The half maximal inhibitory concentration for Syk kinase activity. |
| Ki | 96 nM | The inhibitory constant for R112 binding to Syk kinase. |
| Mast Cell and Basophil Inhibition | ||
| Tryptase Release (Mast Cells) EC50 | 353 nM | The half maximal effective concentration for inhibiting anti-IgE-mediated tryptase release. |
| Histamine Release (Basophils) EC50 | 280 nM | The half maximal effective concentration for inhibiting anti-IgE-mediated histamine release. |
| Allergen-Induced Histamine Release (Basophils) EC50 | 490 nM | The half maximal effective concentration for inhibiting dust mite allergen-induced histamine release. |
| Inhibition of Pro-inflammatory Mediators | ||
| LTC4 Secretion EC50 | 0.115 µM | The half maximal effective concentration for inhibiting leukotriene C4 secretion. |
| TNF-α Secretion EC50 | 2.01 µM | The half maximal effective concentration for inhibiting tumor necrosis factor-alpha secretion. |
| GM-CSF Secretion EC50 | 1.58 µM | The half maximal effective concentration for inhibiting granulocyte-macrophage colony-stimulating factor secretion. |
| IL-8 Secretion EC50 | 1.75 µM | The half maximal effective concentration for inhibiting interleukin-8 secretion. |
Experimental Protocols: In Vitro Assays
Syk Kinase Inhibition Assay (General Protocol):
A biochemical assay was likely employed to determine the IC50 and Ki values. A typical protocol would involve:
-
Reagents: Recombinant human Syk kinase, a specific peptide substrate for Syk, ATP (adenosine triphosphate), and R112 at varying concentrations.
-
Procedure:
-
Syk kinase is incubated with the peptide substrate and ATP in a suitable buffer.
-
R112 is added at a range of concentrations to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioisotope labeling (e.g., ³²P-ATP) followed by autoradiography, or through antibody-based detection methods (e.g., ELISA) using a phospho-specific antibody.
-
-
Data Analysis: The percentage of Syk kinase inhibition is calculated for each R112 concentration, and the data are fitted to a dose-response curve to determine the IC50 value. The Ki value is determined through kinetic studies, often using the Cheng-Prusoff equation.
Mast Cell and Basophil Degranulation Assays (General Protocol):
-
Cell Culture: Human mast cells or basophils are cultured and sensitized with human IgE.
-
Stimulation: The IgE-sensitized cells are then challenged with either an anti-IgE antibody to cross-link the FcεRI receptors or a specific allergen (e.g., dust mite extract).
-
Treatment: R112 is added to the cells at various concentrations prior to or concurrently with the stimulation.
-
Mediator Release Measurement:
-
Histamine Release: The cell supernatant is collected, and the histamine concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Tryptase Release: Tryptase activity in the supernatant is measured using a chromogenic substrate.
-
-
Data Analysis: The percentage of inhibition of mediator release is calculated for each R112 concentration, and the EC50 value is determined from the dose-response curve.
Clinical Investigational Studies: Phase II Trials
Two key Phase II clinical trials evaluated the efficacy and safety of an intranasal formulation of R112 in patients with seasonal allergic rhinitis.
Phase II "Park Study"
This study was designed to evaluate the efficacy of R112 in a naturalistic setting with high pollen exposure.
| Parameter | R112 Group | Placebo Group | p-value |
| Number of Participants | 160 | 159 | - |
| Baseline Global Symptom Complex (GSC) Score | ~18/32 | ~18/32 | - |
| Reduction in GSC Score (AUC over 8 hours) | 7.0 units | 5.4 units | 0.0005 |
| Improvement in Individual GSC Symptoms | Statistically Significant | - | < 0.05 |
-
Study Design: A double-blind, placebo-controlled, randomized study conducted over two days at two separate park locations during the spring of 2004.
-
Participant Population: 319 volunteers with a history of symptomatic seasonal allergic rhinitis.
-
Intervention: Intranasal R112 (3 mg per nostril) or a vehicle placebo administered every 4 hours for two doses.
-
Primary Outcome: The primary efficacy endpoint was the difference in the reduction of the Global Symptom Complex (GSC) score, measured as the area under the curve (AUC) over an 8-hour period from baseline, between the R112 and placebo groups. The GSC scale evaluated symptoms such as sneezing, runny nose/sniffles, itchy nose, and stuffy nose, with a maximum possible score of 32.
-
Key Findings: R112 demonstrated a statistically significant improvement in the GSC score compared to placebo. A significant improvement in symptoms was observed as early as 45 minutes after dosing, with a duration of action exceeding 4 hours. Adverse effects were reported to be indistinguishable between the two groups and were clinically insignificant.
Phase II 7-Day Comparative Study
This study aimed to evaluate the efficacy of R112 over a longer duration and in comparison to an active comparator.
| Parameter | R112 Group | Placebo Group | Beconase AQ® Group |
| Number of Participants | 150 (approx.) | 150 (approx.) | 75 (approx.) |
| Primary Endpoint (Change in TNSS) | No Statistically Significant Difference from Placebo | - | Superior to Placebo |
-
Study Design: A randomized, double-blind, placebo-controlled, and active-comparator (Beconase AQ® - beclomethasone) study conducted over a 7-day period.
-
Participant Population: 396 patients with a history of seasonal allergic rhinitis for at least the previous two years. The study was conducted at 25 centers across the United States.
-
Intervention: Twice-daily dosing of intranasal R112, placebo, or Beconase AQ®. The trial included a screening period where patients discontinued (B1498344) other allergy medications, followed by a placebo run-in period before randomization.
-
Primary Outcome: The primary endpoints were safety and efficacy, with efficacy measured by the Total Nasal Symptom Severity (TNSS) rating scale. The TNSS is a scale that typically assesses five nasal symptoms: congestion, runny nose, sneezing, itchy nose, and postnasal drip.
-
Key Findings: In this study, R112 failed to show a statistically significant difference from placebo in improving nasal allergy symptoms, which was the primary endpoint. The active comparator, Beconase AQ®, was superior to placebo. Rigel Pharmaceuticals, the developer of R112, announced these disappointing results in December 2005.
Experimental Workflow: Phase II Clinical Trials
R916562: A Dual Axl/VEGF-R2 Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
R916562 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Axl receptor tyrosine kinase (Axl) and vascular endothelial growth factor receptor 2 (VEGF-R2). By targeting these two key signaling pathways, this compound demonstrates significant anti-angiogenic and anti-metastatic properties. Preclinical studies have highlighted its potential as a therapeutic agent in various cancers, including breast and renal carcinoma, with efficacy comparable to established multi-kinase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data associated with this compound. It is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this promising dual-target inhibitor.
Chemical Structure and Properties
This compound is chemically identified as 4-(4,5-bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-2-one.[1] Its structure is characterized by a central imidazole (B134444) core substituted with two chlorophenyl groups, a methoxy-isopropoxy-phenyl group, and a piperazinone-carbonyl moiety.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one |
| Molecular Formula | C30H30Cl2N4O4 |
| SMILES | CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 597.5 g/mol |
| logP | 5.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | 87.8 Ų |
Pharmacological Properties and Mechanism of Action
This compound is a potent inhibitor of both Axl and VEGF-R2 kinases, two critical mediators of tumor progression, angiogenesis, and metastasis. The dual inhibition of these pathways is hypothesized to have a synergistic anti-cancer effect.
-
Axl Inhibition: The Axl receptor tyrosine kinase is overexpressed in numerous cancers and is associated with poor prognosis. Its activation by its ligand, Gas6, promotes cell survival, proliferation, migration, and invasion. By inhibiting Axl, this compound can potentially block these pro-tumorigenic signals.
-
VEGF-R2 Inhibition: VEGF-R2 is the primary receptor for VEGF-A, a key driver of angiogenesis. The binding of VEGF-A to VEGF-R2 initiates a signaling cascade that leads to the proliferation and migration of endothelial cells, resulting in the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGF-R2 by this compound directly curtails this process, leading to a reduction in tumor vascularization.
The combined blockade of Axl and VEGF-R2 signaling pathways by this compound offers a multi-pronged attack on tumor growth and dissemination, addressing both the tumor cells directly and their supportive microenvironment.
Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in preclinical models of breast and renal cancer, demonstrating significant efficacy both in vitro and in vivo.
Table 3: Summary of In Vitro and In Vivo Efficacy of this compound
| Cancer Model | Experimental Setting | Treatment | Outcome |
| Breast Cancer | In vitro | This compound | 79% decrease in tumor growth |
| Breast Cancer | Mouse Tumor Xenograft | Oral administration of 85 mg/kg for 21 days | 69% inhibition of tumor growth |
| Breast Cancer | Mouse Tumor Xenograft | Oral administration of 125 mg/kg for 21 days | 83% inhibition of tumor growth |
| Renal Carcinoma | Mouse Tumor Xenograft | Oral administration of 85 mg/kg | 80% inhibition of angiogenesis |
Experimental Protocols
Detailed experimental protocols for the studies conducted with this compound are not publicly available. However, based on standard methodologies for similar compounds, the following outlines general protocols for key experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is designed to determine the inhibitory activity of this compound against Axl and VEGF-R2 kinases.
Methodology:
-
Reagents and Materials: Purified recombinant Axl and VEGF-R2 kinases, appropriate kinase-specific peptide substrates, ATP, and the test compound (this compound).
-
Assay Procedure:
-
The kinase, substrate, and varying concentrations of this compound are pre-incubated in a suitable buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure ATP consumption.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tumor Xenograft Model (General Protocol)
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Culture: Human breast or renal carcinoma cells are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. This compound is administered orally at specified doses and schedules. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes are monitored throughout the treatment period. At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
-
Angiogenesis Assessment: To assess the effect on angiogenesis, tumors can be excised, and the microvessel density can be quantified by immunohistochemical staining for endothelial cell markers (e.g., CD31).
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of this compound, highlighting the dual inhibition of the Axl and VEGF-R2 signaling pathways.
Caption: Dual inhibition of Axl and VEGF-R2 signaling pathways by this compound.
Conclusion
This compound is a novel dual inhibitor of Axl and VEGF-R2 with promising anti-cancer activity demonstrated in preclinical models. Its ability to simultaneously target key drivers of tumor growth, survival, and angiogenesis provides a strong rationale for its further development as a cancer therapeutic. This technical guide summarizes the currently available information on this compound, providing a foundation for researchers and clinicians interested in exploring its full therapeutic potential. Further studies are warranted to elucidate its detailed pharmacological profile and to translate its preclinical efficacy into clinical benefits for cancer patients.
References
Preclinical Safety and Toxicity Profile of R916562: Information Not Publicly Available
Despite a comprehensive search of publicly accessible scientific literature and clinical trial databases, no information regarding the preclinical safety and toxicity profile of a compound designated "R916562" could be found.
Extensive searches were conducted to identify any data related to "this compound," including alternative names, chemical identifiers, and associated research programs. These efforts did not yield any specific information about this compound.
This lack of publicly available data suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in scientific publications or public forums. It is also possible that the identifier is incorrect or refers to a project that is no longer under active development.
Without access to proprietary or unpublished data, it is not possible to provide an in-depth technical guide on the preclinical safety and toxicity of this compound as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways and workflows cannot be fulfilled due to the absence of foundational information.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution directly, if known, for any available data.
The reversibility of R112 Syk kinase inhibition
An In-depth Technical Guide to the Reversibility of R112 Syk Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that mediates signal transduction downstream of various immunoreceptors, including Fc receptors and B-cell receptors.[1][2] Its central role in allergic and inflammatory responses has made it an attractive therapeutic target.[3][4] R112 is a small molecule inhibitor of Syk that has been investigated for the treatment of allergic rhinitis.[5][6] This technical guide provides a detailed examination of the mechanism of R112's interaction with Syk kinase, focusing on the reversible nature of its inhibition. We consolidate quantitative binding data, present detailed experimental protocols for assessing inhibition and reversibility, and illustrate the core concepts through signaling and workflow diagrams. This document also includes data on R406, the active metabolite of the approved drug Fostamatinib (Tavalisse), which is structurally and mechanistically analogous to R112 and provides further evidence for the reversible, ATP-competitive inhibition of Syk.[1][2][7][8]
Mechanism of Syk Kinase Inhibition by R112
R112 and its analogue R406 function as ATP-competitive inhibitors of spleen tyrosine kinase.[9][10][11] This mechanism involves the inhibitor binding directly to the ATP-binding pocket within the catalytic domain of the Syk enzyme.[1][2][12] By occupying this site, the inhibitor prevents the binding of ATP, the co-substrate for the phosphotransfer reaction. Consequently, Syk is unable to phosphorylate its downstream substrates, such as the Linker for Activation of T cells (LAT), effectively blocking the signal transduction cascade that leads to cellular activation, degranulation, and cytokine release.[10][11]
The inhibition is characterized as being rapid in onset and reversible.[9][10][13][14] Reversible inhibition implies a non-covalent interaction between the inhibitor and the enzyme, governed by an equilibrium of binding and dissociation. This is in contrast to irreversible inhibitors, which typically form a stable covalent bond with the target enzyme. The ATP-competitive nature of R112 and R406 is a key indicator of this reversible, non-covalent binding mechanism.[12][15]
Quantitative Data on Syk Inhibition
The potency and binding affinity of R112 and the related compound R406 for Syk kinase have been quantified through various biochemical and cellular assays. The data are summarized below for clear comparison.
Table 1: R112 Quantitative Inhibition Data
| Parameter | Value | Assay Type | Reference |
|---|---|---|---|
| Ki (Inhibitory Constant) | 96 nM | Biochemical Kinase Assay | [9][10][13] |
| IC50 (Half Maximal Inhibitory Concentration) | 226 nM | Biochemical Kinase Assay | [13][14] |
| EC50 (Tryptase Release, Mast Cells) | 353 nM | Cellular Degranulation Assay | [9][10] |
| EC50 (Histamine Release, Basophils) | 280 nM | Cellular Degranulation Assay | [9][10] |
| EC50 (Leukotriene C4 Production) | 115 nM | Cellular Mediator Release Assay |[13] |
Table 2: R406 (Fostamatinib Active Metabolite) Quantitative Inhibition Data
| Parameter | Value | Assay Type | Reference |
|---|---|---|---|
| Ki (Inhibitory Constant) | 30 nM | Biochemical Kinase Assay | [1][2][11][12][15] |
| IC50 (Half Maximal Inhibitory Concentration) | 41 nM | Biochemical Kinase Assay | [1][2][12][15][16] |
| EC50 (Degranulation, Mast Cells) | 56 - 64 nM | Cellular Degranulation Assay |[11] |
Visualizing the Mechanism and Workflows
Syk Signaling and R112 Inhibition Pathway
The following diagram illustrates the canonical Syk signaling pathway initiated by IgE receptor cross-linking and the specific point of inhibition by R112/R406.
Caption: R112/R406 reversibly inhibits Syk by blocking the ATP binding site.
Logic of Reversible, ATP-Competitive Inhibition
This diagram explains the dynamic equilibrium at the Syk active site between the substrate (ATP) and the reversible inhibitor (R112).
Caption: R112 and ATP compete for the same binding site on the Syk enzyme.
Experimental Workflow for Kinase Inhibition Assay
The workflow for a typical in vitro biochemical assay to determine the inhibitory potency (IC50) of a compound like R112 is outlined below.
Caption: Workflow for an in vitro biochemical assay to measure Syk inhibition.
Detailed Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (IC50/Ki Determination)
This protocol is designed to measure the direct inhibitory effect of R112 on recombinant Syk kinase activity.
Objective: To determine the IC50 and Ki of R112 against Syk kinase.
Materials:
-
Recombinant human Syk enzyme (catalytic domain)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)[15]
-
Peptide Substrate (e.g., Poly(Glu, Tyr) 4:1 or specific peptide like HS1)[15][17]
-
ATP solution
-
R112 compound dissolved in DMSO
-
Detection Reagent (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)[17][18]
-
White, opaque 96-well microplates[17]
-
Microplate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of R112 in DMSO. Further dilute these stock solutions into the Kinase Assay Buffer to achieve the desired final concentrations with a constant final DMSO concentration (e.g., 0.2-1%).[15]
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the Syk enzyme and peptide substrate, both diluted in Kinase Assay Buffer.
-
Inhibitor Addition: Add the diluted R112 solutions (or DMSO for control wells) to the appropriate wells. Allow for a brief pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
Kinase Reaction Initiation: Start the reaction by adding a predetermined concentration of ATP to all wells. The final ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for accurate IC50 determination.[12]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 40-60 minutes) at room temperature.[15] Ensure the reaction is within the linear range.
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to kinase activity.
-
Data Analysis:
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each R112 concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the R112 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
To determine the mode of inhibition (ATP-competitive) and calculate the Ki, the assay is repeated with several different concentrations of both ATP and R112.[12]
-
Protocol 2: Mast Cell Degranulation Assay (EC50 Determination)
This cellular assay measures the functional consequence of Syk inhibition.
Objective: To determine the EC50 of R112 for inhibiting IgE-mediated mast cell degranulation.
Materials:
-
Cultured Human Mast Cells (CHMCs) or a basophil cell line (e.g., RBL-2H3)[9][18]
-
Human IgE
-
Anti-human IgE antibody (or specific allergen)
-
Cell culture medium and buffers
-
R112 compound dissolved in DMSO
-
Tryptase or Histamine detection kit (e.g., ELISA)
Procedure:
-
Cell Priming: Sensitize the mast cells by incubating them with human IgE for 24-48 hours. This allows the IgE to bind to FcεRI receptors on the cell surface.
-
Inhibitor Incubation: Wash the primed cells to remove unbound IgE. Pre-incubate the cells with various concentrations of R112 (or DMSO control) for a specified time (e.g., 1 hour).[13]
-
Cell Stimulation: Trigger degranulation by adding an anti-human IgE antibody or a relevant allergen to cross-link the IgE-bound FcεRI receptors.[9][12]
-
Supernatant Collection: After a short incubation period (e.g., 30-60 minutes), centrifuge the plates to pellet the cells and carefully collect the supernatant.[12]
-
Mediator Quantification: Measure the concentration of a degranulation marker, such as tryptase or histamine, in the supernatant using a suitable detection kit (e.g., ELISA).
-
Data Analysis:
-
Calculate the percent inhibition of mediator release for each R112 concentration compared to the stimulated DMSO control.
-
Plot the percent inhibition against the logarithm of the R112 concentration and fit the curve to determine the EC50 value.
-
Protocol 3: Washout Experiment for Reversibility Assessment
This protocol directly tests the reversibility of inhibition at the cellular level.
Objective: To demonstrate that the inhibitory effect of R112 is reversible upon its removal.
Procedure:
-
Prepare three groups of primed mast cells:
-
Group A (Control): No inhibitor treatment.
-
Group B (Inhibitor, No Wash): Treat with a high concentration of R112 (e.g., 5-10x EC50).
-
Group C (Inhibitor, Washout): Treat with the same concentration of R112 as Group B.
-
-
Incubation: Incubate all groups under standard conditions for 1 hour.
-
Washout Step:
-
For Group C only, gently wash the cells multiple times with fresh, warm buffer/media to remove all extracellular R112. Resuspend in fresh media.
-
For Groups A and B, perform mock washes to ensure similar handling.
-
-
Stimulation: Stimulate all three groups with anti-human IgE to induce degranulation.
-
Analysis: After 30-60 minutes, collect the supernatant and measure mediator release (e.g., tryptase) as described in Protocol 4.2.
Expected Results:
-
Group A (Control): High level of mediator release.
-
Group B (Inhibitor, No Wash): Very low level of mediator release, demonstrating potent inhibition.
-
Group C (Inhibitor, Washout): Mediator release should be restored to a level similar to the control group (Group A).
Conclusion
The evidence from biochemical and cellular assays consistently demonstrates that R112 is a potent, ATP-competitive, and reversible inhibitor of Syk kinase.[9][10][13][14] Its mechanism of action, shared by the clinically relevant compound R406, involves non-covalent binding to the ATP pocket of the enzyme, leading to a rapid but transient blockade of its catalytic function.[1][2][12] Understanding this reversible mode of action is critical for drug development professionals, as it influences pharmacokinetic and pharmacodynamic modeling, dosing schedules, and the potential for off-target effects. The protocols and data presented in this guide offer a comprehensive technical resource for researchers investigating Syk kinase and its inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the SYK-BTK axis for the treatment of immunological and hematological disorders: recent progress and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. An intranasal Syk-kinase inhibitor (R112) improves the symptoms of seasonal allergic rhinitis in a park environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fostamatinib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 9. Identification of the Syk kinase inhibitor R112 by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
- 16. R406 (Tamatinib) | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. mdpi.com [mdpi.com]
Alternative Research Applications for R406 (Fostamatinib Active Metabolite): A Technical Guide
Introduction
This technical guide explores the alternative research applications of R406, a potent inhibitor of Spleen Tyrosine Kinase (Syk). R406 is the active metabolite of the prodrug Fostamatinib, which is clinically approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous treatment. Fostamatinib itself is inactive and is rapidly converted to R406 in the gut by alkaline phosphatase. While the primary therapeutic action of R406 in ITP is to block Fc receptor signaling to reduce antibody-mediated platelet destruction, its mechanism of action holds significant potential for a variety of other therapeutic areas.[1][2][3]
The core function of R406 is its ATP-competitive inhibition of the Syk kinase domain.[4][5] Syk is a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune cells. It plays a key role in adaptive immunity by mediating B-cell receptor (BCR) and Fc receptor (FcR) signaling, and also participates in innate immunity through C-type lectin receptors.[4] This central role in immunoreceptor signaling makes R406 a compelling candidate for research in oncology, autoimmune disorders beyond ITP, and inflammatory conditions.
This document serves as a resource for researchers, scientists, and drug development professionals, detailing the scientific basis for these alternative applications, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the underlying molecular pathways.
Core Mechanism of Action: Syk Inhibition
R406 binds to the ATP-binding pocket of Spleen Tyrosine Kinase, preventing the phosphorylation of downstream targets and effectively blocking the signal transduction cascade.[3][4] This action is fundamental to its approved indication and all potential alternative applications. The pathway diagram below illustrates the central role of Syk in immunoreceptor signaling and the inhibitory action of R406.
Caption: R406 inhibits Syk, blocking downstream signaling from Fc and B-cell receptors.
Alternative Application: Autoimmune and Inflammatory Diseases
The role of Syk in mediating inflammation via Fc receptors makes R406 a strong candidate for treating various autoimmune diseases characterized by immune complex-driven pathology.
Rheumatoid Arthritis (RA) & ANCA-Associated Vasculitis (AAV)
In RA, immune complexes in joints activate Fcγ receptors on macrophages and mast cells, leading to the release of inflammatory cytokines. In AAV, anti-neutrophil cytoplasm antibodies (ANCAs) activate neutrophils, causing vascular inflammation.[6] Syk is essential for mediating these activation signals. Studies have shown that R406 can block these processes, reducing inflammation and tissue damage in preclinical models.[4][6]
Quantitative Data: Kinase Inhibition Profile of R406
The following table summarizes the inhibitory activity of R406 against Syk and other relevant kinases. The selectivity for Syk over other kinases is a key attribute, although off-target effects can be explored for other applications.
| Kinase Target | Assay Type | IC50 Value (nM) | Reference |
| Syk | Kinase Assay | 41 | [5] |
| Flt-3 | Kinase Assay | ~50 | [4] |
| Ret | Kinase Assay | ~100 | [4] |
| JAK (Janus Kinase) Family | Kinase Assays | >1000 | [7] |
| Adenosine A3 Receptor | Binding Assay (Ki) | 30 | [5] |
Experimental Protocol: In Vitro Neutrophil Activation Assay
This protocol is representative of methods used to assess the efficacy of R406 in blocking ANCA-induced neutrophil responses.[6]
-
Neutrophil Isolation: Isolate neutrophils from the peripheral blood of healthy human donors or model organisms (e.g., Wistar Kyoto rats) using density gradient centrifugation (e.g., with Polymorphprep™).
-
Cell Priming: Prime neutrophils with a pro-inflammatory cytokine such as Tumor Necrosis Factor-alpha (TNF-α, 1 ng/mL) for 15-20 minutes at 37°C. This upregulates the surface expression of ANCA antigens.
-
Inhibitor Pre-incubation: Incubate the primed neutrophils with varying concentrations of R406 (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
ANCA Stimulation: Stimulate the neutrophils with purified patient-derived ANCA immunoglobulin G (IgG) or a relevant monoclonal antibody for 1-4 hours.
-
Endpoint Measurement: Measure neutrophil activation endpoints, such as:
-
Reactive Oxygen Species (ROS) Production: Quantify using a fluorescent probe like dihydrorhodamine 123 and flow cytometry.
-
Degranulation: Measure the release of myeloperoxidase (MPO) or elastase into the supernatant using an ELISA.
-
Cytokine Release: Quantify IL-8 or other cytokines in the supernatant via ELISA.
-
-
Data Analysis: Calculate the IC50 value of R406 for the inhibition of each activation endpoint.
Alternative Application: Oncology
Syk is aberrantly expressed or activated in various hematological malignancies, particularly those of B-cell origin, where it is a crucial component of tonic BCR signaling that promotes cell survival and proliferation.
B-Cell Malignancies
In cancers like Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL), tumor cells are dependent on chronic BCR signaling for survival.[4] R406 has been shown to disrupt this signaling, leading to apoptosis in malignant B-cells.[4]
Experimental Protocol: Apoptosis Assay in Lymphoma Cell Lines
This protocol outlines a method to determine the pro-apoptotic effect of R406 on Syk-dependent cancer cells.
-
Cell Culture: Culture a DLBCL cell line with known tonic BCR signaling (e.g., TMD8, HBL-1) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
-
Treatment: Seed cells in 96-well plates and treat with a dose range of R406 (e.g., 0.1 to 20 µM) or vehicle control for 24, 48, and 72 hours.
-
Apoptosis Staining: Harvest the cells and stain with an apoptosis detection kit, such as Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.
-
-
Data Analysis: Quantify the percentage of apoptotic cells at each concentration and time point. Determine the EC50 for apoptosis induction.
Workflow Diagram: Preclinical Oncology Study
The following diagram illustrates a typical workflow for evaluating a Syk inhibitor like R406 in a preclinical oncology setting.
Caption: A typical preclinical workflow for evaluating the anti-cancer efficacy of R406.
Other Potential Research Areas
The inhibitory profile of R406 suggests additional avenues for investigation:
-
NLRP3 Inflammasome Modulation: R406 has been shown to selectively block Syk-dependent NLRP3 inflammasome activation in response to fungal pathogens like C. albicans, but not by bacterial toxins.[4] This suggests a role in studying and potentially treating specific fungal-driven inflammatory responses.
-
Mast Cell-Mediated Diseases: Syk is the primary kinase downstream of FcεRI in mast cells. Inhibition by R406 could be explored in allergic diseases, such as urticaria.[8]
-
Neuroinflammation: Microglia, the resident immune cells of the brain, express Syk. Investigating the role of R406 in models of neuroinflammatory diseases like Alzheimer's or multiple sclerosis could be a novel research direction.
R406 (the active metabolite of Fostamatinib) is a well-characterized, potent inhibitor of Spleen Tyrosine Kinase. While its clinical use is established in chronic ITP, its fundamental role in blocking immunoreceptor signaling provides a strong rationale for its investigation in a host of other diseases. The data and protocols presented in this guide offer a starting point for researchers to explore its potential in autoimmune diseases, B-cell malignancies, and other inflammatory conditions. The selectivity profile and oral bioavailability of its prodrug make R406 a valuable tool for both basic research and translational drug development.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. invivogen.com [invivogen.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Spleen tyrosine kinase inhibition is an effective treatment for established vasculitis in a pre-clinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. precisionbusinessinsights.com [precisionbusinessinsights.com]
The Impact of Spleen Tyrosine Kinase Inhibition on Downstream Signaling Pathways: A Technical Guide
An In-depth Analysis of Fostamatinib (B613848) and its Active Metabolite R406
For Researchers, Scientists, and Drug Development Professionals
Initial Search Disclaimer: This technical guide was initially intended to focus on the compound R916562. However, a comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound with this identifier. Therefore, this guide will focus on a well-characterized and clinically relevant Spleen Tyrosine Kinase (Syk) inhibitor, Fostamatinib (R788), and its active metabolite, R406. Fostamatinib serves as an exemplary agent to illustrate the effects of Syk inhibition on downstream signaling pathways.
Introduction to Spleen Tyrosine Kinase (Syk)
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in a variety of hematopoietic cells, including B cells, mast cells, macrophages, and neutrophils.[1][2][3] It is a crucial mediator of signaling downstream of immunoreceptors, such as B-cell receptors (BCRs) and Fc receptors (FcRs).[1][4][5] Upon receptor engagement and activation by stimuli like immune complexes, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex. This interaction leads to the activation of Syk's kinase activity, initiating a cascade of downstream signaling events that regulate cellular processes such as proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[2][6]
Fostamatinib (R788) and its Active Metabolite R406
Fostamatinib is an orally administered prodrug that is rapidly converted to its active metabolite, R406, in the intestine.[1] R406 is a potent and selective ATP-competitive inhibitor of Syk.[2][5] By binding to the ATP-binding pocket of Syk, R406 effectively blocks its kinase activity, thereby abrogating the downstream signaling cascades that are dependent on Syk.[2][5] Fostamatinib is the first FDA-approved Syk inhibitor for the treatment of chronic immune thrombocytopenia (ITP).[7][8][9] Its mechanism of action in ITP involves reducing antibody-mediated platelet destruction by inhibiting Syk-dependent signaling in macrophages.[1][8]
Impact of R406 on Downstream Signaling Pathways
Inhibition of Syk by R406 has profound effects on multiple downstream signaling pathways. The primary consequence is the blockade of phosphorylation of key adaptor proteins and enzymes that are direct or indirect substrates of Syk. This disruption prevents the assembly of signaling complexes and the propagation of the activation signal.
Key downstream pathways affected by R406 include:
-
Phospholipase C Gamma 2 (PLCγ2) Pathway: Syk-mediated phosphorylation of PLCγ2 is a critical step in immunoreceptor signaling. Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation, respectively. R406 effectively inhibits the phosphorylation of PLCγ2.[10][11][12]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is crucial for cell survival, proliferation, and metabolism. Syk can activate this pathway through various intermediates. R406 has been shown to inhibit the activation of Akt (also known as protein kinase B).[11][13]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Syk activation leads to the stimulation of MAPK cascades, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. These pathways regulate gene expression, cell proliferation, and inflammatory responses. R406 has been demonstrated to inhibit the phosphorylation of ERK and p38.[11][13]
-
Nuclear Factor-κB (NF-κB) Signaling: The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. Syk activity contributes to the activation of NF-κB. Fostamatinib treatment has been shown to reduce the expression of NF-κB target genes.[14][15]
-
Signal Transducer and Activator of Transcription (STAT) Pathway: Recent studies have indicated that fostamatinib can also inhibit the phosphorylation of STAT1 and STAT3, suggesting a broader anti-inflammatory effect beyond the classical Syk-dependent pathways.[7][16]
Quantitative Data on the Inhibition of Syk and Downstream Targets by R406
The following tables summarize the quantitative data on the inhibitory activity of R406 against Syk and various downstream signaling components.
| Inhibitor | Target | Assay Type | System | IC50 / Ki Value | Reference(s) |
| R406 | Syk | Kinase Activity Assay | Isolated Enzyme | Ki = 30 nM | [5] |
| R406 | Syk | Kinase Activity Assay | Isolated Enzyme | pIC50 > 8.5 | [17] |
| R406 | Degranulation | Tryptase Release Assay | Cultured Human Mast Cells | EC50 = 56 nM | [13][18] |
| R406 | TNF-α Release | ELISA | RA Synovial Membrane Cells | IC50 ≈ 1 µM | [19] |
| R406 | IL-6 Release | ELISA | RA Synovial Membrane Cells | IC50 ≈ 1 µM | [19] |
| R406 | IL-8 Release | ELISA | RA Synovial Membrane Cells | IC50 ≈ 1 µM | [19] |
Table 1: Inhibitory Activity of R406 on Syk and Cellular Functions.
| Inhibitor | Downstream Target (Phosphorylation) | Cell Type / System | Effect | Reference(s) |
| R406 | PLCγ2 | Human Platelets | Inhibition of phosphorylation | [10][20] |
| R406 | LAT | Human Platelets, Mast Cells | Inhibition of phosphorylation | [13] |
| R406 | SLP-76 | Human Platelets | Inhibition of phosphorylation | [12] |
| R406 | BTK | Chronic Lymphocytic Leukemia Cells | Reduction in phosphorylation | [14] |
| R406 | Akt | Human Platelets | Inhibition of activation | |
| R406 | ERK | Chronic Lymphocytic Leukemia Cells | Reduction in phosphorylation | [15] |
| R406 | p38 MAPK | Human Platelets | Inhibition of activation | [11] |
| Fostamatinib | STAT1 / STAT3 | Peritoneal Macrophages | Selective blocking of phosphorylation | [7][16] |
Table 2: Effect of R406/Fostamatinib on the Phosphorylation of Downstream Signaling Molecules.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of Syk inhibitors on downstream signaling pathways.
In Vitro Syk Kinase Assay (Luminescent)
This assay measures the kinase activity of purified Syk enzyme by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human Syk kinase (e.g., from Promega or BPS Bioscience)[21][22]
-
Syk Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[21]
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
R406 or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of R406 in DMSO and then dilute in Syk Kinase Buffer.
-
In a 96-well plate, add 5 µl of the diluted R406 or vehicle (DMSO control).
-
Add 10 µl of a solution containing the Syk enzyme and substrate peptide in Syk Kinase Buffer.
-
Initiate the kinase reaction by adding 10 µl of ATP solution in Syk Kinase Buffer. The final reaction volume is 25 µl.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 25 µl of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[21]
-
Add 50 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[23]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each R406 concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for Phosphorylated Downstream Proteins
This technique is used to detect the phosphorylation status of specific proteins in cell lysates following treatment with a Syk inhibitor.
Materials:
-
Cell line of interest (e.g., human platelets, macrophage cell line)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-IgG, collagen-related peptide)
-
R406 or other test inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target proteins, e.g., phospho-PLCγ2, total PLCγ2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere or equilibrate.
-
Pre-incubate the cells with various concentrations of R406 or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein to confirm equal loading.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Syk Signaling Pathway and Inhibition by R406.
Caption: Western Blotting Experimental Workflow.
Conclusion
The Syk inhibitor Fostamatinib, through its active metabolite R406, effectively attenuates downstream signaling pathways crucial for various cellular responses in hematopoietic cells. By inhibiting the kinase activity of Syk, R406 prevents the phosphorylation and activation of key signaling molecules such as PLCγ2, BTK, Akt, and MAPKs, and also impacts the NF-κB and STAT signaling pathways. This comprehensive inhibition of pro-inflammatory and cell survival signals underlies its therapeutic efficacy in autoimmune diseases like ITP. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of Syk in health and disease and to evaluate the efficacy of novel Syk inhibitors.
References
- 1. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Syk Inhibition with Fostamatinib Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel Syk inhibitor R406 reveals mechanistic differences in the initiation of GPVI and CLEC-2 signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Syk-kinase inhibitor R406 impairs platelet activation and monocyte tissue factor expression triggered by heparin-PF4 complex directed antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fostamatinib inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. promega.com [promega.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. promega.com [promega.com]
Methodological & Application
R112 Syk Inhibitor: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways of various immune cells, including B cells, mast cells, and neutrophils.[1] Its involvement in cellular proliferation, differentiation, and cytokine production makes it a compelling therapeutic target for a range of diseases characterized by dysregulated immune responses, such as autoimmune diseases, hematological malignancies, and allergic conditions.[1] R112 is a potent and reversible ATP-competitive inhibitor of Syk kinase.[2][3] It is the active metabolite of Fostamatinib (commercially known as Tavalisse®), a prodrug approved for the treatment of chronic immune thrombocytopenia (ITP).[4][5] In vitro, R112 has demonstrated the ability to block Fc receptor and B-cell receptor (BCR) signaling, leading to the inhibition of downstream cellular responses.[6][7]
These application notes provide detailed protocols for utilizing the R112 Syk inhibitor in cell culture experiments to assess its effects on cell viability, apoptosis, and Syk signaling pathways.
Mechanism of Action
R112 functions by binding to the ATP-binding pocket of Syk, thereby preventing its phosphorylation and subsequent activation.[1][6] This inhibition disrupts multiple downstream signaling cascades. In immune cells, activation of receptors like the B-cell receptor (BCR) or Fc receptors leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src-family kinases. Syk is recruited to these phosphorylated ITAMs, leading to its own activation and the subsequent phosphorylation of downstream targets. These targets include phospholipase C gamma (PLCγ), which ultimately results in the activation of transcription factors like NF-κB and NFAT, driving cellular responses such as proliferation, survival, and cytokine release.[1] R112 effectively abrogates these Syk-dependent signaling events.[7]
Data Presentation
The following table summarizes the quantitative data on the activity of R112 and its prodrug's active metabolite, R406, from various in vitro and cell-based assays.
| Parameter | Inhibitor | Value | Cell Line/System | Reference |
| IC50 | R112 | 226 nM | Syk kinase activity | [3] |
| Ki | R112 | 96 nM | Syk kinase | [2][3] |
| EC50 | R112 | 353 nM | Tryptase release (anti-IgE stimulated mast cells) | [2] |
| EC50 | R112 | 280 nM | Histamine release (anti-IgE stimulated basophils) | [2] |
| EC50 | R112 | 490 nM | Histamine release (allergen-stimulated basophils) | [2] |
| EC50 | R112 | 115 nM | LTC4 secretion | [3] |
| EC50 | R112 | 2.01 µM | TNF-α secretion | [3] |
| EC50 | R112 | 1.58 µM | GM-CSF secretion | [3] |
| EC50 | R112 | 1.75 µM | IL-8 secretion | [3] |
| Apoptosis Induction | R406 | 1 µM - 4 µM | DLBCL cell lines (96h treatment) | [8] |
| Cell Viability Reduction | R406 | ~30% | SU-DHL-1 and SR-786 cells | [1] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the effect of the R112 Syk inhibitor on the viability and proliferation of cultured cells.
Materials:
-
R112 Syk inhibitor
-
Cell line of interest (e.g., SU-DHL-1, SR-786, various DLBCL or neuroblastoma cell lines)[1][9]
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or MTT reagent
-
DMSO (for stock solution preparation)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at the appropriate wavelength (490 nm for MTS)
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute the cells to a seeding density of 5,000-10,000 cells/well in 100 µL of complete culture medium in a 96-well plate.[10]
-
Include wells with media only for background control.
-
For adherent cells, allow them to attach overnight at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of R112 in DMSO.
-
Perform serial dilutions of R112 in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[11]
-
Include a vehicle control (DMSO at the same final concentration as the highest R112 concentration, typically ≤ 0.1%).[10]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTS/MTT Assay:
-
Data Analysis:
-
Subtract the average absorbance of the media-only wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells.
-
Plot the percentage of cell viability against the logarithm of the R112 concentration.
-
Use non-linear regression analysis to determine the IC50 value.[11]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection of apoptosis in cells treated with the R112 Syk inhibitor using flow cytometry.
Materials:
-
R112 Syk inhibitor
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, carefully collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization.[12] Combine the detached cells with the supernatant.
-
Wash the collected cells twice with cold PBS by centrifugation.[10]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[10]
-
Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Set up compensation and quadrants using unstained, Annexin V only, and PI only controls.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Western Blotting for Syk Pathway Analysis
This protocol is for analyzing the phosphorylation status of Syk and its downstream targets in response to R112 treatment.
Materials:
-
R112 Syk inhibitor
-
Cell line of interest
-
Complete cell culture medium
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Syk, anti-Syk, anti-phospho-PLCγ, anti-PLCγ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[14]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
-
Mandatory Visualization
Caption: R112 inhibits the autophosphorylation and activation of Syk.
Caption: Workflow for evaluating R112's effects on cultured cells.
References
- 1. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Syk kinase inhibitor R112 by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. invivogen.com [invivogen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Harvesting Methods Affect Cellular Integrity of Adherent Cells During Apoptosis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.origene.com [cdn.origene.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Determining the Optimal Concentration of a Novel Kinase Inhibitor R916562 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The determination of the optimal concentration of a novel compound is a critical first step in in vitro research and drug discovery. This document provides detailed application notes and protocols for characterizing the activity of a hypothetical novel kinase inhibitor, R916562, in various in vitro assays. The primary goal is to establish the effective concentration range and the half-maximal inhibitory concentration (IC50) in relevant cancer cell lines.
Hypothetical Mechanism of Action of this compound
For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of a receptor tyrosine kinase (RTK) that, upon activation by its ligand, initiates downstream signaling through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[1] Aberrant activation of these pathways is a common feature of many cancers.
Below is a diagram illustrating the hypothesized signaling pathway targeted by this compound.
References
R916562 solubility and stability in DMSO for long-term storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the solubility and assessing the long-term stability of R916562 when stored in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction
This compound, chemically known as 4-(furan-2-carbonyl)-N-hydroxy-1-(4-methoxyphenylsulfonyl)piperazine-2-carboxamide, is a small molecule of interest in drug discovery.[1] Accurate concentration and stability of stock solutions are paramount for reliable in vitro and in vivo studies. DMSO is a common solvent for such compounds due to its high solubilizing capacity.[2][3][4] However, factors such as water content, storage temperature, and freeze-thaw cycles can impact the stability of compounds in DMSO over time.[5][6] These notes provide standardized procedures to mitigate these risks.
Quantitative Data Summary
While specific long-term stability data for this compound in DMSO is not publicly available, the following tables provide a template for recording experimentally determined solubility and stability data. General studies on small molecules suggest that storage at lower temperatures (-20°C or -80°C) significantly enhances long-term stability.[7][8]
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Unit | Method |
| Maximum Solubility | User Determined | mg/mL | Kinetic Solubility Assay |
| Molar Concentration | User Determined | M | (Calculated) |
| Observations | e.g., Clear solution, precipitation | - | Visual Inspection |
Table 2: Long-Term Stability of this compound in DMSO (Example Template)
| Storage Temperature | Time Point | Purity (%) by HPLC | Concentration (mM) | Observations |
| -20°C | Initial (T=0) | |||
| 3 Months | ||||
| 6 Months | ||||
| 1 Year | ||||
| 2 Years | ||||
| -80°C | Initial (T=0) | |||
| 3 Months | ||||
| 6 Months | ||||
| 1 Year | ||||
| 2 Years | ||||
| 4°C | Initial (T=0) | |||
| 1 Month | ||||
| 3 Months | ||||
| Room Temp. | Initial (T=0) | |||
| 1 Week | ||||
| 1 Month |
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound in DMSO
This protocol provides a rapid assessment of the solubility of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (≥99.9%)
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL)
-
Pipettors and sterile tips
-
Nephelometer or spectrophotometer
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small, precise volume of each DMSO-R916562 solution to an aqueous buffer (e.g., PBS) to a final DMSO concentration of ≤1%.
-
Mix vigorously for a set period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of each solution using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a spectrophotometer.
-
The concentration at which a significant increase in turbidity/absorbance is observed is the kinetic solubility limit.
Protocol for Long-Term Storage of this compound in DMSO
Proper storage is critical to maintain the integrity of this compound stock solutions.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (≥99.9%)
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Allow this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the desired concentration (e.g., 10 mM) by dissolving the accurately weighed this compound in the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination and water absorption.[9]
-
Store the aliquots at -20°C for short-to-medium-term storage (up to 6 months) or at -80°C for long-term storage (up to several years).[8] Avoid storing DMSO solutions at 4°C for extended periods, as this can lead to degradation.
Protocol for Assessing the Stability of this compound in DMSO
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the purity of this compound over time.
Materials:
-
Aliquots of this compound in DMSO stored under different conditions (as per Protocol 3.2)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Reference standard of this compound
Procedure:
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Thaw the aliquot at room temperature.
-
Prepare a sample for HPLC analysis by diluting the stock solution to a suitable concentration with the mobile phase.
-
Analyze the sample by HPLC using a validated method.
-
Determine the purity of this compound by calculating the peak area of the parent compound relative to the total peak area of all components in the chromatogram.
-
Compare the purity at each time point to the initial (T=0) purity to assess degradation.
Signaling Pathway and Experimental Workflow Diagrams
While the specific signaling pathway for this compound is not definitively established in the provided search results, its chemical structure as a piperazine (B1678402) derivative suggests potential interaction with various signaling pathways. Piperazine-containing compounds have been investigated as inhibitors of the Reelin signaling pathway, which is involved in neuronal migration and synaptic plasticity.[3][10][11][12][13] The following diagram illustrates a simplified, hypothetical Reelin signaling pathway that could be modulated by a piperazine derivative like this compound.
References
- 1. 4-(furan-2-carbonyl)-N-hydroxy-1-(4-methoxyphenylsulfonyl)piperazine-2-carboxamide | C17H19N3O7S | CID 10525562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. captivatebio.com [captivatebio.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation | Semantic Scholar [semanticscholar.org]
- 12. New Insights into Reelin-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contribution of the Reelin signaling pathways to nociceptive processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Syk Phosphorylation using the Inhibitor R406
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in a variety of cell types, particularly hematopoietic cells. It is a key mediator of signaling downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). Upon receptor engagement, Syk is recruited to the cell membrane and activated through phosphorylation, initiating a cascade of downstream signaling events that regulate cellular processes such as proliferation, differentiation, and inflammation. Dysregulation of Syk activity has been implicated in various diseases, including autoimmune disorders and hematological malignancies, making it an attractive target for therapeutic intervention.
This document provides a detailed protocol for the analysis of Syk phosphorylation at its activating tyrosine residues (Tyr525/526) using Western blotting. The protocol includes the use of R406, a potent and selective ATP-competitive inhibitor of Syk, as a tool to investigate the inhibition of Syk signaling pathways. R406 is the active metabolite of the prodrug Fostamatinib (B613848).[1][2][3][4]
Signaling Pathway of Syk and Inhibition by R406
Syk is activated downstream of various immunoreceptors. Upon ligand binding and receptor clustering, Src-family kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) in the cytoplasmic tails of the receptors. Syk, via its tandem SH2 domains, binds to these phosphorylated ITAMs, leading to a conformational change and subsequent autophosphorylation at multiple tyrosine residues, including those in the activation loop (Tyr525/526), which is critical for its full enzymatic activity. Activated Syk then phosphorylates a range of downstream substrates, propagating the signal. R406 exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of Syk, thereby preventing the phosphorylation of Syk and its downstream targets.
References
- 1. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 2. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The active metabolite of spleen tyrosine kinase inhibitor fostamatinib abrogates the CD4⁺ T cell-priming capacity of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: R112 as a Potent Inhibitor of Human Mast Cell Activation
For Research Use Only.
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses.[1] Upon activation, typically through the cross-linking of the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a host of pro-inflammatory mediators, including histamine, proteases, lipid mediators, and cytokines.[2][3] This cascade of events is central to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[4][5] Spleen tyrosine kinase (Syk) is a pivotal intracellular signaling molecule that orchestrates the downstream events following FcεRI aggregation.[1][4] R112 is a small molecule inhibitor that has been identified as a potent, reversible, and ATP-competitive inhibitor of Syk kinase.[6][7] This application note details the use of R112 in a human mast cell screening model to effectively block IgE-mediated activation.
Mechanism of Action
R112 targets and inhibits the activity of Syk, a non-receptor tyrosine kinase crucial for signaling downstream of the FcεRI receptor in mast cells.[6][8] In the canonical pathway, the cross-linking of IgE bound to FcεRI by an allergen leads to the activation of Lyn, a Src family kinase, which then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ chains of FcεRI. This phosphorylation creates docking sites for Syk, which, upon binding, becomes activated and phosphorylates downstream adaptor molecules such as Linker for Activated T cells (LAT).[1] This phosphorylation cascade ultimately leads to an increase in intracellular calcium, triggering mast cell degranulation, as well as the synthesis and release of lipid mediators and cytokines.[1] R112 acts by competitively binding to the ATP pocket of Syk, thereby preventing its kinase activity and halting the entire downstream signaling cascade.[6] This results in the complete abrogation of all three major mast cell effector functions: degranulation, lipid mediator production, and cytokine synthesis.[6]
Data Presentation
The inhibitory effects of R112 on various aspects of mast cell and basophil activation are summarized in the tables below. The data demonstrates a dose-dependent inhibition of mediator release and potent inhibition of Syk kinase activity.
Table 1: Inhibitory Activity of R112 on Mast Cell and Basophil Degranulation
| Cell Type | Stimulus | Mediator Measured | EC50 (nmol/L) | Reference |
| Human Mast Cells | Anti-IgE | Tryptase | 353 | [6] |
| Human Basophils | Anti-IgE | Histamine | 280 | [6] |
| Human Basophils | Dust Mite Allergen | Histamine | 490 | [6] |
Table 2: Inhibitory Activity of R112 on Mediator Production in Human Mast Cells
| Mediator | EC50 (µM) | Reference |
| Leukotriene C4 (LTC4) | 0.115 | [7] |
| Tumor Necrosis Factor-α (TNF-α) | 2.01 | [7] |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 1.58 | [7] |
| Interleukin-8 (IL-8) | 1.75 | [7] |
Table 3: Kinase Inhibition Profile of R112
| Kinase | Inhibition Constant (Ki) (nmol/L) | IC50 (nM) | Reference |
| Spleen Tyrosine Kinase (Syk) | 96 | 226 | [6][7] |
Mandatory Visualizations
Caption: R112 inhibits the IgE-mediated mast cell activation pathway.
Caption: Workflow for screening R112 in a human mast cell model.
Experimental Protocols
Human Mast Cell Culture
-
Cell Line: Human mast cell lines such as LAD2 or primary human mast cells derived from CD34+ cord blood or bone marrow progenitors can be used.[9][10]
-
Culture Medium: For LAD2 cells, use StemPro-34 SFM supplemented with 100 ng/mL recombinant human stem cell factor (rhSCF), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Cell density should be maintained between 0.2 x 10^6 and 1 x 10^6 cells/mL.
Mast Cell Sensitization and R112 Treatment
-
Sensitization: To sensitize the mast cells, incubate them overnight with 100-500 ng/mL of human IgE in the culture medium.[11]
-
Cell Preparation: After sensitization, wash the cells twice with a buffer such as Tyrode's buffer or HEPES-buffered saline containing 0.04% BSA to remove unbound IgE.[11][12] Resuspend the cells in the same buffer at a concentration of 1-2 x 10^6 cells/mL.
-
R112 Treatment: Prepare a stock solution of R112 in DMSO and make serial dilutions in the assay buffer. The final DMSO concentration should not exceed 0.1%. Pre-incubate the sensitized mast cells with various concentrations of R112 (e.g., 0.001 to 10 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.[7]
Mast Cell Activation and Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted from standard β-hexosaminidase release assays.[11][12][13]
-
Stimulation: Following pre-incubation with R112, stimulate the mast cells by adding an optimal concentration of anti-human IgE antibody or a specific allergen.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes to allow for degranulation.[11]
-
Stopping the Reaction: Stop the degranulation reaction by placing the plate on ice for 5 minutes.
-
Sample Collection: Centrifuge the plate at 200 x g for 5 minutes at 4°C to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Cell Lysis: To determine the total cellular β-hexosaminidase content, lyse the remaining cell pellets with 0.1-0.5% Triton X-100.
-
Enzymatic Assay:
-
In a new 96-well plate, add a portion of the collected supernatant or cell lysate to each well.
-
Add the substrate solution, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), to each well.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the enzymatic reaction by adding a stop solution (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 10).
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100
-
Plot the percentage of inhibition of β-hexosaminidase release against the concentration of R112 to determine the EC50 value.
-
Cytokine and Leukotriene Measurement
-
Sample Collection: For cytokine and leukotriene analysis, stimulate the mast cells as described above, but for a longer duration (e.g., 4-24 hours).
-
Measurement: Collect the cell-free supernatants and measure the concentration of specific cytokines (e.g., TNF-α, IL-8, GM-CSF) and leukotrienes (e.g., LTC4) using commercially available ELISA or EIA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of mediator release for each R112 concentration and determine the respective EC50 values.
Conclusion
R112 is a highly effective inhibitor of IgE-mediated human mast cell activation. Its potent and complete blockade of degranulation, lipid mediator production, and cytokine synthesis makes it an invaluable tool for studying mast cell biology and a promising therapeutic candidate for allergic diseases. The protocols outlined in this application note provide a robust framework for screening and characterizing the effects of R112 and other potential mast cell inhibitors in a human mast cell model.
References
- 1. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Approaches in the Inhibition of IgE-Induced Mast Cell Reactivity in Food Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IgE and mast cells in allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling Mast Cell Activation and Homeostasis: Work Influenced by Bill Paul That Continues Today - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Syk kinase inhibitor R112 by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An intranasal Syk-kinase inhibitor (R112) improves the symptoms of seasonal allergic rhinitis in a park environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical human models and emerging therapeutics for advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Description and Characterization of a Novel Human Mast Cell Line for Scientific Study [mdpi.com]
- 11. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 12. abmgood.com [abmgood.com]
- 13. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Dependent Inhibition of Tryptase and Histamine Release by APC366
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cell degranulation, a critical event in allergic and inflammatory responses, results in the release of a myriad of potent mediators, including histamine (B1213489) and the serine protease tryptase. Tryptase, the most abundant protein in mast cell secretory granules, has been identified as a key player in the pathophysiology of conditions such as asthma and allergic rhinitis. It exerts its effects primarily through the activation of Protease-Activated Receptor-2 (PAR-2), leading to bronchoconstriction, inflammation, and tissue remodeling.[1][2] Consequently, the inhibition of tryptase presents a promising therapeutic strategy for mast cell-mediated diseases.
APC366 is a selective, competitive, and irreversible inhibitor of mast cell tryptase.[3][4] By targeting tryptase, APC366 effectively blocks its enzymatic activity, thereby preventing the downstream signaling cascades that contribute to inflammatory processes.[1] These application notes provide a comprehensive overview of APC366, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its application in research settings.
Mechanism of Action
Upon activation, mast cells release tryptase into the extracellular milieu. Tryptase then cleaves and activates PAR-2, a G-protein coupled receptor present on various cell types, including endothelial, epithelial, and smooth muscle cells.[1] This activation initiates signaling pathways that contribute to the inflammatory response. APC366 inhibits this process by binding to the active site of tryptase, preventing it from cleaving and activating PAR-2.[1][5] This blockade of the tryptase/PAR-2 signaling axis is central to the anti-inflammatory effects of APC366.[2]
Data Presentation: Quantitative Analysis of APC366 Inhibition
The inhibitory potency of APC366 has been characterized in various in vitro and preclinical models. The following tables summarize key quantitative data on its efficacy.
Table 1: In Vitro Inhibitory Activity of APC366 against Human Tryptase
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 1400 ± 240 nM | Human Tryptase | [1][5][6][7] |
| Ki | 530 nM | Human Tryptase | [1][5][6][7] |
| Ki | 7.1 µM | Mast Cell Tryptase | [1][3][5][8][9] |
Note: Discrepancies in reported Ki values may be attributed to different experimental conditions.
Table 2: Preclinical Efficacy of APC366 in an Allergic Sheep Model
| Model | Treatment Regimen | Key Findings | Reference |
| Allergen-Induced Airway and Inflammatory Responses | 9 mg/3 ml H₂O via aerosol | Significantly inhibited the late-phase bronchoconstriction (38 ± 6% of control, p < 0.05) and slightly decreased the peak early response. | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments involving APC366 are provided below. These protocols are synthesized from publicly available information and should be optimized for specific laboratory conditions.
Protocol 1: In Vitro Tryptase Inhibition Assay
This assay determines the inhibitory activity of APC366 on purified mast cell tryptase.
Materials:
-
Purified mast cell tryptase
-
APC366
-
Chromogenic or fluorogenic tryptase substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of APC366 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of APC366 in the assay buffer to generate a range of concentrations.
-
To each well of a 96-well plate, add a fixed amount of purified mast cell tryptase.
-
Add the various concentrations of APC366 to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.[3]
-
Initiate the enzymatic reaction by adding the tryptase substrate to each well.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Collect kinetic readings at regular intervals.
-
Calculate the rate of substrate hydrolysis for each concentration of APC366.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Protocol 2: Mast Cell Histamine Release Assay
This protocol assesses the effect of APC366 on histamine release from activated mast cells.[3]
Materials:
-
Mast cell line (e.g., LAD2) or primary mast cells
-
APC366
-
Mast cell activating agent (e.g., anti-IgE, substance P)
-
Suitable cell culture medium or buffer (e.g., Tyrode's buffer)
-
Histamine ELISA kit
-
96-well V-bottom plates
-
Centrifuge
Procedure:
-
Culture mast cells to the desired density.
-
Wash the cells and resuspend them at a concentration of 1 x 10⁶ cells/mL.[3]
-
Pre-incubate the cells with various concentrations of APC366 (and a vehicle control) for 30 minutes at 37°C.[3][10]
-
Add the mast cell activating agent to induce degranulation.
-
Incubate for 30-60 minutes at 37°C.[3]
-
Stop the reaction by placing the plate on ice.[3]
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.[3]
-
Carefully collect the supernatant containing the released histamine.
-
Quantify the histamine concentration in the supernatant using a commercial histamine ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of histamine release relative to positive (lysed cells) and negative (unstimulated cells) controls.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: APC366 inhibits tryptase, preventing PAR-2 activation and subsequent inflammation.
Caption: Workflow for determining the in vitro inhibitory activity of APC366 on tryptase.
Caption: Workflow for assessing the effect of APC366 on mast cell histamine release.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of mast cell tryptase by APC 366 - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. APC 366 | CAS:158921-85-8 | tryptase inhibitor,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring R916562 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
R916562 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase critical for signal transduction in various hematopoietic cells. Syk plays a central role in immunoreceptor signaling, including the B-cell receptor (BCR) pathway, making it a key therapeutic target for autoimmune diseases and hematological malignancies.[1][2] Upon receptor activation, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) and subsequently phosphorylates downstream substrates, initiating signaling cascades that control cell proliferation, survival, and differentiation.[1][3][4][5] These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound by measuring its impact on cell viability, apoptosis, and its direct inhibitory effect on the Syk signaling pathway.
I. This compound Efficacy Data (Representative)
The following tables summarize representative quantitative data for Syk inhibitors analogous to this compound, demonstrating their effects on cell proliferation and direct kinase activity. This data serves as an example of expected outcomes when testing this compound.
Table 1: Inhibition of Cell Proliferation by Syk Inhibitors
| Cell Line | Assay Type | Compound | Treatment Time (hours) | IC₅₀ (µM) |
| SU-DHL-1 (PTCL) | [³H]-Thymidine | R406 | 48 | ~0.5 |
| SR-786 (PTCL) | [³H]-Thymidine | R406 | 48 | ~1.0 |
| Ramos (B-cell) | MTS Assay | R406 | 72 | ~0.3 |
| K562 (CML) | MTS Assay | Fostamatinib (B613848) | 72 | 20 - 35[6] |
Table 2: Direct Inhibition of Syk Kinase Activity
| Compound | Assay Type | Target | IC₅₀ (nM) |
| R112 | In vitro kinase assay | Syk | 226[7] |
| Fostamatinib (R406) | In vitro kinase assay | Syk | <1000[6] |
II. Signaling Pathway and Experimental Workflow
Syk Signaling Pathway
Syk is a central node in immunoreceptor signaling. The diagram below illustrates the canonical activation pathway and its downstream effectors, which are the targets for the described assays.
Caption: Syk signaling cascade initiated by B-Cell Receptor activation.
General Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of this compound in cell-based assays.
Caption: General workflow for testing the efficacy of this compound.
III. Experimental Protocols
A. Cell Proliferation Assay (MTS-Based)
This assay measures cell viability by quantifying the reduction of a tetrazolium compound (MTS) into a colored formazan (B1609692) product by metabolically active cells.[8][9]
Materials:
-
Syk-dependent cell line (e.g., Ramos, SU-DHL-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
MTS reagent kit (e.g., Abcam ab197010, Promega G3580)
-
Multi-well spectrophotometer (ELISA reader)
Protocol:
-
Cell Seeding:
-
Harvest cells in exponential growth phase.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Dilute cells in complete culture medium to a concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well).[8][9]
-
Include wells with medium only for background control.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a 2-fold or 3-fold dilution series to cover a wide concentration range (e.g., 10 µM to 1 nM).
-
Add 100 µL of the diluted compound solutions to the respective wells (or 10-20 µL of a more concentrated solution to the 100 µL of cells, adjusting volumes accordingly). For vehicle control wells, add medium with the same final concentration of DMSO.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTS Reagent Addition:
-
Add 20 µL of the MTS reagent directly to each well.[8]
-
Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized for the specific cell line to ensure the formazan color is developed but not oversaturated.
-
-
Data Acquisition:
-
Briefly shake the plate to ensure uniform color distribution.
-
Measure the absorbance at 490-500 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only background wells from all other readings.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
B. Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This method detects apoptosis by using fluorochrome-conjugated Annexin V, which binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis.[10] Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).[10]
Materials:
-
Treated and untreated cells (from a 6-well or 12-well plate format)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells (e.g., 0.5 x 10⁶ to 1 x 10⁶ cells/mL) and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[11]
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11][12]
-
-
PI Counterstaining:
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[13]
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of PI (y-axis) vs. Annexin V (x-axis).
-
Gate the populations:
-
Lower-left quadrant: Viable cells (Annexin V- / PI-)
-
Lower-right quadrant: Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left quadrant: Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant and plot the percentage of apoptotic cells (early + late) against the this compound concentration.
-
C. Syk Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of Syk activity within the cell by detecting the phosphorylation status of Syk at its activation loop tyrosines (Tyr525/526).[14]
Materials:
-
Treated and untreated cells
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, NaF, Na₃VO₄)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Syk (Tyr525/526) (e.g., Cell Signaling Technology #2711)
-
Mouse or Rabbit anti-total Syk (for loading control)
-
Mouse anti-β-Actin (for loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
Protocol:
-
Cell Lysis:
-
After treatment with this compound for a short duration (e.g., 30-60 minutes) and stimulation (if required, e.g., with anti-IgM for B-cells), wash cells with cold PBS.
-
Lyse the cells on ice using supplemented RIPA buffer.[15]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and 4x Laemmli sample buffer.
-
Denature samples by boiling at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA in TBST is recommended for phospho-antibodies to reduce background).
-
Incubate the membrane with the primary anti-phospho-Syk antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total Syk and/or a housekeeping protein like β-Actin.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands using imaging software (e.g., ImageJ).
-
Calculate the ratio of phospho-Syk to total Syk for each condition.
-
Normalize the results to the stimulated, untreated control to determine the percent inhibition of Syk phosphorylation at different this compound concentrations.
-
References
- 1. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Syk Phosphorylation [bio-protocol.org]
Application Note: Immunofluorescence Protocol for Studying the Effects of R112 on the Cellular Localization of Transcription Factor-A (TF-A)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transcription Factor-A (TF-A) is a critical protein that translocates from the cytoplasm to the nucleus upon cellular stimulation to regulate gene expression. The subcellular localization of TF-A is tightly controlled by a signaling cascade involving Kinase-X. It is hypothesized that the novel small molecule inhibitor, R112, targets Kinase-X, thereby preventing the nuclear translocation of TF-A. This protocol provides a detailed method for using immunofluorescence (IF) to visualize and quantify the effect of R112 on the cellular localization of TF-A. This assay is crucial for understanding the mechanism of action of R112 and its potential as a therapeutic agent.
Experimental Protocols
I. Materials and Reagents
-
Cell Culture:
-
Drug Treatment:
-
R112 compound
-
Vehicle control (e.g., DMSO)
-
Stimulant to induce TF-A translocation (e.g., growth factor, cytokine)
-
-
Immunofluorescence Staining:
-
Permeabilization Solution: 0.3% Triton X-100 in PBS[1]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100[3]
-
Primary Antibody: Rabbit anti-TF-A antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Counterstain: 4′,6-diamidino-2-phenylindole (DAPI)
-
Mounting Medium: Anti-fade mounting medium[1]
II. Step-by-Step Methodology
A. Cell Culture and Seeding
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Sterilize glass coverslips by dipping in 70% ethanol (B145695) and passing them through a flame. Place sterile coverslips into the wells of a 24-well plate.
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Seed the cells onto the coverslips in the 24-well plate at a density that will result in 50-60% confluency after 24 hours.
-
Allow cells to adhere and grow for 24 hours before treatment.
B. Drug Treatment and Stimulation
-
Prepare working solutions of R112 and the vehicle control in cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of R112 or vehicle.
-
Incubate for the predetermined treatment time (e.g., 2 hours).
-
Add the stimulant to the wells to induce TF-A translocation and incubate for the optimal stimulation time (e.g., 30 minutes). Include a non-stimulated control group.
C. Immunofluorescence Staining
-
Fixation:
-
Washing:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[1]
-
-
Permeabilization:
-
Add 0.3% Triton X-100 in PBS to each well and incubate for 5-10 minutes at room temperature to permeabilize the cell membranes.[1]
-
-
Washing:
-
Repeat the washing step (C.2).
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TF-A antibody in the blocking buffer according to the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.[4]
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[4]
-
-
Washing:
-
Repeat the washing step (C.7), keeping the plates protected from light.
-
-
Counterstaining:
-
Incubate cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
-
Final Washes and Mounting:
D. Imaging and Quantification
-
Image Acquisition:
-
Examine the slides using a fluorescence or confocal microscope.
-
Capture images using separate channels for DAPI (blue) and Alexa Fluor 488 (green). Ensure imaging parameters (e.g., exposure time, laser power) are kept constant across all samples.
-
-
Quantitative Analysis:
-
The primary method for quantifying protein translocation is to measure the nuclear-to-cytoplasmic fluorescence intensity ratio.[6][7]
-
Use image analysis software such as ImageJ/Fiji.[8]
-
Step 1: Use the DAPI channel to define the nuclear region of interest (ROI) for each cell.
-
Step 2: Create a corresponding cytoplasmic ROI for each cell by expanding the nuclear ROI and subtracting the nuclear area.
-
Step 3: Measure the mean fluorescence intensity of the TF-A signal (green channel) within both the nuclear and cytoplasmic ROIs.
-
Step 4: Calculate the Nuclear-to-Cytoplasmic (N/C) ratio by dividing the mean nuclear intensity by the mean cytoplasmic intensity for each cell.
-
Analyze at least 50-100 cells per condition for statistical significance.
-
Data Presentation
The quantitative data from the image analysis should be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | R112 Conc. (µM) | Stimulant | Mean N/C Ratio of TF-A (± SEM) | n (cells) |
| Vehicle Control | 0 | - | 0.45 ± 0.03 | 112 |
| Vehicle + Stimulant | 0 | + | 2.85 ± 0.15 | 125 |
| R112 | 1 | + | 1.10 ± 0.08 | 130 |
| R112 | 5 | + | 0.60 ± 0.05 | 118 |
| R112 | 10 | + | 0.48 ± 0.04 | 122 |
Visualizations
Signaling Pathway Diagram
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. arigobio.com [arigobio.com]
- 3. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 4. biotium.com [biotium.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4.9. Nuclear/Cytoplasmic Ratio Quantification from Immunofluorescence Images [bio-protocol.org]
Application Notes: Techniques for Validating R112 Target Engagement in Primary Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Confirming that a therapeutic agent binds to its intended molecular target within a cellular context is a critical step in drug development. This process, known as target engagement, provides essential evidence of the drug's mechanism of action and helps to correlate target binding with downstream biological effects. These application notes describe robust methods for validating the target engagement of R112, a hypothetical small molecule inhibitor, in primary cells.
For the purpose of providing concrete and relevant examples, R112 is presented as a selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK) , a clinically validated target in B-cell malignancies and autoimmune diseases.[1][2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and activation.[1][3][4] The techniques detailed herein are broadly applicable to other small molecule inhibitors and their respective targets.
This document provides detailed protocols for three orthogonal methods to assess R112 target engagement in primary cells, such as peripheral blood mononuclear cells (PBMCs):
-
Cellular Thermal Shift Assay (CETSA®): Directly measures the physical binding of R112 to BTK by assessing ligand-induced thermal stabilization of the protein.
-
Phospho-Flow Cytometry: Functionally assesses target engagement by quantifying the inhibition of BTK autophosphorylation and downstream signaling events.
-
Competitive Binding Assay: Quantifies the occupancy of the BTK active site by R112 using a fluorescently-labeled probe.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful method for verifying drug-target interaction in a physiological setting.[5][6] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[5][6] When R112 binds to BTK, the resulting protein-ligand complex becomes more resistant to heat-induced unfolding and aggregation. By heating cell lysates or intact cells across a range of temperatures, the amount of soluble, non-denatured BTK remaining can be quantified, typically by Western blot.[5][7] A positive shift in the melting temperature (Tm) of BTK in the presence of R112 indicates direct target engagement.[5]
Diagram: CETSA Experimental Workflow
Caption: General experimental workflow for the Cellular Thermal Shift Assay.
Protocol: CETSA for BTK Target Engagement in PBMCs
This protocol is adapted from general CETSA procedures.[6][8]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
R112 compound and DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS) with protease inhibitor cocktail
-
Lysis Buffer (e.g., RIPA)
-
Primary antibody against BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler, centrifuges, Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in RPMI-1640 medium at a concentration of 5 x 10^6 cells/mL.
-
Treat cells with the desired concentration of R112 (e.g., 1 µM) or DMSO for 1 hour at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells, wash once with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 20 x 10^6 cells/mL.
-
Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 42°C to 62°C in 2°C increments) in a thermal cycler, followed by cooling to 4°C for 3 minutes.[6]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Normalize all samples to the same protein concentration.
-
Perform SDS-PAGE and Western blot analysis using a primary antibody specific for BTK.
-
Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble BTK as a function of temperature for both R112-treated and vehicle-treated samples.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each curve. The difference in Tm (ΔTm) between the treated and control samples indicates the degree of thermal stabilization and target engagement.
-
Data Presentation: CETSA
Table 1: Hypothetical CETSA Data for R112 Target Engagement with BTK
| Treatment | Target Protein | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
|---|---|---|---|
| Vehicle (DMSO) | BTK | 48.2 °C | - |
| R112 (1 µM) | BTK | 54.7 °C | +6.5 °C |
| Vehicle (DMSO) | Control (GAPDH) | 60.5 °C | - |
| R112 (1 µM) | Control (GAPDH) | 60.3 °C | -0.2 °C |
Phospho-Flow Cytometry
Principle: This method provides a functional readout of target engagement by measuring the inhibition of signaling pathways downstream of the target. BTK activation, as part of the BCR signaling cascade, involves autophosphorylation at key tyrosine residues, such as Y551 and Y223, which is necessary for its full kinase activity.[9][10] By stimulating primary B cells (e.g., within a PBMC population) and using phospho-specific antibodies, flow cytometry can quantify the levels of phosphorylated BTK (pBTK) and downstream effectors like PLCγ2 and ERK on a single-cell basis.[11][12][13] A reduction in the phosphorylation signal in R112-treated cells compared to controls demonstrates functional inhibition of BTK.[14][15]
Diagram: BTK Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling pathway via BTK.
Protocol: Phospho-Flow Cytometry for BTK Inhibition
This protocol is adapted from established phospho-flow procedures.[12][13][16]
Materials:
-
Human PBMCs
-
RPMI-1640 medium
-
R112 compound and DMSO
-
Anti-IgM antibody (for BCR stimulation)
-
Fixation/Permeabilization Buffers (e.g., BD Phosflow™ Lyse/Fix Buffer, Perm Buffer III)
-
Fluorochrome-conjugated antibodies: Anti-CD19, Anti-pBTK (Y551), Anti-pPLCγ2, Anti-pERK1/2
Procedure:
-
Cell Treatment and Stimulation:
-
Isolate and rest PBMCs in RPMI for 1-2 hours.
-
Pre-incubate cells with a dose range of R112 or DMSO for 1 hour at 37°C.
-
Stimulate cells by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes at 37°C. An unstimulated control should be included.
-
-
Fixation:
-
Immediately stop the stimulation by adding pre-warmed Fixation Buffer.
-
Incubate for 10 minutes at 37°C.
-
-
Permeabilization and Staining:
-
Wash the fixed cells with staining buffer (PBS + 2% FBS).
-
Permeabilize the cells by adding ice-cold Perm Buffer and incubating on ice for 30 minutes.
-
Wash the cells twice with staining buffer.
-
Stain the cells with the antibody cocktail (e.g., Anti-CD19, Anti-pBTK) for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer. Gate on the CD19+ B cell population to analyze the phosphorylation status of BTK and downstream proteins.
-
-
Data Analysis:
-
Calculate the median fluorescence intensity (MFI) for each phospho-protein in the CD19+ gate.
-
Normalize the MFI of stimulated samples to the unstimulated control.
-
Plot the percent inhibition of phosphorylation versus the concentration of R112 and calculate the IC50 value.
-
Data Presentation: Phospho-Flow Cytometry
Table 2: Hypothetical Phospho-Flow IC50 Data for R112 in Primary B Cells
| Phospho-Protein | Function | R112 IC50 (nM) |
|---|---|---|
| pBTK (Y551) | Target Autophosphorylation | 8.5 |
| pPLCγ2 (Y759) | Direct BTK Substrate | 10.2 |
| pERK1/2 (T202/Y204) | Downstream Pathway | 15.1 |
Competitive Binding Assay
Principle: This assay directly measures the occupancy of the BTK active site by an unlabeled inhibitor (R112). It relies on a fluorescently labeled probe that binds to the same active site.[17] Primary cells are first treated with varying concentrations of R112. Subsequently, the cells are lysed, and the remaining unoccupied BTK is labeled with a fluorescent probe. The amount of probe-bound BTK, which is inversely proportional to the amount of R112-bound BTK, can be quantified by methods such as SDS-PAGE and in-gel fluorescence scanning or by specialized immunoassays.[18] This allows for a direct measurement of target occupancy at different drug concentrations.
Protocol: Competitive Probe Binding for BTK Occupancy
This protocol describes a general workflow based on published methods.[17][18]
Materials:
-
Human PBMCs
-
R112 compound and DMSO
-
Fluorescently-labeled covalent BTK probe (e.g., a Bodipy-conjugated analog of a known BTK inhibitor)
-
Cell Lysis Buffer
-
SDS-PAGE and in-gel fluorescence scanning equipment
Procedure:
-
Cell Treatment:
-
Isolate PBMCs and treat with a dose range of R112 or DMSO for 1-2 hours at 37°C to allow for target binding.
-
-
Cell Lysis and Probe Labeling:
-
Wash the cells to remove unbound R112.
-
Lyse the cells in a suitable lysis buffer.
-
Add a saturating concentration of the fluorescent BTK probe to the lysate and incubate for 30-60 minutes to label any BTK molecules not occupied by R112.
-
-
Analysis:
-
Stop the labeling reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner to detect the fluorescently labeled BTK band. The intensity of this band is inversely proportional to R112 occupancy.
-
A parallel Western blot for total BTK can be run to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the BTK band for each R112 concentration.
-
Calculate the percent occupancy using the formula: % Occupancy = (1 - (Fluorescence_R112 / Fluorescence_Vehicle)) * 100
-
Plot the percent occupancy versus R112 concentration to determine the EC50 for target engagement.
-
Data Presentation: Competitive Binding
Table 3: Hypothetical Target Occupancy Data for R112 in PBMCs
| R112 Concentration (nM) | Fluorescent Signal (Arbitrary Units) | BTK Occupancy (%) |
|---|---|---|
| 0 (Vehicle) | 15,200 | 0% |
| 1 | 13,100 | 13.8% |
| 10 | 7,450 | 51.0% |
| 100 | 1,600 | 89.5% |
| 1000 | 350 | 97.7% |
| EC50 | | 9.8 nM |
Summary
The validation of target engagement is a cornerstone of drug discovery, linking the chemical properties of a compound to its biological activity. The three methods described—CETSA, Phospho-Flow Cytometry, and Competitive Binding Assays—provide a comprehensive, multi-faceted approach to confirming that the hypothetical inhibitor R112 successfully engages its target, BTK, in primary cells. CETSA offers direct proof of physical binding, phospho-flow confirms functional inhibition of the kinase activity and its downstream pathway, and competitive binding assays provide a quantitative measure of target occupancy. Utilizing these orthogonal approaches provides a high degree of confidence in the mechanism of action of novel therapeutic agents like R112.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study [frontiersin.org]
- 11. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphoflow Protocol for Signaling Studies in Human and Murine B Cell Subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometry Protocols [bdbiosciences.com]
- 17. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A quantitative mechanistic PK/PD model directly connects Btk target engagement and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R112 Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of R112, a spleen tyrosine kinase (Syk) inhibitor, in animal models of allergic rhinitis. The protocols outlined below are based on established methodologies for inducing allergic rhinitis in mice and general practices for the administration of poorly soluble compounds.
Introduction to R112
R112 is an investigational small molecule inhibitor of spleen tyrosine kinase (Syk).[1] Syk is a critical enzyme in the signaling pathway of the high-affinity IgE receptor (FcεRI) on mast cells.[2][3] By inhibiting Syk, R112 blocks the downstream signaling cascade that leads to mast cell degranulation and the release of histamine, leukotrienes, and pro-inflammatory cytokines, which are key mediators of allergic rhinitis symptoms.[2] R112 has been investigated for the treatment of allergic rhinitis.[1]
Chemical Properties of R112
| Property | Value | Reference |
| Molecular Formula | C16H13FN4O2 | [1] |
| Molecular Weight | 312.30 g/mol | [1] |
| Solubility | Poor aqueous solubility is anticipated based on the nature of many kinase inhibitors. Experimental determination in relevant vehicles is required. |
In Vivo Model of Allergic Rhinitis: Ovalbumin-Induced Mouse Model
A widely used and well-characterized model for studying allergic rhinitis in vivo is the ovalbumin (OVA)-induced model in mice.[4][5] This model mimics the key features of human allergic rhinitis, including an early-phase response characterized by sneezing and nasal rubbing, and a late-phase response involving eosinophilic inflammation of the nasal mucosa.
Experimental Workflow
The following diagram illustrates the general workflow for an OVA-induced allergic rhinitis study to evaluate the efficacy of R112.
Experimental Protocols
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).
Preparation of R112 Formulation
Due to the anticipated poor aqueous solubility of R112, a suitable vehicle is necessary for in vivo administration. A preliminary solubility assessment is a critical first step.
Protocol: Solubility Assessment
-
Weigh a small, precise amount of R112 powder (e.g., 1-5 mg).
-
Add a measured volume of the test vehicle (e.g., 100 µL) to the powder.
-
Vortex or sonicate the mixture for a set period (e.g., 15-30 minutes).
-
Visually inspect for undissolved particles.
-
If dissolved, incrementally add more R112 until saturation is reached.
-
If not dissolved, incrementally add more vehicle until the compound dissolves.
-
Calculate the approximate solubility in mg/mL.
Common Vehicles for Poorly Soluble Compounds:
| Vehicle | Composition | Administration Route(s) | Notes |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose (B11928114) or Carboxymethylcellulose (CMC) in sterile water | Oral (gavage) | Common for oral administration of insoluble compounds.[6] |
| PEG400/Water | 30% Polyethylene glycol 400, 70% sterile water | Oral, Intravenous (slow bolus) | A co-solvent system to improve solubility.[6] |
| DMSO/PEG400/Saline | 10% Dimethyl sulfoxide, 40% PEG400, 50% sterile saline | Intraperitoneal, Intravenous | Use with caution due to potential toxicity of DMSO.[6] |
| Corn Oil | 100% Corn oil | Oral (gavage), Subcutaneous | Suitable for lipophilic compounds. |
Protocol: Formulation Preparation (Example for Oral Suspension)
-
Calculate the total amount of R112 and vehicle needed for the study, including overage.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Weigh the required amount of R112 powder.
-
Gradually add the R112 powder to the methylcellulose solution while continuously stirring or vortexing to ensure a uniform suspension.
-
Store the suspension at 4°C and protect it from light. Before each use, vortex thoroughly to re-suspend the compound.
Ovalbumin-Induced Allergic Rhinitis in Mice
This protocol is adapted from established models.[4][5]
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile phosphate-buffered saline (PBS)
-
BALB/c mice (female, 6-8 weeks old are commonly used)[7]
Protocol:
-
Sensitization:
-
On days 0, 7, and 14, sensitize each mouse with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg OVA and 1 mg of alum in sterile PBS.
-
-
Treatment:
-
From day 21 to day 28, administer R112 or the vehicle control to the respective groups of mice. The administration route and frequency will depend on the experimental design (e.g., daily oral gavage).
-
-
Intranasal Challenge:
-
From day 25 to day 28, lightly anesthetize the mice (e.g., with isoflurane) and instill 10 µL of OVA solution (1 mg/mL in PBS) into each nostril (total volume of 20 µL).[8]
-
-
Symptom Assessment:
-
On day 28, immediately after the final OVA challenge, observe each mouse for 15 minutes and count the number of sneezes and nasal rubbing movements.
-
-
Sample Collection:
-
On day 29, euthanize the mice and collect blood via cardiac puncture for serum IgE analysis.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF) for cytokine analysis.
-
Harvest the nasal tissue for histological examination.
-
Administration Procedures
Protocol: Oral Gavage in Mice [9][10][11]
-
Use a 20-gauge, 1.5-inch curved gavage needle with a ball tip for adult mice.
-
Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the R112 suspension (typically 5-10 mL/kg body weight).
-
Carefully withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol: Intranasal Administration in Mice [8][12][13][14][15]
-
Lightly anesthetize the mouse.
-
Hold the mouse in a supine position.
-
Using a micropipette, deliver a small volume (e.g., 10 µL) of the solution into each nostril.
-
Allow the mouse to inhale the droplets before administering more.
-
Keep the mouse in a supine position for a short period after administration to ensure the solution reaches the nasal passages.
Protocol: Intravenous Injection (Tail Vein) in Mice [2][16][17][18][19]
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restraint device.
-
Using a 27-30 gauge needle, insert it into one of the lateral tail veins.
-
Slowly inject the R112 solution (bolus injection volume should not exceed 5 mL/kg).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Data Presentation and Analysis
All quantitative data should be presented in a clear and organized manner.
Table of Expected Readouts and Analysis
| Parameter | Method | Expected Outcome in Control Group | Expected Effect of R112 |
| Nasal Symptoms | Direct observation and counting | Increased sneezing and nasal rubbing | Reduction in sneezing and nasal rubbing |
| Serum OVA-specific IgE | ELISA | Elevated levels | Potential reduction in levels |
| Nasal Mucosa Eosinophil Infiltration | Histology (H&E or Giemsa staining) | Increased number of eosinophils | Decreased eosinophil infiltration |
| Cytokine Levels in BALF (e.g., IL-4, IL-5, IL-13) | ELISA or multiplex assay | Elevated levels of Th2 cytokines | Reduction in Th2 cytokine levels |
Signaling Pathway of R112
R112 inhibits the activation of mast cells by blocking the Syk kinase signaling pathway downstream of the FcεRI receptor.
Pharmacokinetics and Safety
Pharmacokinetics:
-
Preclinical pharmacokinetic data for R112 is not extensively published. However, for other Syk inhibitors, oral bioavailability can be low.[20]
-
Pharmacokinetic studies in relevant animal models (e.g., rats, mice) are recommended to determine parameters such as Cmax, Tmax, AUC, and half-life. This will inform dosing regimens for efficacy studies.
Safety and Toxicology:
-
Preclinical safety data for R112 is not publicly available.
-
In clinical trials, another Syk inhibitor, fostamatinib, was associated with dose-limiting toxicities including diarrhea, neutropenia, and thrombocytopenia.[21]
-
It is crucial to conduct a dose-range finding study to determine the maximum tolerated dose (MTD) of R112 in the chosen animal model before initiating efficacy studies.
-
During in vivo studies, animals should be monitored for clinical signs of toxicity, changes in body weight, and any other adverse effects. Gross necropsy and histopathology of major organs may be warranted depending on the study's duration and objectives.
References
- 1. R-112 | C16H13FN4O2 | CID 9904854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 8. uab.edu [uab.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 12. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intranasal Nose-to-Brain Drug Delivery via the Olfactory Region in Mice: Two In-Depth Protocols for Region-Specific Intranasal Application of Antibodies and for Expression Analysis of Fc Receptors via In Situ Hybridization in the Nasal Mucosa | Springer Nature Experiments [experiments.springernature.com]
- 14. Video: Intranasal Administration of CNS Therapeutics to Awake Mice [jove.com]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. research.vt.edu [research.vt.edu]
- 17. Video: Intravenous Injections in Neonatal Mice [jove.com]
- 18. research-support.uq.edu.au [research-support.uq.edu.au]
- 19. depts.ttu.edu [depts.ttu.edu]
- 20. Discovery of novel SYK inhibitor with excellent efficacy in models of hematological cancer | BioWorld [bioworld.com]
- 21. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low efficacy of R916562 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with R916562 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). It functions by competitively binding to CXCR4, thereby preventing the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12). This inhibition blocks the downstream signaling pathways involved in cell migration, proliferation, and survival.
Q2: What is the primary signaling pathway targeted by this compound?
This compound primarily targets the CXCL12/CXCR4 signaling axis. Upon CXCL12 binding, CXCR4, a G-protein coupled receptor (GPCR), activates several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. This compound's inhibition of CXCR4 blocks these downstream effects.
Q3: How should this compound be stored and handled?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store at -80°C for short-term use. Avoid repeated freeze-thaw cycles.
Troubleshooting Low Efficacy of this compound
Q1: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?
Low efficacy of this compound can stem from several factors. A logical troubleshooting approach can help identify the root cause.
Caption: Troubleshooting workflow for low this compound efficacy.
Q2: How can I be sure my working concentration of this compound is correct?
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The recommended starting range for this compound is typically between 10 nM and 10 µM.
Table 1: Recommended Concentration Ranges for this compound in Common Cell Lines
| Cell Line | Typical IC50 Range (nM) | Recommended Starting Concentration Range (nM) |
| HeLa | 50 - 200 | 10 - 1000 |
| Jurkat | 20 - 100 | 5 - 500 |
| MDA-MB-231 | 100 - 500 | 20 - 2000 |
| U937 | 30 - 150 | 10 - 1000 |
Q3: Could the stability or solubility of this compound be an issue?
Yes, poor stability or solubility can significantly reduce the effective concentration of the compound.
-
Solubility: this compound is sparingly soluble in aqueous solutions. Ensure your final DMSO concentration in the cell culture media is low (typically <0.1%) to prevent precipitation. Visually inspect your media for any signs of precipitation after adding the compound.
-
Stability: this compound may be unstable under certain conditions. Prepare fresh dilutions from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods.
Q4: What if this compound is not effectively entering the cells?
While this compound is designed to be cell-permeable, its uptake can vary between cell types.[1] If you suspect low cell permeability, consider the following:
-
Increase the incubation time to allow for greater compound uptake.
-
Use a permeabilization agent as a positive control in a separate experiment to confirm that intracellular target engagement is possible.
Q5: How do I confirm that my cells are expressing the target, CXCR4?
The efficacy of this compound is dependent on the expression levels of CXCR4 in your experimental model.
-
Verification Methods: Use techniques like Western Blot, flow cytometry, or qPCR to confirm CXCR4 expression in your cells.
-
Positive Control: Include a cell line known to have high CXCR4 expression as a positive control.
Q6: Could my experimental readout be the problem?
An insensitive or inappropriate experimental readout can mask the effects of this compound.
-
Assay Validation: Ensure your assay is validated and sensitive enough to detect changes in the CXCR4 signaling pathway.
-
Positive and Negative Controls: Always include appropriate positive (e.g., CXCL12 stimulation) and negative (e.g., vehicle control) controls.
Q7: Is it possible that off-target effects are interfering with my results?
While this compound is designed to be selective for CXCR4, off-target effects can occur, especially at higher concentrations.[2][3]
-
Dose-Response: A steep dose-response curve can sometimes indicate off-target effects at higher concentrations.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing CXCR4 to see if the inhibitory effect of this compound can be overcome.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol measures the inhibition of CXCL12-induced calcium flux by this compound.
-
Cell Preparation:
-
Harvest cells and resuspend them in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Compound Treatment:
-
Wash the cells to remove excess dye.
-
Resuspend the cells in the assay buffer.
-
Add varying concentrations of this compound and incubate for 15-30 minutes.
-
-
Measurement:
-
Establish a baseline fluorescence reading using a plate reader or flow cytometer.
-
Add a pre-determined concentration of CXCL12 to stimulate the cells.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence intensity for each condition.
-
Normalize the data to the positive (CXCL12 only) and negative (vehicle) controls.
-
Plot the normalized data against the this compound concentration to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the CXCL12/CXCR4 signaling pathway.
Caption: General experimental workflow for testing this compound efficacy.
References
- 1. CO2 permeability of cell membranes is regulated by membrane cholesterol and protein gas channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing [mdpi.com]
Optimizing R112 incubation time for maximal inhibition
Technical Support Center: R112 Inhibitor
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the R112 inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in optimizing your experimental protocols for maximal and consistent inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for R112?
R112 is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the kinase domain of EGFR, R112 blocks its autophosphorylation and subsequent activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1] These pathways are critical regulators of cell proliferation, survival, and differentiation.[2][3] Aberrant EGFR signaling is a key driver in the development and progression of several types of cancer.[4]
References
- 1. ClinPGx [clinpgx.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
Potential off-target effects of the Syk inhibitor R112
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the Syk inhibitor R112, also known as Rigosertib (B1238547). The following troubleshooting guides and FAQs will help address specific issues that may arise during experimentation.
Quantitative Data Summary
The following tables summarize the known inhibitory activities of R112 (Rigosertib) against its primary target, Syk, and various off-target kinases and cellular processes.
Table 1: Kinase Selectivity Profile of R112 (Rigosertib)
| Target | IC50 (nM) | Notes |
| Syk | 226 | Primary target.[1] |
| Plk1 | 9 | Potent off-target inhibition. Non-ATP competitive.[2][3][4] |
| Plk2 | >30-fold less potent than Plk1 | Lower affinity compared to Plk1.[4] |
| PDGFR | 18 - 260 | Range of reported inhibitory concentrations.[4][5] |
| Flt1 | 18 - 260 | Range of reported inhibitory concentrations.[4][5] |
| Bcr-Abl | 18 - 260 | Range of reported inhibitory concentrations.[4] |
| Fyn | 18 - 260 | Range of reported inhibitory concentrations.[5] |
| Src | 18 - 260 | Range of reported inhibitory concentrations.[4][5] |
| CDK1 | 18 - 260 | Range of reported inhibitory concentrations.[4][5] |
Table 2: Cellular Activity Profile of R112 (Rigosertib)
| Cellular Process | Observed Effect | Cell Lines | Notes |
| PI3K/Akt/mTOR Pathway | Inhibition of phosphorylation of Akt and mTOR. | HNSCC cell lines (FaDu, UMSCC 47) | Rigosertib inhibits PI3K activity in a dose-dependent manner.[6][7] |
| Microtubule Dynamics | Destabilization of microtubules, leading to G2/M cell cycle arrest. | Various cancer cell lines. | Binds to the colchicine-binding site on β-tubulin.[1][8][9][10] |
| Cell Viability | Cytotoxicity with GI50 values ranging from 50-250 nM. | 94 different tumor cell lines. | Less effective against non-tumoral cells.[4][5] |
| Apoptosis | Induction of apoptosis. | Neuroblastoma, HNSCC, and other cancer cell lines. | Mediated through cell cycle arrest and other mechanisms.[6][11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by R112 and a general workflow for identifying off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Rigosertib and Tubulin: A Comprehensive Overview [binomlabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ON 01910.Na (rigosertib) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Compound Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media, with a focus on a compound designated as R916562.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation when added to cell culture media?
A1: Precipitation of hydrophobic compounds like this compound typically occurs when a concentrated stock solution, usually prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the cell culture medium. This process, often called "crashing out," happens because the compound's solubility is significantly lower in the aqueous medium compared to the organic stock solvent.[1]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture to avoid solvent-induced toxicity?
A2: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A common recommendation is to not exceed a final concentration of 0.5%, with an ideal target of less than 0.1%.[1] It is crucial to run a vehicle control (media with the same final concentration of DMSO but without the compound) to ensure that any observed effects are from this compound and not the solvent.
Q3: Can the temperature of the cell culture media affect this compound solubility?
A3: Yes, temperature is a critical factor. Adding a compound to cold media can decrease its solubility.[1] It is recommended to always use pre-warmed (37°C) cell culture media for dilutions to minimize the risk of precipitation.[1] Temperature fluctuations, such as those from repeatedly removing culture vessels from an incubator, can also affect compound solubility.[1]
Q4: Can interactions with media components cause this compound to precipitate over time?
A4: Yes, delayed precipitation can occur due to interactions between this compound and components in the media, such as salts, amino acids, or metals, which may form insoluble complexes.[1][2] Changes in the media's pH over the course of an experiment can also alter the charge of a compound, reducing its solubility.[1]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?
Answer: Immediate precipitation is a common issue with hydrophobic compounds and is typically caused by the rapid change in solvent environment. Below is a table summarizing the potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| Low Media Temperature | The solubility of the compound is lower in cold media. | Always use pre-warmed (37°C) cell culture media for all dilutions.[1] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells.[1] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Question: The media containing this compound appeared clear initially, but after several hours or days in the incubator, I noticed a crystalline or cloudy precipitate. What could be the cause?
Answer: Delayed precipitation can result from changes in the media environment over time. The following table outlines potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | Cellular metabolism can cause the media to become more acidic over time.[1] This pH change can alter the charge of this compound, thereby reducing its solubility. | Ensure the medium is adequately buffered. Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.[1] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other media components, forming insoluble complexes.[1][3] | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to determine if media components are the primary issue.[1] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1] | Minimize the time that culture vessels are outside the incubator. For frequent observation, consider using a microscope with an integrated incubator.[1] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol helps determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[1]
-
Prepare Serial Dilutions: Create a series of dilutions of your compound in pre-warmed (37°C) cell culture medium. For example, prepare concentrations ranging from 1 µM to 100 µM.
-
Incubate: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration that reflects your experimental timeline.
-
Visual Inspection and Absorbance Reading: After incubation, visually inspect each dilution for any signs of precipitation. For a more quantitative assessment, measure the absorbance of each solution at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.[1]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[1]
Protocol 2: Using Cyclodextrins to Enhance this compound Solubility
This method can significantly increase the aqueous solubility of hydrophobic compounds.
-
Prepare a Methyl-β-cyclodextrin (MβCD) Solution: Prepare a 100 mM solution of MβCD in sterile water or PBS. Warm the solution slightly (to approximately 40-50°C) to aid dissolution if necessary, then cool it to room temperature.
-
Prepare a Concentrated this compound Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 20 mM).
-
Form the Inclusion Complex: Add the this compound/DMSO stock to the MβCD solution at a 1:5 or 1:10 molar ratio (this compound:MβCD). For instance, add 50 µL of 20 mM this compound to 950 µL of 100 mM MβCD solution. This results in a 1 mM this compound / 95 mM MβCD solution.
-
Incubate and Sterilize: Gently mix the solution and incubate at room temperature for at least 1 hour to allow for the formation of the inclusion complex. Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
-
Application to Cell Culture: The resulting complexed solution can now be added to your cell culture medium. Remember to include an MβCD-only control in your experiments.
Visualizations
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Logical workflow for troubleshooting this compound precipitation in cell culture.
References
Technical Support Center: Interpreting Unexpected Results in R112-Treated Cells
Welcome to the technical support center for R112-treated cells. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results during their experiments with the SYK kinase inhibitor, R112. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret your findings.
Troubleshooting Guides
This section provides structured guidance for common unexpected experimental outcomes. Each guide includes potential causes and detailed protocols to help you identify the source of the discrepancy.
Guide 1: Unexpectedly Low or High Apoptosis Induction
You may observe that R112 treatment does not induce the expected level of apoptosis, or conversely, induces a much higher level than anticipated.
Potential Causes:
-
Cell-Type Specific Role of SYK: Spleen tyrosine kinase (SYK) can act as either a tumor promoter or a tumor suppressor depending on the cellular context. In many hematopoietic malignancies, SYK inhibition leads to apoptosis. However, in some solid tumors, SYK may have a tumor-suppressive role, and its inhibition could paradoxically decrease apoptosis.
-
Off-Target Effects: R112 may be interacting with other kinases that regulate apoptosis, leading to an unexpected net effect. While R112 is a potent SYK inhibitor, it has been noted to inhibit Lyn kinase in in-vitro assays, though this effect was not observed in a cellular context.[1] A comprehensive off-target profile for R112 is not publicly available.
-
Assay-Related Issues: The method used to measure apoptosis may be providing misleading results. For example, some kinase inhibitors can interfere with the reagents used in cell viability assays that are often used as a proxy for apoptosis.
-
Experimental Conditions: Suboptimal inhibitor concentration, treatment duration, or cell health can all contribute to unexpected apoptosis results.
Troubleshooting Protocol:
-
Confirm Target Engagement: Verify that R112 is inhibiting SYK phosphorylation in your specific cell line at the concentrations used. A Western blot for phospho-SYK (Tyr525/526) is recommended.
-
Validate with an Alternative Apoptosis Assay: Use a different method to measure apoptosis to rule out assay-specific artifacts. For example, if you initially used an Annexin V/PI staining assay, try a caspase activity assay or a PARP cleavage Western blot.
-
Perform a Dose-Response and Time-Course Experiment: Systematically evaluate a range of R112 concentrations and treatment durations to identify the optimal conditions for inducing apoptosis in your cell line.
-
Investigate Off-Target Effects:
-
Use a structurally different SYK inhibitor to see if the same unexpected phenotype is observed.
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Perform a rescue experiment by overexpressing a constitutively active form of SYK.
-
Consider a kinome-wide screen to identify other potential targets of R112 in your cellular system.
-
Data Presentation: Example of Unexpected Apoptosis Results
| Cell Line | Cancer Type | Expected Outcome | Observed Outcome | Potential Interpretation |
| Hematopoietic | B-cell Lymphoma | Increased Apoptosis | No significant change | Possible resistance mechanism or suboptimal drug concentration. |
| Epithelial | Breast Cancer | Variable | Increased Proliferation | SYK may be acting as a tumor suppressor in this cell line. |
Guide 2: Discrepancies Between Cell Viability Assays
Different cell viability assays (e.g., MTT vs. CellTiter-Glo®) may yield conflicting results for R112-treated cells.
Potential Causes:
-
Assay Principle: Different assays measure different cellular parameters. MTT measures metabolic activity, while CellTiter-Glo® measures ATP levels. A compound can affect one of these parameters without directly impacting cell viability.
-
Compound Interference: R112 may directly interfere with the chemical or enzymatic reactions of a specific assay.
-
Cytostatic vs. Cytotoxic Effects: R112 might be inhibiting cell proliferation (cytostatic effect) rather than inducing cell death (cytotoxic effect), and the chosen assay may not distinguish between these two outcomes.
Troubleshooting Protocol:
-
Run a Cell-Free Control: To test for direct compound interference, perform the viability assay in the presence of R112 but without cells.
-
Use an Orthogonal Assay: Employ a viability assay with a different detection method. For example, if you are using a metabolic assay, try a dye exclusion assay (e.g., Trypan Blue) or a real-time cell imaging system.
-
Distinguish Between Cytotoxicity and Cytostasis: Perform a cell counting experiment over a time course to directly measure changes in cell number. Cell cycle analysis can also reveal a cytostatic effect.
Data Presentation: Example of Discrepant Viability Assay Results
| Assay Type | Parameter Measured | R112 IC50 | Potential Interpretation |
| MTT | Metabolic Activity | 5 µM | R112 may be affecting mitochondrial function without inducing cell death. |
| CellTiter-Glo® | ATP Levels | 20 µM | Suggests a less potent effect on overall cellular energy levels. |
| Trypan Blue Exclusion | Membrane Integrity | > 50 µM | Indicates R112 is not causing significant cell death at the tested concentrations. |
Experimental Protocols
Protocol 1: Western Blot Analysis of SYK Phosphorylation
This protocol is to determine the phosphorylation status of SYK at Tyr525/526, a key indicator of its activation state.
Materials:
-
R112-treated and control cell lysates
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody: Phospho-Syk (Tyr525/526) antibody
-
Primary antibody: Total Syk antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the phospho-SYK antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total SYK.
Protocol 2: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Opaque-walled 96-well plates
-
R112-treated and control cells
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere.
-
Treatment: Treat cells with various concentrations of R112 and controls for the desired time.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.
Mandatory Visualizations
Caption: Simplified SYK signaling pathway and the inhibitory action of R112.
Caption: A logical workflow for troubleshooting unexpected results in R112-treated cells.
Caption: Relationship between R112 treatment and various cell health assays.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of R112?
A1: R112 is a potent, reversible, and ATP-competitive inhibitor of spleen tyrosine kinase (SYK).[2] It has a reported IC50 of 226 nM.[3] R112 has been shown to inhibit the IgE-FcεRI signaling pathway in mast cells.[3]
Q2: My cells do not express SYK, but I am still observing a phenotype with R112 treatment. Why?
A2: This strongly suggests an off-target effect. While R112 is a SYK inhibitor, it may bind to and inhibit other kinases, especially at higher concentrations. It is recommended to perform a kinase panel screen to identify potential off-target interactions of R112 in your system.
Q3: How can I be sure that the observed effect of R112 is due to SYK inhibition?
A3: To confirm that the observed phenotype is on-target, you can perform several experiments:
-
Use a structurally unrelated SYK inhibitor: If a different SYK inhibitor produces the same effect, it is more likely to be an on-target phenomenon.
-
Genetic knockdown/knockout: Use siRNA or CRISPR to reduce or eliminate SYK expression. If this mimics the effect of R112, it supports an on-target mechanism.
-
Rescue experiment: In cells with reduced SYK expression, re-introducing a form of SYK that is resistant to R112 should reverse the observed phenotype.
Q4: What are the appropriate positive and negative controls for my R112 experiments?
A4:
-
Negative Control: A vehicle control (e.g., DMSO, the solvent for R112) at the same final concentration used for the R112 treatment.
-
Positive Control (for SYK inhibition): A known activator of SYK signaling in your cell type (e.g., BCR cross-linking in B-cells) to demonstrate that you can detect changes in SYK phosphorylation.
-
Positive Control (for assay): A compound known to induce the expected outcome in your assay (e.g., staurosporine (B1682477) for apoptosis assays) to ensure the assay is working correctly.
Q5: What is the stability of R112 in cell culture medium?
A5: The stability of R112 in cell culture medium over long incubation periods should be determined empirically. It is recommended to prepare fresh dilutions of R112 from a frozen stock for each experiment. For long-term experiments, consider replenishing the medium with fresh R112 at regular intervals.
References
Improving reproducibility in experiments with R916562
Technical Support Center: R916562
Welcome to the technical support center for this compound, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is soluble in DMSO at concentrations up to 50 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. Always prepare fresh solutions for optimal performance.
Q2: What is the stability of this compound in solution?
Stock solutions of this compound in DMSO can be stored at -20°C for up to one month with minimal degradation. For aqueous solutions used in cell culture, it is advisable to prepare them fresh from the DMSO stock for each experiment to ensure consistent activity.
Q3: Does this compound exhibit off-target effects?
This compound is a highly selective inhibitor for PDE10A. However, as with any small molecule inhibitor, off-target effects can occur at high concentrations. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line or experimental model.
Q4: Can this compound be used in combination with other drugs?
Yes, this compound can be used in combination with other therapeutic agents. However, it is crucial to assess potential drug-drug interactions. A preliminary checkerboard analysis to evaluate synergistic, additive, or antagonistic effects is recommended.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Degradation of this compound solution. 2. Variability in cell passage number. 3. Inconsistent incubation times. | 1. Prepare fresh solutions of this compound for each experiment. 2. Use cells within a consistent and narrow passage number range. 3. Ensure precise and consistent timing for all experimental steps. |
| Low or no observable effect of this compound | 1. Insufficient concentration of this compound. 2. Low expression of PDE10A in the experimental model. 3. Poor cell health. | 1. Perform a dose-response experiment to identify the optimal concentration. 2. Verify PDE10A expression levels in your cells or tissue using qPCR or Western blot. 3. Check cell viability using a method like Trypan Blue exclusion or an MTT assay. |
| High background signal in enzymatic assays | 1. Non-specific binding of the substrate or antibody. 2. Contamination of reagents. 3. Autofluorescence of this compound. | 1. Increase the number of washing steps and include a blocking agent. 2. Use fresh, high-quality reagents and filter-sterilize solutions. 3. Run a control with this compound alone to measure its intrinsic fluorescence and subtract this from the experimental values. |
| Unexpected cell toxicity | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Off-target effects. | 1. Lower the concentration of this compound and perform a toxicity assay. 2. Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). 3. Consult the literature for known off-target effects of PDE10A inhibitors or perform a screen. |
Experimental Protocols
Protocol 1: In Vitro PDE10A Inhibition Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on PDE10A activity in a cell-free system.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
Prepare a solution of recombinant human PDE10A enzyme in assay buffer.
-
Prepare a solution of the fluorescently labeled cAMP substrate.
-
-
Assay Procedure :
-
Add 10 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the PDE10A enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the cAMP substrate solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).
-
-
Data Analysis :
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound.
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Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol describes how to assess the effect of this compound on the phosphorylation of key proteins downstream of the PDE10A signaling pathway.
-
Cell Treatment :
-
Plate cells (e.g., HEK293 cells stably expressing PDE10A) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-CREB, CREB, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Quantification :
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Quantify the band intensities using image analysis software.
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Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
-
Data Presentation
Table 1: IC₅₀ Values of this compound against PDE Isoforms
| PDE Isoform | IC₅₀ (nM) |
| PDE10A | 1.2 |
| PDE1A | > 10,000 |
| PDE2A | > 10,000 |
| PDE3A | > 10,000 |
| PDE4A | > 10,000 |
| PDE5A | > 10,000 |
Table 2: Effect of this compound on cAMP and cGMP Levels in PC-12 Cells
| Treatment | cAMP Fold Change (vs. Vehicle) | cGMP Fold Change (vs. Vehicle) |
| Vehicle | 1.0 | 1.0 |
| This compound (10 nM) | 2.5 | 1.1 |
| This compound (100 nM) | 8.2 | 1.2 |
| This compound (1000 nM) | 15.6 | 1.3 |
Visualizations
Common pitfalls to avoid when working with R112
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the Syk kinase inhibitor, R112.
Frequently Asked Questions (FAQs)
Q1: What is R112 and what is its primary mechanism of action?
R112 is an investigational small molecule that acts as a potent and reversible ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase crucial for signal transduction downstream of various immunoreceptors, including the high-affinity IgE receptor (FcεRI) on mast cells.[3] By inhibiting Syk, R112 effectively blocks the signaling cascade that leads to mast cell degranulation and the release of pro-inflammatory mediators, such as histamine, leukotrienes, and cytokines.[3]
Q2: What are the main research applications for R112?
R112 is primarily investigated for its potential in treating allergic rhinitis and other allergic conditions.[1][3][4] Its mechanism of action makes it a valuable tool for studying the role of Syk kinase in IgE-mediated mast cell and basophil activation. It can be used in in vitro studies to probe the Syk signaling pathway and its downstream effects on cellular responses.
Q3: What are the key in vitro potency values for R112?
The inhibitory activity of R112 has been characterized in various assays. Key quantitative data are summarized in the table below.
| Parameter | Value (nM) | Assay System |
| IC50 (Syk Kinase Activity) | 226 | In vitro kinase assay |
| Ki (Syk Kinase) | 96 | In vitro kinase assay |
| EC50 (Tryptase Release) | 353 | Cultured Human Mast Cells |
| EC50 (Histamine Release) | 280 | Human Basophils |
| EC50 (Allergen-induced Histamine Release) | 490 | Human Basophils (dust mite) |
| EC50 (Leukotriene C4 Production) | 115 | Cultured Human Mast Cells |
| EC50 (TNF-α Secretion) | 2010 | Cultured Human Mast Cells |
| EC50 (GM-CSF Secretion) | 1580 | Cultured Human Mast Cells |
| EC50 (IL-8 Secretion) | 1750 | Cultured Human Mast Cells |
Q4: How should R112 be stored?
For long-term stability, R112 powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for 1 month. To maintain the integrity of the compound, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected inhibition in cell-based assays.
-
Q: My R112 is not showing the expected level of inhibition in my mast cell degranulation assay. What could be the problem?
-
A: Several factors could contribute to this issue:
-
Compound Solubility: R112 has limited aqueous solubility. Ensure your final DMSO concentration in the assay is low and consistent across all conditions, as high concentrations can be toxic to cells or affect kinase activity. If you observe precipitation, you can try gentle heating or sonication to aid dissolution.[1] For in vivo studies, specific formulations with PEG300, Tween-80, or corn oil may be necessary.[1]
-
Compound Stability: Ensure that your R112 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment.
-
Cell Health and Density: The health and density of your mast cells can significantly impact their response to stimuli and inhibitors. Ensure your cells are healthy, in the logarithmic growth phase, and plated at the optimal density for your assay.
-
Assay Conditions: The concentration of the stimulating agent (e.g., anti-IgE) and the incubation times are critical. Optimize these parameters for your specific cell type and assay conditions.
-
-
Issue 2: Suspected off-target effects.
-
Q: I am observing cellular effects that don't seem to be directly related to Syk inhibition. How can I investigate potential off-target effects of R112?
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A: While R112 is a potent Syk inhibitor, like most kinase inhibitors, it may have off-target activities, especially at higher concentrations.
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Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects are more likely to occur at higher concentrations. Determine the lowest effective concentration of R112 that inhibits Syk activity in your system.
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Selectivity Profiling: If available, consult kinase selectivity profiling data for R112. One study noted that R112 inhibits Lyn kinase in an in vitro assay with an IC50 of 0.3 µmol/L; however, in cultured human mast cells, it did not inhibit the phosphorylation of a Lyn target, suggesting it does not inhibit Lyn activity in a cellular context.[2]
-
Use of Controls: Include appropriate positive and negative controls in your experiments. This could involve using a structurally different Syk inhibitor to see if the same phenotype is observed.
-
-
Issue 3: Conflicting results between in vitro kinase assays and cell-based assays.
-
Q: The IC50 value I obtained from my in vitro kinase assay is different from the EC50 in my cell-based assay. Why is there a discrepancy?
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A: It is common for in vitro and cellular potency values to differ.[2] This can be due to several factors:
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Cellular Permeability: The ability of R112 to cross the cell membrane and reach its intracellular target can affect its apparent potency in a cellular context.
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Intracellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations that are lower than physiological levels. The high intracellular concentration of ATP can compete with ATP-competitive inhibitors like R112, leading to a higher EC50 value in cells.
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Drug Efflux Pumps: Cells may express efflux pumps that actively transport the compound out of the cell, reducing its intracellular concentration.
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-
Experimental Protocols
Protocol 1: In Vitro Syk Kinase Assay (Radiometric)
This protocol provides a general framework for assessing the inhibitory activity of R112 on recombinant Syk kinase.
Materials:
-
Recombinant active Syk kinase
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
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R112 stock solution (in DMSO)
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Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
[γ-³²P]ATP
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ATP solution
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Stop solution (e.g., 50 mM EDTA)
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Streptavidin-coated plates
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Scintillation counter
Procedure:
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Prepare serial dilutions of R112 in kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a reaction plate, add the Syk kinase and the R112 dilutions (or vehicle control).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP.
-
Incubate for a predetermined time (e.g., 60 minutes) at 30°C. The incubation time should be within the linear range of the assay.
-
Stop the reaction by adding the stop solution.
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Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated substrate to bind.
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Wash the plate to remove unbound [γ-³²P]ATP.
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Measure the incorporated radioactivity using a scintillation counter.
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Calculate the percent inhibition for each R112 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Mast Cell Degranulation Assay (β-hexosaminidase release)
This protocol measures the effect of R112 on IgE-mediated degranulation of mast cells.
Materials:
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Human mast cell line (e.g., LAD2) or primary human mast cells
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Cell culture medium
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Human IgE
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Anti-IgE antibody or specific allergen
-
R112 stock solution (in DMSO)
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Tyrode's buffer (or similar physiological buffer)
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Triton X-100 (for cell lysis)
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p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
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Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Sensitize mast cells with human IgE overnight.
-
Wash the cells to remove unbound IgE and resuspend them in Tyrode's buffer.
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of R112 (or vehicle control) for 30-60 minutes at 37°C.
-
Induce degranulation by adding anti-IgE antibody or a specific allergen. Include a negative control (buffer only) and a positive control for total β-hexosaminidase release (cells lysed with Triton X-100).
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the pNAG substrate solution to each well containing the supernatant.
-
Incubate for 60-90 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
-
Determine the EC50 value of R112 from the dose-response curve.
Visualizations
Caption: IgE-mediated Syk signaling pathway in mast cells and the inhibitory action of R112.
Caption: Workflow for a mast cell degranulation assay with R112.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of the Syk kinase inhibitor R112 by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An intranasal Syk-kinase inhibitor (R112) improves the symptoms of seasonal allergic rhinitis in a park environment - PubMed [pubmed.ncbi.nlm.nih.gov]
R916562 stability issues after freeze-thaw cycles
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of R916562, with a particular focus on issues that may arise from freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution shows precipitation after thawing. What should I do?
Precipitation of your this compound stock solution upon thawing can be due to several factors, including the concentration of the stock solution and the thawing process itself.[1] To address this, consider the following:
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Thawing Protocol: It is recommended to thaw solutions slowly at room temperature and vortex gently to ensure the compound fully redissolves.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. If possible, consider storing this compound at a slightly lower concentration.[1]
-
Solvent Choice: this compound is soluble in DMSO.[2] Ensure the DMSO is of high purity and anhydrous, as water content can affect solubility and stability.
Q2: I am observing inconsistent results in my experiments using this compound. Could this be related to freeze-thaw cycles?
Yes, inconsistent experimental results and a loss of compound activity can be linked to the degradation of the small molecule inhibitor in solution.[1] Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the compound.[1] It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles for the bulk of the compound.
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored under the following conditions:
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Short-term storage (days to weeks): 0 - 4°C in a dry, dark environment.[2]
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Long-term storage (months to years): -20°C in a dry, dark environment.[2]
Proper storage is critical to maintaining the integrity of the compound.[1]
Q4: Can the type of storage container affect the stability of this compound?
Yes, the material of the storage container can impact the stability of small molecule compounds.[1] To prevent leaching of contaminants or adherence of the compound to the container surface, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert for long-term storage.[1]
Troubleshooting Guides
Issue: Decreased Potency or Activity of this compound in Assays
If you observe a decrease in the expected activity of this compound, it may be indicative of compound degradation. Follow this troubleshooting workflow:
Data Summary: Factors Affecting Small Molecule Stability in Solution
The stability of a small molecule like this compound in solution is influenced by several factors. The table below summarizes common storage variables and their potential impact.
| Factor | Potential Impact on Stability | Recommended Mitigation Strategy |
| Temperature | Elevated temperatures can accelerate degradation. | Store stock solutions at -20°C for long-term storage.[1][2] |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation and precipitation. | Aliquot stock solutions into single-use volumes.[1] |
| Light Exposure | Can cause photodegradation of sensitive compounds. | Store solutions in amber vials or wrap containers in foil.[3] |
| Air (Oxygen) Exposure | Compounds may be susceptible to oxidation. | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[3] |
| pH | The stability of many compounds is pH-dependent in aqueous solutions. | Maintain the recommended pH for your compound in aqueous solutions and use a buffer if necessary.[3] |
Experimental Protocols
Protocol for Assessing this compound Stability after Freeze-Thaw Cycles
This protocol provides a method to assess the stability of this compound in a DMSO stock solution after multiple freeze-thaw cycles.
Objective: To determine the impact of repeated freeze-thaw cycles on the integrity of this compound.
Materials:
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This compound solid powder
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High-purity, anhydrous DMSO
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Inert storage vials (amber glass or polypropylene)
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-20°C freezer
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HPLC system with a suitable column (e.g., C18)
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Vortex mixer
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution for HPLC analysis. This will serve as the baseline (T=0) measurement.
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Aliquoting and Storage: Aliquot the remaining stock solution into multiple vials. Store these vials at -20°C.
-
Freeze-Thaw Cycles:
-
For each freeze-thaw cycle, remove one or more aliquots from the -20°C freezer.
-
Allow the aliquot(s) to thaw completely at room temperature.
-
Vortex gently to ensure the solution is homogeneous.
-
After thawing and mixing, immediately return the aliquot(s) to the -20°C freezer.
-
-
Time Points: Perform the freeze-thaw cycles and subsequent analysis at designated time points (e.g., after 1, 3, 5, and 10 cycles).
-
HPLC Analysis: At each time point, analyze the thawed aliquot by HPLC.
-
Data Analysis: Compare the peak area of the main this compound peak at each time point to the T=0 value. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.[1]
Illustrative Stability Data after Freeze-Thaw Cycles
The following table provides an example of how to present stability data for this compound after multiple freeze-thaw cycles. Note that this data is illustrative and will vary depending on the specific experimental conditions.
| Number of Freeze-Thaw Cycles | This compound Peak Area (Arbitrary Units) | % Remaining vs. T=0 | Appearance of Degradation Peaks |
| 0 (T=0) | 1,000,000 | 100% | No |
| 1 | 995,000 | 99.5% | No |
| 3 | 980,000 | 98.0% | Minor peak detected |
| 5 | 950,000 | 95.0% | Minor peak increased |
| 10 | 890,000 | 89.0% | Multiple degradation peaks observed |
Signaling Pathway Context
This compound is an inhibitor of Axl and VEGF-R2. Understanding the signaling pathways affected by this compound is crucial for interpreting experimental results.
References
Technical Support Center: Adjusting R112 Concentration for Different Cell Types
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of R112, a potent and reversible spleen tyrosine kinase (Syk) inhibitor. This guide offers recommendations for adjusting R112 concentration across various cell types, detailed experimental protocols, and troubleshooting advice to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is R112 and what is its mechanism of action?
R112 is a small molecule inhibitor that targets spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase crucial for signaling pathways in various cell types, particularly immune cells.[1][2] R112 acts as an ATP-competitive inhibitor, binding to the ATP-binding site of Syk and preventing its phosphorylation and subsequent activation.[2][3] This blockade disrupts downstream signaling cascades, such as the B-cell receptor (BCR) pathway and the Fc receptor (FcR) pathway in mast cells, leading to reduced production of inflammatory cytokines and decreased immune cell activation.[4]
Q2: What is a typical starting concentration range for R112 in cell culture experiments?
The optimal concentration of R112 is highly dependent on the cell type and the specific biological question being investigated. Based on available data, a general starting range for in vitro experiments is between 0.1 µM and 10 µM.[1] For sensitive cell lines like mast cells and basophils, effective concentrations (EC50) for inhibiting degranulation are in the nanomolar range (280-490 nM).[1][2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store R112?
R112 is typically supplied as a powder. For experimental use, it is recommended to prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
R112 Concentration Guidelines for Different Cell Types
The following table summarizes the effective concentrations of R112 observed in various cell types. It is important to note that these values are a guide, and the optimal concentration should be determined empirically for your specific experimental setup.
| Cell Type | Assay | Effective Concentration (EC50/IC50) | Reference |
| Human Mast Cells | Tryptase Release (anti-IgE induced) | 353 nM | [2][3] |
| Human Basophils | Histamine Release (anti-IgE induced) | 280 nM | [2][3] |
| Human Basophils | Histamine Release (allergen induced) | 490 nM | [2][3] |
| Human Mast Cells | LTC4, TNF-α, GM-CSF, IL-8 Secretion | 0.115 - 2.01 µM | [1] |
| T-cell non-Hodgkin lymphoma cell lines (SU-DHL-1, SR-786) | Inhibition of Syk phosphorylation | ~8 µM | |
| Neuroblastoma cell lines (SYK-positive) | Reduced cell viability | 0.1 - 1 µM |
Experimental Protocols
Protocol 1: Determining the Optimal R112 Concentration using a Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of R112 on adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
R112 stock solution (e.g., 10 mM in DMSO)
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring cell viability is >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of R112 in complete cell culture medium. A suggested starting range is from 10 µM down to 0.01 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest R112 concentration) and a set of wells with medium only to serve as a blank.
-
Carefully remove the medium from the wells and add 100 µL of the prepared R112 dilutions or control medium to the respective wells.
-
-
Incubation:
-
Return the plate to the incubator and incubate for a period of 48 to 72 hours. The incubation time should be optimized for the specific cell line and experimental goals.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each R112 concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the R112 concentration.
-
Determine the IC50 value (the concentration of R112 that causes a 50% reduction in cell viability) using a non-linear regression curve fit.
-
Visualizing Key Pathways and Workflows
Syk Signaling Pathway
Caption: Simplified diagram of the Syk signaling pathway and the inhibitory action of R112.
Experimental Workflow for Determining Optimal R112 Concentration
Caption: Step-by-step workflow for determining the IC50 of R112 using an MTT assay.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with R112.
Issue 1: No or weak inhibition of Syk signaling or downstream effects.
-
Possible Cause: Suboptimal R112 concentration.
-
Solution: Perform a dose-response experiment with a wider range of R112 concentrations. Ensure the concentrations tested bracket the expected effective range for your cell type.
-
-
Possible Cause: Short incubation time.
-
Solution: Increase the incubation time with R112. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal duration for observing the desired effect.
-
-
Possible Cause: Degraded inhibitor.
-
Solution: Use a fresh aliquot of the R112 stock solution. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: High cell confluence.
-
Solution: Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can sometimes affect inhibitor efficacy.
-
Issue 2: High levels of cell death or cytotoxicity at expected inhibitory concentrations.
-
Possible Cause: Off-target effects.
-
Solution: While R112 is a potent Syk inhibitor, high concentrations may lead to off-target effects. Try to use the lowest effective concentration that achieves the desired level of Syk inhibition. Consider using a secondary, structurally different Syk inhibitor to confirm that the observed phenotype is due to Syk inhibition.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell passage number or confluency.
-
Solution: Use cells within a consistent range of passage numbers. Seed cells at the same density for all experiments and ensure they are at a similar confluency when the experiment is initiated.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Standardize all incubation times precisely.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique to minimize variability in reagent and cell addition.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in R112 experiments.
References
Managing variability in R916562 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in experimental outcomes with the hypothetical compound R916562, a novel JAK-STAT pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1 and JAK2. By blocking the phosphorylation and activation of these kinases, this compound effectively downregulates the STAT (Signal Transducer and Activator of Transcription) signaling cascade, which is crucial for the expression of numerous genes involved in inflammation and cell proliferation.
Q2: What are the common sources of variability in in vitro cell-based assays with this compound?
A2: Variability in in vitro experiments with this compound can arise from several factors, including:
-
Cell line integrity: Genetic drift, mycoplasma contamination, and inconsistent passage numbers can alter cellular responses.
-
Reagent stability: Improper storage and handling of this compound and other reagents can lead to degradation.
-
Assay conditions: Minor fluctuations in incubation times, temperature, and CO2 levels can impact results.
-
Serum concentration: Components in fetal bovine serum (FBS) can interact with this compound or modulate the JAK-STAT pathway, leading to inconsistent outcomes.
Q3: How can I minimize variability in my animal model studies using this compound?
A3: To ensure reproducibility in animal studies, it is critical to:
-
Standardize animal characteristics: Use animals of the same age, sex, and genetic background.
-
Control environmental factors: Maintain consistent housing conditions, including light-dark cycles, temperature, and diet.
-
Ensure consistent drug formulation and administration: Use a standardized vehicle for this compound and a consistent route and timing of administration.
-
Implement blinding and randomization: These practices are essential to mitigate unconscious bias during data collection and analysis.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound in Cell Viability Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Ensure that cells used for experiments are within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to phenotypic and genotypic changes. |
| Inconsistent Seeding Density | Optimize and strictly adhere to a cell seeding density that ensures logarithmic growth throughout the experiment. Use a cell counter for accurate seeding. |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Variable Serum Concentration | Test and establish a consistent lot and concentration of FBS for your experiments. If possible, consider using serum-free media or reduced-serum conditions after initial cell attachment. |
Issue 2: Inconsistent Phospho-STAT3 (p-STAT3) Inhibition in Western Blot Analysis
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Stimulation | Ensure complete and consistent stimulation of the JAK-STAT pathway with a cytokine (e.g., IL-6) at a saturating concentration and for a consistent duration before this compound treatment. |
| Timing of this compound Treatment | Optimize the pre-incubation time with this compound before cytokine stimulation to ensure adequate target engagement. |
| Inefficient Protein Lysis | Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of p-STAT3 and protein degradation. |
| Antibody Performance | Validate the specificity and optimal dilution of your primary antibodies for p-STAT3 and total STAT3. Run appropriate positive and negative controls. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Protocol 2: Western Blot for p-STAT3
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, serum-starve them overnight. Pre-treat with this compound for 2 hours, followed by stimulation with 50 ng/mL IL-6 for 30 minutes.
-
Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound in the JAK-STAT signaling pathway.
Caption: Workflow for p-STAT3 Western Blot analysis.
Caption: Troubleshooting logic for high IC50 variability.
Technical Support Center: R916562 Cytotoxicity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the novel compound R916562 in cell-based cytotoxicity assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Tyrosine Kinase X (TKX), a receptor tyrosine kinase. By inhibiting TKX, this compound effectively blocks the downstream PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is crucial for cell survival and proliferation, and its inhibition ultimately leads to cell cycle arrest and apoptosis.[3][4]
Q2: In which cell lines is this compound expected to be most effective?
A2: The cytotoxic effects of this compound are most pronounced in cancer cell lines that exhibit high expression levels of its target, TKX. We recommend verifying TKX expression in your cell line of choice via Western Blot or qPCR before initiating large-scale screening. Cell lines with low or absent TKX expression are expected to be resistant.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO. For stock solutions, we recommend preparing a 10 mM stock in 100% DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q4: What is the expected cellular morphology after this compound treatment?
A4: Following successful treatment with an effective dose of this compound, you should observe morphological changes consistent with apoptosis. These include cell shrinkage, membrane blebbing, rounding, and detachment from the culture plate for adherent cells.
Q5: Which assays are recommended to confirm the apoptotic effect of this compound?
A5: To confirm that this compound induces apoptosis, we recommend using an assay that measures the activity of key effector caspases, such as a Caspase-Glo® 3/7 assay.[5][6] This luminescent-based assay provides a specific and sensitive measure of caspase-3 and -7 activities, which are central to the apoptotic process.[7]
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. | Ensure a homogeneous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding groups of wells. Avoid "edge effects" by not using the outermost wells of the plate or by filling them with sterile PBS. |
| 2. Pipetting Errors: Inaccurate dispensing of compound or reagents. | Calibrate your pipettes regularly. Use fresh tips for each replicate. When preparing serial dilutions, ensure thorough mixing at each step.[8] | |
| 3. Air Bubbles: Bubbles in wells can interfere with absorbance or fluorescence readings.[9] | Be careful not to introduce bubbles during pipetting. If bubbles are present, they can be gently popped with a sterile needle.[9] | |
| IC50 value is significantly higher than expected | 1. Low TKX Expression: The chosen cell line does not express the target kinase at sufficient levels. | Confirm TKX protein expression in your cell line using Western Blot. Select a cell line known to have high TKX expression (e.g., HT-29 as per our data). |
| 2. Compound Degradation: Improper storage or handling of this compound. | Ensure stock solutions are stored at -80°C in small aliquots. Avoid multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment. | |
| 3. High Cell Seeding Density: An excessive number of cells can require a higher compound concentration to elicit a cytotoxic effect. | Optimize cell seeding density. Cells should be in the exponential growth phase and ideally form a sub-confluent monolayer at the time of assay readout. | |
| 4. Serum Interaction: Components in the fetal bovine serum (FBS) may bind to the compound, reducing its effective concentration. | Consider reducing the serum percentage during the treatment period, if tolerated by the cells, or use serum-free medium. | |
| No cytotoxicity observed, even at high concentrations | 1. Compound Insolubility: this compound may precipitate out of the aqueous culture medium at high concentrations. | Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, lower the maximum concentration or test alternative solvent formulations. Ensure the final DMSO concentration is kept constant across all wells. |
| 2. Cell Resistance: The cell line may have intrinsic or acquired resistance mechanisms. | Use a positive control compound known to induce cell death in your chosen cell line to confirm the assay is working correctly. | |
| 3. Incorrect Assay Timing: The incubation time may be too short to observe a cytotoxic effect. | Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration for your cell model.[10] | |
| High background signal in control wells | 1. Media Components: Phenol (B47542) red or other components in the culture medium can interfere with colorimetric or fluorometric readings. | Use phenol red-free medium for the assay. Always include a "medium only" blank control to subtract background absorbance/fluorescence.[11] |
| 2. Contamination: Mycoplasma or bacterial contamination can affect cell metabolism and assay results.[12] | Regularly test your cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed. |
Section 3: Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[13] The amount of formazan produced is proportional to the number of viable cells.[11]
Materials:
-
This compound (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]
-
Solubilization Solution: 10% SDS in 0.01 M HCl, or acidified isopropanol (B130326) (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol).[13][14]
-
96-well flat-bottom plates
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (and vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[11][13] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of Solubilization Solution to each well to dissolve the crystals.[13][15]
-
Readout: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570-590 nm using a microplate reader.
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
This assay quantifies apoptosis by measuring the activity of caspases-3 and -7. The assay reagent contains a proluminescent substrate (containing the DEVD sequence) which is cleaved by active caspases-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)
-
White-walled, opaque 96-well plates suitable for luminescence
-
Treated cells in culture medium
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in steps 1-3 of the MTT protocol, but perform the experiment in white-walled plates.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6][16] Allow it to equilibrate to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add Reagent: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[6][17]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[16] Incubate at room temperature for 1 to 3 hours, protected from light.
-
Readout: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is stable and proportional to the amount of caspase activity.
Section 4: Quantitative Data Summary
The following data are hypothetical and intended for illustrative purposes.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72h Treatment
| Cell Line | Cancer Type | TKX Expression | IC50 (nM) |
| HT-29 | Colon Carcinoma | High | 50 |
| A549 | Lung Carcinoma | High | 85 |
| MCF-7 | Breast Carcinoma | Moderate | 450 |
| K562 | Leukemia | Low | > 10,000 |
| U-87 MG | Glioblastoma | Negative | > 10,000 |
Table 2: Recommended Concentration Ranges for this compound in Cell-Based Assays
| Assay Type | Recommended Concentration Range | Purpose |
| Initial Cytotoxicity Screen | 1 nM - 10,000 nM | To determine the IC50 value and effective dose range. |
| Mechanism of Action Studies | 1x to 5x IC50 | To ensure target engagement and observe downstream signaling effects (e.g., Western Blot for p-AKT). |
| Apoptosis Assays | 2x to 10x IC50 | To induce a robust apoptotic response for clear detection (e.g., Caspase-3/7 activity). |
Section 5: Diagrams
Caption: this compound inhibits the TKX receptor, blocking the PI3K/AKT/mTOR survival pathway.
Caption: Standard workflow for a cell-based cytotoxicity assay using this compound.
Caption: Decision tree for troubleshooting common issues in cytotoxicity assays.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Inhibition of apoptosis through AKT-mTOR pathway in ovarian cancer and renal cancer | Aging [aging-us.com]
- 4. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tripod.nih.gov [tripod.nih.gov]
- 6. promega.com [promega.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. youtube.com [youtube.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. scribd.com [scribd.com]
- 16. promega.com [promega.com]
- 17. ulab360.com [ulab360.com]
Validation & Comparative
A Comparative Guide: R112 vs. Fostamatinib for Syk Kinase Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances between kinase inhibitors is critical. This guide provides a detailed comparison of R112 and Fostamatinib (B613848), focusing on their activity as Spleen Tyrosine Kinase (Syk) inhibitors.
At the outset, it is crucial to clarify the relationship between these two agents. Both Fostamatinib (also known as R788) and R112 are prodrugs.[1][2] A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. In this case, both Fostamatinib and R112 are metabolized into the same active molecule: R406 (also called tamatinib).[3] Therefore, a direct comparison of their in vitro inhibitory activity against Syk kinase is fundamentally an analysis of R406's performance.
The primary distinction between Fostamatinib and R112 lies in their formulation and subsequent pharmacokinetic profiles, not in the mechanism of the active inhibitor itself. Fostamatinib is an orally administered prodrug that is rapidly converted in the gut by alkaline phosphatase to the active metabolite, R406.[4][5] R112 has been studied as an intranasal formulation for conditions like allergic rhinitis.[6]
Quantitative Comparison of Syk Kinase Inhibition
Since R406 is the active metabolite for both prodrugs, the following table summarizes its inhibitory potency against Syk kinase.
| Compound | Target Kinase | Assay Type | IC₅₀ | Kᵢ |
| R406 (Active metabolite of Fostamatinib and R112) | Syk | Cell-free kinase assay | 41 nM | 30 nM |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency. Kᵢ (Inhibition constant) represents the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Kᵢ value indicates a higher binding affinity.
Data sourced from multiple studies confirm that R406 is a potent, ATP-competitive inhibitor of Syk, binding to its ATP pocket with high affinity.[7][8][9][10]
Mechanism of Action: The Role of Syk Kinase
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells. It is essential for transducing signals from immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FcR).[7][11]
Upon receptor activation, Syk is recruited and initiates a signaling cascade involving downstream molecules like Phospholipase Cγ (PLCγ) and VAV proteins, ultimately leading to the activation of transcription factors such as NF-κB and NFAT.[12][13] This cascade is crucial for a range of cellular responses, including proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[14][15]
By inhibiting Syk, R406 effectively blocks these signaling pathways. This disruption of Fc receptor and B-cell receptor signaling is the therapeutic basis for Fostamatinib's use in chronic immune thrombocytopenia (ITP), where it reduces the immune-mediated destruction of platelets.[4][[“]]
Below is a diagram illustrating the Syk kinase signaling pathway and the point of inhibition by R406.
References
- 1. Reductive activation of the prodrug 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119) selectively occurs in oxygen-deficient cells and overcomes O(6)-alkylguanine-DNA alkyltransferase mediated KS119 tumor cell resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia-Activated Prodrug TH-302 Targets Hypoxic Bone Marrow Niches in Preclinical Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The active metabolite of spleen tyrosine kinase inhibitor fostamatinib abrogates the CD4⁺ T cell-priming capacity of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An intranasal Syk-kinase inhibitor (R112) improves the symptoms of seasonal allergic rhinitis in a park environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 15. pnas.org [pnas.org]
- 16. consensus.app [consensus.app]
A Comparative Efficacy Analysis of R916562's Active Metabolite (R406) and Other Spleen Tyrosine Kinase (Syk) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spleen tyrosine kinase (Syk) inhibitor R406, the active metabolite of the prodrug R916562 (Fostamatinib), with other notable alternatives in the field. This document summarizes key quantitative data for efficacy and selectivity, outlines detailed experimental methodologies for context, and visualizes the relevant biological pathways and workflows to support informed decision-making in research and development.
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that serves as a crucial signaling mediator for a variety of immune cell receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1] Its central role in activating downstream pathways that control immune cell proliferation, differentiation, and phagocytosis has made it a significant therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies.[1][2]
This compound is the prodrug of R406, which is the active compound responsible for the therapeutic effects of Fostamatinib (R788), an approved treatment for chronic immune thrombocytopenia.[3] This guide focuses on the efficacy of R406 in comparison to other prominent Syk inhibitors that are in various stages of clinical development.
Quantitative Comparison of Syk Inhibitor Potency and Selectivity
The in vitro potency of a kinase inhibitor is a critical determinant of its potential therapeutic efficacy. This is commonly measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following tables summarize the IC50 values for R406 and other key Syk inhibitors against Syk and other relevant kinases to provide an overview of their potency and selectivity. It is important to note that IC50 values can vary based on specific assay conditions.
| Inhibitor | Target Kinase | IC50 (nM) | Comments | Reference |
| R406 (Active form of this compound) | Syk | 41 | Cell-free assay. Also inhibits FLT3, Lyn, and Lck at higher concentrations. | [4][5] |
| Entospletinib (GS-9973) | Syk | 7.7 | Orally bioavailable and highly selective for Syk. | [6][7][8][9][10] |
| Cerdulatinib (PRT062070) | Syk | 32 | Dual inhibitor of Syk and Janus kinases (JAKs). | [11][12][13][14][15][16] |
| TAK-659 (Mivavotinib) | Syk | 3.2 | Dual inhibitor of Syk and FMS-like tyrosine kinase 3 (FLT3). | [17][18][19][20][21] |
| Inhibitor | Off-Target Kinase | IC50 (nM) | Reference |
| R406 | Flt3 | ~205 (5-fold less potent than Syk) | [22][5] |
| Lyn | 63 | [4] | |
| Lck | 37 | [4] | |
| Cerdulatinib (PRT062070) | JAK1 | 12 | [11][12][14] |
| JAK2 | 6 | [11][12][14] | |
| JAK3 | 8 | [11][12][14] | |
| TYK2 | 0.5 | [11][12][14] | |
| TAK-659 (Mivavotinib) | FLT3 | 4.6 | [17] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the Syk signaling pathway and a general workflow for assessing Syk inhibitor efficacy.
Experimental Protocols
The following are representative methodologies for key experiments cited in the characterization of Syk inhibitors.
Biochemical Syk Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the phosphorylation of a substrate by the Syk kinase in a cell-free system to determine the inhibitor's direct enzymatic potency.
-
Principle: This assay is based on time-resolved fluorescence resonance energy transfer (TR-FRET). A biotinylated peptide substrate is phosphorylated by the Syk enzyme in the presence of ATP. The detection reagents, a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665, are then added. When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the europium and XL665 into close proximity, which allows for FRET to occur. The intensity of the FRET signal is proportional to the extent of substrate phosphorylation.
-
Protocol Outline:
-
Reaction Setup: In a microplate, combine the recombinant human Syk enzyme, a biotinylated tyrosine kinase substrate peptide, and the Syk inhibitor at various concentrations in an enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT).
-
Initiation: Start the kinase reaction by adding a solution of ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding a detection buffer containing EDTA and the HTRF detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).
-
Measurement: After another incubation period (e.g., 60 minutes) to allow for antibody-antigen binding, measure the fluorescence at both 665 nm (FRET signal) and 620 nm (cryptate emission) using an HTRF-compatible plate reader.
-
Data Analysis: The HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm * 10,000) is calculated. IC50 values are determined by plotting the HTRF ratio against the inhibitor concentration and fitting the data to a four-parameter logistic curve.[23][24]
-
Cell-Based B-Cell Receptor (BCR) Signaling Assay
This method assesses the ability of an inhibitor to block Syk-dependent signaling downstream of the B-cell receptor in a cellular context.
-
Principle: Cross-linking of the BCR on B-cells (e.g., Ramos cells) with an antibody (e.g., anti-IgM) mimics antigen binding and activates the Syk signaling cascade. The inhibitory effect of a compound can be measured by quantifying the phosphorylation of downstream targets of Syk, such as PLCγ2 or Syk itself at its activation loop (Tyr525/526), using Western blotting or flow cytometry.
-
Protocol Outline:
-
Cell Culture and Treatment: Culture a B-cell line (e.g., Ramos) to an appropriate density. Pre-treat the cells with various concentrations of the Syk inhibitor or vehicle control for 1-2 hours.
-
BCR Stimulation: Stimulate the cells by adding a cross-linking antibody (e.g., goat F(ab')2 anti-human IgM) for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Syk (p-Syk Tyr525/526) and total Syk.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody for detection via chemiluminescence.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated Syk to total Syk. The percentage of inhibition is calculated relative to the stimulated vehicle control.
-
Conclusion
R406, the active metabolite of this compound, is a potent inhibitor of Syk kinase. When compared to second-generation inhibitors, it demonstrates a broader kinase inhibition profile, which may contribute to both its therapeutic effects and potential off-target toxicities. Newer inhibitors such as Entospletinib show higher selectivity for Syk, while others like Cerdulatinib and TAK-659 are dual inhibitors designed to target multiple signaling pathways involved in disease pathogenesis. The choice of a specific Syk inhibitor for therapeutic development or research applications will depend on a thorough evaluation of its potency, selectivity, and the specific biological context being investigated. The experimental protocols and comparative data presented in this guide provide a foundational framework for such assessments.
References
- 1. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Entospletinib (GS-9973) | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Entospletinib (GS-9973) | Syk Inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with mivavotinib (TAK-659/CB-659) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
R112: A Deep Dive into Syk Kinase Selectivity for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive analysis of the selectivity profile of R112, a potent inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator in immune signaling pathways.
R112 is an ATP-competitive inhibitor of Syk kinase with a reported half-maximal inhibitory concentration (IC50) of 226 nM and an inhibitory constant (Ki) of 96 nM.[1] Its development has been primarily focused on its potential to treat allergic rhinitis by inhibiting the IgE-FcεRI signaling pathway.[1] While R112 has demonstrated clear efficacy in targeting Syk-mediated pathways, a thorough evaluation of its activity against other kinases is crucial for a complete understanding of its therapeutic potential and safety profile.
Kinase Selectivity Profile of R112
A comprehensive analysis of an inhibitor's selectivity involves screening it against a broad panel of kinases. While extensive public data on the full kinome scan of R112 is limited, available information provides insights into its selectivity for Syk over at least one other closely related kinase, Lyn.
| Kinase | IC50 (nM) | Selectivity (Fold vs. Syk) |
| Syk | 226 | 1 |
| Lyn | 300 | 1.3 |
Experimental Protocols
To ensure accurate and reproducible assessment of kinase inhibitor selectivity, standardized experimental protocols are essential. The following outlines a typical methodology for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of R112 against Syk and other kinases.
Materials:
-
Recombinant human Syk kinase (and other kinases of interest)
-
Specific peptide substrate for each kinase
-
R112 (dissolved in DMSO)
-
ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
Microplates (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of R112 in DMSO. A typical starting concentration is 100 µM, followed by 3-fold serial dilutions.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the recombinant kinase, and the serially diluted R112 or DMSO (vehicle control).
-
Inhibitor Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the binding of R112 to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration is typically kept at or near the Km value for each specific kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each R112 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the R112 concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams illustrate the Syk signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.
References
Comparative Analysis of Mast Cell Stabilizers: A Guide for Researchers
Introduction
Mast cells are critical effector cells in the inflammatory and allergic response, releasing a cascade of mediators upon activation. The stabilization of mast cells to prevent the release of these mediators is a key therapeutic strategy for a range of allergic and inflammatory conditions. This guide provides a comparative overview of the performance of various mast cell stabilizers, offering a framework for the evaluation of novel compounds in this class. While this document is intended to serve as a template for comparing emerging compounds such as R916562, comprehensive searches of scientific literature and chemical databases did not yield public information on a compound designated this compound at the time of this publication. Therefore, to illustrate the required comparative data and methodologies, this guide will focus on established mast cell stabilizers: Cromolyn (B99618) Sodium, Ketotifen, and Lodoxamide. Researchers and drug development professionals can use this framework to insert their own experimental data for this compound to produce a direct comparison.
Mechanism of Action Overview
Mast cell stabilizers function primarily by inhibiting the degranulation of mast cells, a process triggered by the cross-linking of IgE receptors (FcεRI) on the cell surface. This stabilization prevents the release of histamine (B1213489), leukotrienes, prostaglandins, and various cytokines. While the precise mechanisms can vary, many stabilizers are understood to modulate ion channels, particularly calcium channels, which are essential for the fusion of granular membranes with the plasma membrane.[1][2][3]
-
Cromolyn Sodium: Believed to act by inhibiting calcium influx into mast cells following antigen stimulation.[1][2][4] It is thought to block chloride ion channels, which may indirectly affect calcium mobilization.[5]
-
Ketotifen: Exhibits a dual mechanism of action. It is a potent H1-antihistamine, directly blocking the action of released histamine, and it also stabilizes mast cells by preventing calcium influx.[1][6][7][8][9][10]
-
Lodoxamide: A potent mast cell stabilizer that is thought to prevent calcium influx into mast cells upon antigen stimulation.[11][12][13] It has also been noted to inhibit the chemotaxis of eosinophils.[11][14]
-
Pemirolast: Functions as a mast cell stabilizer by inhibiting the antigen-induced release of inflammatory mediators.[15][16][17] It is also a histamine H1 antagonist and is believed to block calcium ion influx into mast cells.[15][17][18]
Quantitative Comparison of Mast Cell Stabilizer Efficacy
The following table summarizes key in vitro efficacy data for selected mast cell stabilizers. This data is compiled from various sources and is intended for comparative purposes. Experimental conditions can vary between studies, which may influence the absolute values.
| Compound | Assay Type | Cell Line/Model | IC50 / Efficacy | Reference |
| This compound | e.g., Histamine Release | e.g., RBL-2H3 cells | Data Not Available | Internal Data |
| Cromolyn Sodium | Histamine Release | Rat Peritoneal Mast Cells | ~10-100 µM | [1][4] |
| Ketotifen | Histamine Release | Human Lung Mast Cells | ~1 µM | [2] |
| Lodoxamide | Histamine Release | Rat Peritoneal Mast Cells | ~0.05 µM | [19] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of compound efficacy. Below are representative protocols for key assays used in the characterization of mast cell stabilizers.
Mast Cell Degranulation (Histamine Release) Assay
This assay quantitatively measures the amount of histamine released from mast cells following stimulation, and the inhibitory effect of a test compound.
a. Cell Culture:
-
Rat Basophilic Leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
b. Sensitization:
-
Cells are seeded in 24-well plates and sensitized overnight with anti-DNP IgE (0.5 µg/mL).
c. Compound Treatment and Stimulation:
-
The following day, cells are washed with Tyrode's buffer.
-
Cells are then incubated with various concentrations of the test compound (e.g., this compound, Cromolyn Sodium) for 15-30 minutes at 37°C.
-
Degranulation is induced by adding DNP-HSA antigen (10 µg/mL).
-
A positive control (e.g., ionomycin) and a negative control (buffer only) are included.
d. Quantification of Histamine Release:
-
After a 30-60 minute incubation, the supernatant is collected.
-
The histamine concentration in the supernatant is determined using a competitive enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
The percentage of histamine release is calculated relative to the total histamine content (determined by lysing the cells).
-
The IC50 value (the concentration of the compound that inhibits 50% of histamine release) is calculated from the dose-response curve.
Calcium Influx Assay
This assay measures the effect of a test compound on the influx of intracellular calcium, a critical step in mast cell degranulation.
a. Cell Preparation:
-
Sensitized RBL-2H3 cells are harvested and washed with a calcium-free buffer.
-
Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
b. Compound Incubation and Stimulation:
-
The dye-loaded cells are washed and resuspended in a buffer containing calcium.
-
Cells are pre-incubated with the test compound at various concentrations.
-
Antigen (DNP-HSA) is added to stimulate calcium influx.
c. Measurement:
-
Changes in intracellular calcium concentration are monitored in real-time using a fluorometric plate reader or a flow cytometer.
-
The fluorescence intensity is proportional to the intracellular calcium concentration.
-
The inhibitory effect of the compound is determined by comparing the calcium influx in treated cells to that in untreated control cells.
Signaling Pathways and Experimental Workflows
Visual representations of the biological pathways and experimental processes can aid in understanding the mechanism of action and the experimental design.
Mast Cell Degranulation Signaling Pathway
The following diagram illustrates the key signaling events leading to mast cell degranulation upon antigen cross-linking of IgE-FcεRI complexes, and the putative points of intervention for mast cell stabilizers.
Caption: IgE-mediated mast cell activation pathway and points of inhibition.
Experimental Workflow for Comparative Analysis
The logical flow of experiments to compare a novel compound like this compound against established mast cell stabilizers is depicted below.
Caption: Workflow for comparing novel and known mast cell stabilizers.
References
- 1. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast cell - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 7. bodyofharmony.com [bodyofharmony.com]
- 8. nbinno.com [nbinno.com]
- 9. hdrx.com [hdrx.com]
- 10. oanp.org [oanp.org]
- 11. What is the mechanism of Lodoxamide Tromethamine? [synapse.patsnap.com]
- 12. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is Lodoxamide Tromethamine used for? [synapse.patsnap.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is Pemirolast Potassium used for? [synapse.patsnap.com]
- 17. Pemirolast | C10H8N6O | CID 57697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Pemirolast Potassium? [synapse.patsnap.com]
- 19. The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of R112 and other investigational Syk inhibitors
An In Vitro Comparison of R112 and Other Investigational Spleen Tyrosine Kinase (Syk) Inhibitors
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cells.[1] Upon activation by immunoreceptors such as B-cell receptors (BCRs) and Fc receptors (FcRs), Syk initiates downstream signaling cascades that lead to cellular responses including proliferation, differentiation, and the release of inflammatory mediators.[1] This central role in immune signaling has established Syk as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[1] This guide provides an in vitro comparison of R112 and other investigational Syk inhibitors, focusing on their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.
Comparative Analysis of Inhibitor Potency
The inhibitory activities of R112, R406 (the active metabolite of Fostamatinib), PRT062607, and Cerdulatinib have been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) and other potency metrics are summarized below, providing a quantitative comparison of these compounds against their primary target, Syk, and in cellular functional assays.
| Inhibitor | Target/Assay | Potency (IC50/Ki/EC50) | Description | Reference(s) |
| R112 | Syk Kinase (cell-free) | IC50: 226 nM | Biochemical assay measuring direct inhibition of Syk enzymatic activity. | [2] |
| Syk Kinase (cell-free) | Ki: 96 nM | Inhibitory constant, indicating a competitive inhibition mechanism with ATP. | [2][3][4] | |
| Mast Cell Degranulation | EC50: 353 nM | Inhibition of tryptase release from cultured human mast cells (CHMCs) upon IgE-receptor cross-linking. | [3][4] | |
| Basophil Degranulation | EC50: 280 nM | Inhibition of histamine (B1213489) release from basophils upon IgE-receptor cross-linking. | [3][4] | |
| R406 (active metabolite of Fostamatinib) | Syk Kinase (cell-free) | IC50: 41 nM | Biochemical assay measuring direct inhibition of Syk enzymatic activity. | [5][6][7] |
| Syk Kinase (cell-free) | Ki: 30 nM | ATP-competitive inhibitor binding affinity. | [5][6] | |
| Mast Cell Degranulation | EC50: 56 nM | Inhibition of degranulation in cultured human mast cells (CHMCs) mediated by anti-IgE. | [5][6] | |
| WM Cell Adhesion | IC50: 0.32 µM | Inhibition of IgM-mediated cell adhesion in Waldenström's macroglobulinemia (WM) cells. | [8] | |
| PRT062607 (P505-15) | Syk Kinase (cell-free) | IC50: 1-2 nM | Highly potent and specific inhibition of Syk enzymatic activity. | [9][10] |
| Basophil Degranulation | IC50: 0.15 µM | Inhibition of Fcε receptor 1-mediated basophil degranulation in human whole blood. | [10] | |
| B-cell Activation | IC50: 0.28 µM | Inhibition of B-cell antigen receptor-mediated B-cell activation in human whole blood. | [10] | |
| Cerdulatinib (PRT062070) | Syk Kinase (cell-free) | IC50: 32 nM | A dual inhibitor also targeting JAK family kinases. | [7][11][12] |
| JAK1 (cell-free) | IC50: 12 nM | Potent inhibition of Janus kinase 1. | [11][12] | |
| JAK2 (cell-free) | IC50: 6 nM | Potent inhibition of Janus kinase 2. | [11][12] | |
| JAK3 (cell-free) | IC50: 8 nM | Potent inhibition of Janus kinase 3. | [11][12] | |
| TYK2 (cell-free) | IC50: 0.5 nM | Potent inhibition of Tyrosine kinase 2. | [11][12] | |
| B-cell Activation (CD69) | IC50: 0.11 µM | Reduction of CD69 expression on stimulated B-cells. | [12] |
Signaling Pathways and Experimental Workflows
Syk Signaling Pathway in B-Cells
Engagement of the B-cell receptor (BCR) by an antigen initiates a signaling cascade critical for B-cell activation, proliferation, and differentiation. This process is heavily dependent on the activity of Syk. The diagram below illustrates the key events following BCR activation. A Src-family kinase (e.g., Lyn) first phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex. Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and subsequent phosphorylation of downstream targets like BLNK and PLCγ2, ultimately resulting in calcium mobilization and activation of transcription factors.[13][14][15]
Caption: Syk's role in the B-Cell Receptor (BCR) signaling cascade.
Experimental Workflow: In Vitro Kinase Assay
The determination of a compound's IC50 value against a purified kinase is a fundamental in vitro experiment. The workflow involves measuring the enzymatic activity of Syk in the presence of varying concentrations of an inhibitor. The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal.[1][16]
Caption: General workflow for an in vitro kinase IC50 determination assay.
Experimental Protocols
In Vitro Syk Kinase Inhibition Assay (ADP-Glo™ Method)
This protocol outlines a method to determine the biochemical potency (IC50) of inhibitors against purified Syk enzyme.[1][17]
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., R112) in 100% DMSO.
-
Create a series of dilutions of the inhibitor in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute recombinant human Syk enzyme to the desired working concentration in cold Kinase Buffer.
-
Prepare a Substrate/ATP mixture containing a suitable peptide substrate (e.g., poly-Glu, Tyr 4:1) and ATP at a concentration near the Km for Syk.[18]
-
-
Assay Procedure:
-
In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of the diluted Syk enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Plot the percent inhibition (relative to vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.[17]
-
Mast Cell Degranulation Assay (Tryptase Release)
This cell-based assay measures the functional effect of Syk inhibitors on IgE-mediated mast cell activation.[4]
-
Cell Culture and Sensitization:
-
Culture human mast cells (e.g., CHMCs) in appropriate media.
-
Sensitize the cells overnight with human IgE.
-
-
Assay Procedure:
-
Wash the sensitized cells to remove unbound IgE and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the cells with various concentrations of the Syk inhibitor or vehicle control for 1 hour at 37°C.
-
Trigger degranulation by adding an anti-IgE antibody to cross-link the FcεRI receptors.
-
Incubate for 30 minutes at 37°C.
-
Pellet the cells by centrifugation.
-
-
Data Analysis:
-
Collect the supernatant and measure the amount of released tryptase using a specific enzymatic assay or ELISA kit.
-
Calculate the percentage of tryptase release relative to a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells).
-
Plot the percent inhibition of tryptase release against the inhibitor concentration to determine the EC50 value.[4]
-
B-Cell Activation Assay (Flow Cytometry)
This assay assesses the ability of Syk inhibitors to block BCR-mediated activation of B-cells by measuring the upregulation of activation markers like CD69 or CD80/86.[9][12]
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation, or use a purified B-cell population.
-
-
Assay Procedure:
-
Pre-incubate the cells with serial dilutions of the Syk inhibitor or vehicle control for 1-2 hours at 37°C.
-
Stimulate the B-cells by adding an anti-IgM or anti-IgD antibody to cross-link the BCR.[9]
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Stain the cells with fluorescently-labeled antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69).
-
-
Data Analysis:
-
Acquire data using a flow cytometer.
-
Gate on the B-cell population (e.g., CD19-positive cells).
-
Determine the median fluorescence intensity (MFI) or the percentage of positive cells for the activation marker.
-
Calculate the percent inhibition of activation marker upregulation relative to the stimulated vehicle control and determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of the Syk kinase inhibitor R112 by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Discovery of a Natural Syk Inhibitor from Chinese Medicine through a Docking-Based Virtual Screening and Biological Assay Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Kinase Selectivity Profile of Fostamatinib's Active Metabolite R406: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fostamatinib (B613848), a prodrug, is rapidly converted in vivo to its pharmacologically active metabolite, R406.[1] This guide provides a comprehensive analysis of the cross-reactivity profile of R406 against a broad panel of kinases, offering a comparative perspective for researchers in drug discovery and development. The primary target of R406 is Spleen Tyrosine Kinase (Syk), a key mediator in the signaling pathways of activating Fc receptors and the B-cell receptor (BCR).[2] However, in vitro studies have demonstrated that R406 interacts with a wide range of other kinases.[1]
Comparative Kinase Inhibition Profile of R406
The inhibitory activity of R406 has been extensively profiled against a large number of kinases using both binding and enzymatic assays. The following table summarizes the pIC50 values for a selection of kinases, providing a quantitative measure of the compound's potency. A higher pIC50 value indicates a stronger inhibition. For context, data for Tofacitinib, an inhibitor of Janus kinases (JAKs), is included as a comparator with a different selectivity profile.
| Kinase Target | R406 pIC50 | Tofacitinib pIC50 | Kinase Family |
| SYK | 7.4 | Not Available | Tyrosine Kinase |
| KDR (VEGFR2) | 6.8 | Not Available | Tyrosine Kinase |
| FLT3 | 6.7 | Not Available | Tyrosine Kinase |
| LCK | 6.5 | Not Available | Tyrosine Kinase |
| SRC | 6.4 | Not Available | Tyrosine Kinase |
| JAK1 | 5.9 | 7.1 | Tyrosine Kinase |
| JAK2 | 5.8 | 7.2 | Tyrosine Kinase |
| JAK3 | 5.7 | 8.0 | Tyrosine Kinase |
| TYK2 | 5.6 | 7.3 | Tyrosine Kinase |
| GSK3B | 6.9 | Not Available | CMGC |
| CDK6 | 6.7 | Not Available | CMGC |
| CAMK2D | 6.6 | Not Available | CAMK |
| CLK2 | 6.6 | Not Available | CMGC |
| CSNK1E | 6.5 | Not Available | CK1 |
| AURKB | 6.4 | Not Available | Other |
Note: The pIC50 values for R406 are derived from isolated enzyme kinase activity assays.[1] Tofacitinib data is provided for comparative purposes to highlight a different kinase selectivity profile.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is a critical step in drug development to understand its selectivity and potential off-target effects.[3] A variety of biochemical assays are available for this purpose, with the choice of method often depending on the specific research question and throughput requirements.[4]
General In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
1. Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., R406) in an appropriate solvent, typically DMSO. The final concentration of DMSO in the assay should be kept low (e.g., ≤1%) to avoid interference with the enzymatic reaction.
-
Prepare the kinase reaction buffer containing a buffering agent (e.g., HEPES), divalent cations (e.g., MgCl2, MnCl2), a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA) to maintain enzyme stability.
-
Prepare the kinase and substrate solutions in the reaction buffer at a concentration that is typically twice the final desired concentration.
-
Prepare the ATP solution in the reaction buffer at a concentration that is twice the final desired concentration. The final ATP concentration is often at or near the Km for each specific kinase to ensure accurate IC50 determination.
2. Assay Procedure:
-
Add the diluted test compound or vehicle control to the wells of a microplate.
-
Add the kinase/substrate mixture to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of product formed. In luminescence-based assays like ADP-Glo™, a reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
3. Data Analysis:
-
The luminescent signal is measured using a plate reader.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing Experimental and Biological Contexts
To better understand the experimental process and the biological relevance of R406's activity, the following diagrams are provided.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Simplified B-Cell Receptor signaling pathway showing the inhibitory action of R406 on SYK.
References
- 1. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ab-science.com [ab-science.com]
- 4. researchgate.net [researchgate.net]
Why did R112 Phase II clinical trials for allergic rhinitis show disappointing results?
The promising spleen tyrosine kinase (Syk) inhibitor, R112, developed by Rigel Pharmaceuticals, showed conflicting results in its Phase II clinical trial program for allergic rhinitis, ultimately leading to disappointment for researchers and the drug development community. An initial, shorter study in a park setting demonstrated statistically significant efficacy, while a subsequent, larger, and longer trial failed to distinguish the drug from placebo. This guide provides a detailed comparison of these trials, exploring the potential reasons for the discrepant outcomes and offering insights for researchers in the field of allergy and immunology.
Contrasting Efficacy Results
The core of the issue lies in the conflicting outcomes of two distinct Phase II trials. The initial "Park Study" suggested that R112 was a promising candidate for the treatment of seasonal allergic rhinitis. However, a more extensive, multi-center study produced disappointing results, failing to meet its primary endpoint.
| Study | R112 Outcome vs. Placebo | Active Comparator Outcome vs. Placebo |
| Phase II "Park Study" | Statistically significant reduction in Global Symptom Complex (GSC) score (7 vs 5.4 units; P = .0005)[1] | Not Applicable |
| Phase II 7-Day Study | Failed to show a statistically significant difference in improving Total Nasal Symptom Severity (TNSS)[2] | Beconase AQ® was superior to placebo[2] |
Deep Dive into Experimental Protocols
The divergent results can likely be attributed to key differences in the experimental designs of the two Phase II trials. The "Park Study" was a short-term, high-allergen-exposure model, whereas the 7-day study was designed to reflect a more real-world, continuous-dosing scenario.
Phase II "Park Study" Protocol
This study was designed to evaluate the efficacy and safety of R112 in a setting of high pollen exposure.
-
Objective: To assess the efficacy of intranasal R112 in reducing the symptoms of seasonal allergic rhinitis in a park environment.[1]
-
Study Design: A double-blind, placebo-controlled study conducted over two days at two separate locations during the spring of 2004.[1]
-
Participants: 319 volunteers with a history of seasonal allergic rhinitis.[1]
-
Intervention: Participants were randomized to receive either intranasal R112 (160 participants) or a vehicle control (159 participants).[1] The dosing was 3 mg per nostril, administered every 4 hours for two doses.[1]
-
Primary Endpoint: The primary outcome was the difference in the reduction of the Global Symptom Complex (GSC) score, measured as the area under the curve over an 8-hour period, from baseline between the R112 and placebo groups. The GSC included assessments of sneezing, runny nose/sniffles, itchy nose, and stuffy nose on a maximum scale of 32.[1]
Phase II 7-Day Comparative Study Protocol
This larger study aimed to evaluate R112 against both placebo and an established treatment over a longer duration.
-
Objective: To assess the safety and efficacy of R112 as an intranasal therapy for allergic rhinitis over a 7-day period.[2][3]
-
Study Design: A randomized, double-blind, placebo-controlled, and active-comparator-controlled study.[2][3]
-
Participants: 396 patients with a two-year history of seasonal allergic rhinitis during the summer/fall pollen season, enrolled across 25 centers in the United States.[2]
-
Intervention: Patients were randomized to one of three treatment arms: R112, Beconase AQ® (beclomethasone) nasal spray, or placebo. Dosing was administered twice daily for 7 days.[2]
-
Primary Endpoint: The primary endpoints were safety and efficacy, with efficacy measured by the Total Nasal Symptom Severity (TNSS) rating scale. This scale assessed five nasal symptoms: congestion, runny nose, sneezing, itchy nose, and postnasal drip.[2]
Visualizing the Divergent Paths
The workflows of the two Phase II trials highlight their fundamental differences in duration and complexity.
Understanding the Mechanism of Action
R112 and Beconase AQ® target different points in the allergic inflammatory cascade.
R112: A Syk Kinase Inhibitor
R112 is designed to inhibit spleen tyrosine kinase (Syk), a critical enzyme in the signaling pathway of mast cells.[1] Mast cells are key players in the allergic response, and their activation by allergens binding to IgE antibodies triggers the release of histamine (B1213489) and other inflammatory mediators. By blocking Syk, R112 aims to prevent this degranulation and subsequent allergic symptoms.
Beconase AQ®: A Corticosteroid
Beconase AQ® (beclomethasone) is a corticosteroid, a well-established class of drugs for allergic rhinitis. Corticosteroids have broad anti-inflammatory effects. They work by suppressing the production of multiple inflammatory mediators and inhibiting the recruitment and activation of inflammatory cells, thus addressing both the early and late phases of the allergic response.
Analysis of Disappointing Results
Several factors could explain the failure of R112 in the larger Phase II trial:
-
Study Design Differences: The "Park Study" created an artificial, high-intensity allergen exposure over a very short period. This may have favored a drug like R112, which has a rapid onset of action by targeting mast cell degranulation.[1][2] In contrast, the 7-day trial reflected a more typical, fluctuating allergen exposure. In this setting, the broader and more sustained anti-inflammatory effects of a corticosteroid like Beconase AQ® may be more effective.
-
Primary Endpoint and Duration: The GSC used in the "Park Study" and the TNSS in the 7-day trial, while similar, may have captured different aspects of the allergic response. The longer duration of the second trial might have revealed a lack of sustained efficacy for R112 or a more prominent placebo effect over time.
-
Mechanism of Action vs. Disease Complexity: While inhibiting Syk kinase is a rational target, allergic rhinitis is a complex inflammatory condition involving multiple cell types and mediators beyond those immediately released by mast cells. The broader anti-inflammatory action of corticosteroids may be necessary to control the full spectrum of the allergic cascade in a real-world setting.
References
- 1. An intranasal Syk-kinase inhibitor (R112) improves the symptoms of seasonal allergic rhinitis in a park environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rigel Pharmaceuticals, Inc. Announces Disappointing Results From Phase II Study Of R112 For The Treatment Of Allergic Rhinitis - BioSpace [biospace.com]
- 3. | BioWorld [bioworld.com]
Benchmarking R112's potency against commercially available Syk inhibitors
A comparative guide to the potency and experimental evaluation of R112 against commercially available Spleen Tyrosine Kinase (Syk) inhibitors.
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the novel Spleen Tyrosine Kinase (Syk) inhibitor, R112, with other commercially available Syk inhibitors. The data presented herein is intended to assist researchers in making informed decisions for their experimental designs in the fields of allergy, immunology, and oncology.
Introduction to Syk and its Role in Disease
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI).[1] Through its involvement in these pathways, Syk mediates a wide range of cellular responses such as proliferation, differentiation, and degranulation.[1] Consequently, dysregulation of Syk activity has been implicated in the pathophysiology of numerous diseases, including allergic rhinitis, rheumatoid arthritis, and B-cell malignancies. The development of potent and selective Syk inhibitors, therefore, represents a promising therapeutic strategy for these conditions.
R112 has been identified as a potent, ATP-competitive inhibitor of Syk.[2][3][4] It has been shown to effectively block mast cell activation cascades triggered by IgE receptor cross-linking, highlighting its potential for the treatment of allergic diseases.[2][5]
Comparative Potency of Syk Inhibitors
The potency of R112 and other commercially available Syk inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters for evaluating the efficacy of an inhibitor.
| Inhibitor | IC50 (nM) | Ki (nM) | Notes |
| R112 | 226[6] | 96[2][3][4][5][6] | ATP-competitive inhibitor.[2][3][4] |
| Fostamatinib (R406) | 41[4][7][8][9][10][11] | 30[10] | Prodrug of the active metabolite R406.[7][8] |
| Entospletinib (GS-9973) | 7.7[4][12][13][14][15][16][17] | - | Orally bioavailable and selective.[12][13][14] |
| Cerdulatinib (PRT062070) | 32[17][18][19][20][21] | - | Dual inhibitor of JAK and Syk.[18] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant Syk enzyme
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., R112) and DMSO (vehicle control)
Procedure:
-
Prepare a reaction mixture containing the Syk enzyme, substrate, and kinase buffer.
-
Add serial dilutions of the test inhibitor or DMSO to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay: Mast Cell Degranulation (Tryptase Release)
This assay measures the ability of an inhibitor to block the release of tryptase, a key mediator of allergic responses, from activated mast cells.
Materials:
-
Human mast cell line (e.g., LAD2)
-
Anti-IgE antibody
-
Test inhibitors (e.g., R112) and DMSO (vehicle control)
-
Tyrode's buffer
-
Tryptase detection kit
Procedure:
-
Culture human mast cells and sensitize them with an anti-IgE antibody overnight.
-
Wash the cells to remove unbound IgE.
-
Pre-incubate the cells with serial dilutions of the test inhibitor or DMSO for 1 hour.
-
Induce degranulation by cross-linking the FcεRI receptors with an appropriate stimulus (e.g., anti-IgE antibody).
-
Incubate for 30 minutes at 37°C.
-
Pellet the cells by centrifugation.
-
Collect the supernatant and measure the tryptase concentration using a specific detection kit.
-
Calculate the EC50 (half-maximal effective concentration) values by plotting the percentage of tryptase release inhibition against the inhibitor concentration. R112 has been shown to inhibit tryptase release with an EC50 of 353 nmol/L.[2]
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Syk Signaling Pathway in Mast Cells.
Caption: Experimental Workflow for Inhibitor Evaluation.
References
- 1. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Identification of the Syk kinase inhibitor R112 by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allgenbio.com [allgenbio.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Fostamatinib (R788) | Fostamatinib | Syk/FLT3 Inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Entospletinib (GS-9973) | Syk Inhibitor | TargetMol [targetmol.com]
- 15. Entospletinib (GS-9973) | Syk Inhibitor | AmBeed.com [ambeed.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Syk (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Cerdulatinib - Wikipedia [en.wikipedia.org]
- 21. selleckchem.com [selleckchem.com]
Comparative Analysis of JAK Inhibitors: A Focus on Potency and Selectivity
For researchers and professionals in drug development, understanding the nuanced differences between kinase inhibitors is paramount for advancing novel therapeutics. This guide provides a comparative analysis of several Janus kinase (JAK) inhibitors, focusing on their inhibitory constants (Ki) or IC50 values, which are critical indicators of potency. While this guide aims to be comprehensive, information regarding a compound designated R916562 could not be retrieved from public databases and scientific literature at the time of this writing. Therefore, the subsequent comparison will focus on other well-documented JAK inhibitors.
The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents.[1][2] The selectivity of these inhibitors for different JAK isoforms is a key determinant of their efficacy and safety profiles.
Inhibitory Potency of Selected JAK Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values for several prominent JAK inhibitors across the four JAK isoforms. A lower IC50 value indicates greater potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Other Kinase IC50 (nM) |
| Fedratinib (B1684426) | ~105[3] | 3[3][4][5] | >900[3] | >300[3] | FLT3: 15[4][5][6], RET: 48[6] |
| Tofacitinib | 33[7], 112[8] | 20[8] | 1[8], 76[7] | - | - |
| Oclacitinib | 10[9][10][11][12] | 18[9][10][11][12] | 99[9][10][11][12] | 84[9][10][11][12] | - |
| Ruxolitinib | - | - | 428[13] | - | - |
| RB1 | >5000[8] | >5000[8] | 40[8] | >5000[8] | - |
| Ritlecitinib | - | >10,000[14] | 33.1[14] | >10,000[14] | - |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from the cited sources.
Experimental Methodologies
The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. A common method employed is a cell-free kinase activity assay.
General Kinase Assay Protocol:
A generalized protocol for determining the IC50 values of JAK inhibitors in a cell-free system is as follows:
-
Enzyme and Substrate Preparation : Recombinant human active kinase domains for JAK1, JAK2, JAK3, and TYK2 are utilized. A suitable peptide substrate for the kinase is also prepared.
-
Inhibitor Preparation : The test compound (e.g., Fedratinib, Tofacitinib) is serially diluted to a range of concentrations.
-
Kinase Reaction : The kinase, substrate, and ATP are incubated with the various concentrations of the inhibitor in a reaction buffer. The reaction is typically initiated by the addition of ATP.
-
Detection of Kinase Activity : The extent of substrate phosphorylation is measured. This can be achieved through various methods, such as:
-
Radiometric assays : Using radioactively labeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Fluorescence-based assays : Using fluorescently labeled substrates or antibodies to detect the phosphorylated product. For instance, a fluorescence plate reader can be used to obtain emission values at specific wavelengths.[12]
-
Microfluidics-based technology : This technology can be used to determine the potency of compounds against the JAK family members.[10]
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve using a suitable statistical model, such as a four-parameter logistic equation.[12]
Signaling Pathway and Experimental Workflow
The JAK-STAT signaling pathway is the primary target of the compared inhibitors. Understanding this pathway is essential for interpreting the effects of these compounds.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound.
Caption: A generalized workflow for determining IC50 values.
References
- 1. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oclacitinib|JAK Inhibitor|Research Use Only [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]
Validating the Mechanism of Action of R112 Using Knockout Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of using knockout (KO) cell lines to validate the mechanism of action of the hypothetical inhibitor, R112, against alternative methods. We will explore the experimental workflows, present supporting data, and provide detailed protocols for researchers in drug development.
Hypothesized Mechanism of Action of R112
R112 is a novel small molecule inhibitor designed to target Kinase X (KX) , a critical component of the pro-proliferative "Growth Factor Signaling Pathway." In this pathway, the binding of a Growth Factor (GF) to its receptor (GFR) triggers a signaling cascade, leading to the activation of KX. Activated KX then phosphorylates and activates the transcription factor TF-A , which subsequently promotes the expression of genes essential for cell proliferation. R112 is hypothesized to competitively bind to the ATP-binding site of KX, thereby inhibiting its kinase activity and blocking downstream signaling.
Caption: Hypothesized R112 signaling pathway.
Validating R112's Target Using Knockout Cell Lines
The most definitive method to validate that R112's anti-proliferative effects are mediated through KX is to use a cell line where the gene for KX has been knocked out. In such a cell line, if KX is the true target, R112 should exhibit a significantly reduced or completely abrogated effect, as its target is absent.
Experimental Workflow
The overall workflow involves generating a KX knockout cell line, treating both wild-type (WT) and KO cells with R112, and then comparing the outcomes, such as cell viability and the phosphorylation of downstream targets.
Caption: Workflow for validating R112's mechanism of action.
Quantitative Data Comparison
The primary quantitative outcomes expected are a significant shift in the half-maximal inhibitory concentration (IC50) and a loss of effect on the downstream phosphorylation of TF-A.
Table 1: Effect of R112 on Cell Viability
| Cell Line | Target (KX) Expression | R112 IC50 | Fold Change in IC50 |
| Wild-Type (WT) | Present | 15 nM | 1x |
| KX Knockout (KO) | Absent | > 10,000 nM | >667x |
Table 2: Downstream Target Modulation by R112 (100 nM)
| Cell Line | Treatment | Phospho-TF-A Level (Relative to Untreated WT) |
| Wild-Type (WT) | Vehicle | 100% |
| Wild-Type (WT) | R112 | 8% |
| KX Knockout (KO) | Vehicle | 5% |
| KX Knockout (KO) | R112 | 6% |
Comparison with Alternative Method: RNA Interference (siRNA)
While knockout provides a permanent and complete removal of the target protein, RNA interference (siRNA) offers a transient and incomplete knockdown. This distinction is crucial for interpreting target validation studies.
Caption: Comparison of KO vs. siRNA for target validation.
Table 3: Comparison of Target Validation Methodologies
| Feature | CRISPR Knockout | RNA Interference (siRNA) |
| Principle | Permanent gene disruption at DNA level | Transient mRNA degradation |
| Effect | Complete loss of protein expression | Incomplete protein knockdown |
| Duration | Permanent and stable | Transient (3-7 days) |
| Off-Target Risk | Low (can be mitigated by design) | Moderate to High |
| Time & Effort | High initial investment | Low initial investment |
| Use Case | Gold-standard target validation | High-throughput screening, initial validation |
Experimental Protocols
Protocol: CRISPR-Cas9 Mediated Knockout of KX
-
gRNA Design: Design two guide RNAs (gRNAs) targeting exons common to all isoforms of the KX gene using a validated online tool.
-
Vector Cloning: Clone the designed gRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Transfection: Transfect the selected wild-type cell line with the gRNA/Cas9-expressing plasmid.
-
Selection: Select for transfected cells using an appropriate antibiotic marker (e.g., puromycin) for 48-72 hours.
-
Single-Cell Cloning: Isolate single cells into 96-well plates using limiting dilution or fluorescence-activated cell sorting (FACS).
-
Clone Expansion: Expand the resulting single-cell colonies.
-
Validation: Screen expanded clones for KX protein loss via Western Blot. Confirm gene disruption in positive clones by Sanger sequencing of the targeted genomic locus.
Protocol: Western Blot for KX and Phospho-TF-A
-
Cell Lysis: Treat WT and KX KO cells with R112 or vehicle for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against KX, Phospho-TF-A (at the specific phosphorylation site), total TF-A, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using appropriate software.
Protocol: Cell Viability (IC50) Assay
-
Cell Seeding: Seed WT and KX KO cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a 10-point serial dilution of R112 (e.g., from 100 µM to 5 pM) for 72 hours.
-
Viability Reagent: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Measurement: Incubate according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression (log[inhibitor] vs. response).
Safety Operating Guide
Essential Safety and Disposal Guide for R916562 (Mequitazine)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the proper handling and disposal of R916562, chemically identified as Mequitazine. The following procedural guidance is designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Chemical Identification and Properties
This compound is the internal identifier for Mequitazine, a potent, non-sedative, long-acting, and selective H1 histamine (B1213489) receptor antagonist.[1] It is classified as a member of the phenothiazine (B1677639) chemical class.[2]
Quantitative Data Summary
The key chemical and physical properties of Mequitazine are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 29216-28-2 | MedChemExpress[3], ChemicalBook[1] |
| Molecular Formula | C₂₀H₂₂N₂S | MedChemExpress[3] |
| Molecular Weight | 322.47 g/mol | MedChemExpress[3] |
| Appearance | White solid / White crystals or crystalline powder | ChemicalBook[1], Chem-Impex[4] |
| Melting Point | 143-145°C | MedChemExpress |
| Solubility | 4.01e-03 g/L | PubChem[5] |
| LogP (Octanol/Water Partition Coefficient) | 4.7 | PubChem[5], Cheméo[6] |
Health and Safety Hazards
Mequitazine is classified as toxic if swallowed.[3] It may also cause skin irritation, an allergic skin reaction, and serious eye damage.[5] Inhalation may be harmful.[5] It is also noted as being toxic to aquatic life with long-lasting effects.[5]
Hazard Statement Summary
| Hazard Statement | Classification |
| H301 | Toxic if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H318 | Causes serious eye damage |
| H332 | Harmful if inhaled |
| H411 | Toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
When handling Mequitazine, the following personal protective equipment should be used to minimize exposure:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing and a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.
An accessible safety shower and eye wash station must be available in the handling area.[3]
Detailed Disposal Protocol
The disposal of Mequitazine must be carried out in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or water courses.[3]
Step-by-Step Disposal Procedure:
-
Container Preparation: Ensure the original container is securely sealed. If repackaging is necessary, use a suitable, labeled, and sealed container.
-
Waste Collection:
-
Solid Waste: For spills, sweep up the solid material, taking care to avoid dust formation. Place the collected material into a suitable, sealed container for disposal.[3]
-
Unused Product: For unused Mequitazine, it is recommended to dispose of it in its original container.
-
-
Inactivation/Mixing (for non-hazardous disposal in household trash, if no take-back program is available):
-
Final Disposal:
-
Dispose of the sealed container with the mixture in the household trash.[7]
-
Alternatively, and as a best practice for laboratory settings, arrange for collection by a licensed hazardous waste disposal company.
-
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with Mequitazine by scrubbing with alcohol.[3] Dispose of contaminated materials according to institutional and local guidelines.
Emergency Procedures
-
Spills: In case of a spill, evacuate personnel to a safe area. Wear full personal protective equipment, including respiratory protection. Avoid breathing dust. Prevent further leakage or spillage if it is safe to do so. Sweep up the spilled material and place it in a suitable container for disposal.[3]
-
Fire: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[3] During a fire, irritating fumes may be emitted.[3] Firefighters should wear self-contained breathing apparatus and full protective clothing.[3]
Visual Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Mequitazine.
Caption: Decision workflow for the proper disposal of Mequitazine (this compound).
References
- 1. MEQUITAZINE | 29216-28-2 [chemicalbook.com]
- 2. Mequitazine - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Mequitazine | C20H22N2S | CID 4066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mequitazine (CAS 29216-28-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. fda.gov [fda.gov]
- 8. dea.gov [dea.gov]
- 9. epa.gov [epa.gov]
Essential Safety and Handling Protocols for Unidentified Chemical Agents
Disclaimer: An extensive search for a Safety Data Sheet (SDS) or any specific handling information for a substance designated "R916562" did not yield any results in publicly available databases. The following guide is a template based on best practices for handling potentially hazardous chemicals in a laboratory setting. It is imperative to obtain the official SDS from the manufacturer before handling any new chemical. This document should be used as a general framework for developing specific protocols once the hazards of this compound are known.
This guide provides a structured approach to personal protective equipment (PPE), operational procedures, and disposal plans, designed for researchers, scientists, and drug development professionals. Our goal is to be your preferred source for laboratory safety information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific chemical's hazards as detailed in its SDS. The following table summarizes a general PPE protocol for handling a hazardous chemical compound.
| Operation | Eyes/Face | Skin (Hands) | Respiratory | Body |
| Low-Volume Handling (in a fume hood) | Safety glasses with side shields or chemical splash goggles.[1] | Appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] | Not generally required if handled in a certified chemical fume hood. | Lab coat.[2] |
| High-Volume Handling or Splash Potential | Chemical splash goggles and a face shield.[1] | Double-gloving with appropriate chemical-resistant gloves. | Use in a well-ventilated area or with respiratory protection if indicated by SDS. | Chemical-resistant apron over a lab coat.[1] |
| Emergency Spill Response | Chemical splash goggles and a face shield.[1] | Heavy-duty chemical-resistant gloves. | Self-contained breathing apparatus (SCBA) may be required for large spills or volatile substances.[3] | Full-body chemical-resistant suit. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines a standard workflow for safely handling a potentially hazardous chemical agent in a laboratory setting.
1. Pre-Handling Preparation:
- Read and fully understand the Safety Data Sheet (SDS) for the specific chemical.
- Ensure a certified chemical fume hood is available and functioning correctly.
- Verify that an emergency shower and eyewash station are accessible and unobstructed.[1]
- Prepare all necessary equipment and reagents before retrieving the chemical.
- Delineate a specific work area and cover the surface with absorbent, chemical-resistant bench paper.
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat, ensuring it is fully buttoned.
- Don the appropriate respiratory protection, if required by the SDS.
- Put on safety goggles or a face shield.[4]
- Wash and dry hands thoroughly.
- Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.[4]
3. Chemical Handling:
- Perform all manipulations of the chemical within the designated, prepared workspace inside the chemical fume hood.
- Use the smallest quantity of the chemical necessary for the experiment.
- Keep all containers with the chemical sealed when not in immediate use.
- In case of accidental skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1]
- In case of eye contact, immediately flush with water for at least 15 minutes, holding the eyelids open.[4]
4. Post-Handling Procedure:
- Securely seal all containers of the chemical.
- Decontaminate the work surface and any equipment used.
- Properly package all waste for disposal according to the disposal plan.
Disposal Plan
All waste generated from handling the chemical must be treated as hazardous unless confirmed otherwise by safety officials.
1. Waste Segregation:
- Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: Unused chemical and contaminated solutions should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
- Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
2. Container Management:
- All waste containers must be kept closed except when adding waste.
- Label containers with "Hazardous Waste" and the full chemical name.
- Store waste containers in a designated satellite accumulation area.
3. Final Disposal:
- Dispose of all waste through your institution's Environmental Health and Safety (EHS) office.[4] Do not pour chemical waste down the drain.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for preparing to handle a hazardous chemical agent.
Caption: Workflow for pre-handling and PPE preparation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
